Product packaging for Methyl 2-methoxypropionate(Cat. No.:CAS No. 17639-76-8)

Methyl 2-methoxypropionate

Cat. No.: B031606
CAS No.: 17639-76-8
M. Wt: 118.13 g/mol
InChI Key: VABBJJOSOCPYIT-UHFFFAOYSA-N
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Description

Methyl 2-methoxypropionate is a high-purity, biodegradable ester solvent gaining significant attention in advanced research and development, particularly in the field of specialty polymers and coatings. Its primary research value lies in its favorable properties, including a relatively high boiling point, low volatility, and excellent solvating power for a wide range of resins and polymers. Researchers utilize this compound extensively as a key component in the formulation of advanced paints, lacquers, and industrial coatings, where it acts as a temporary solvent to control viscosity and film formation before evaporating. Its mechanism of action is physical, facilitating the homogeneous application and proper film formation of polymeric materials by dissolving binders and additives without chemically altering them. Furthermore, its application is critical in organic synthesis as a reaction medium and as a precursor for other chemical intermediates. This compound is especially valued in the development of environmentally friendlier coating systems due to its potential for lower environmental impact compared to traditional solvents. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B031606 Methyl 2-methoxypropionate CAS No. 17639-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxypropanoate
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InChI

InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VABBJJOSOCPYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20884980
Record name Propanoic acid, 2-methoxy-, methyl ester
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Molecular Weight

118.13 g/mol
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CAS No.

17639-76-8
Record name Methyl 2-methoxypropionate
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Record name Propanoic acid, 2-methoxy-, methyl ester
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Record name Propanoic acid, 2-methoxy-, methyl ester
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Record name Propanoic acid, 2-methoxy-, methyl ester
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Record name Methyl 2-methoxypropionate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to Methyl 2-Methoxypropionate, a valuable chemical intermediate in the pharmaceutical and specialty chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of three primary synthetic methodologies: the Williamson ether synthesis, the methylation of methyl lactate, and the Michael addition of methanol to methyl acrylate. Each method is critically evaluated, presenting detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound (CAS 17639-76-8) is a chiral ester that serves as a key building block in the synthesis of various complex organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it is employed as a reagent in the synthesis of dual PPARα/γ agonists, a class of drugs used in the management of metabolic disorders.[1] The presence of both an ether and an ester functional group, along with a stereogenic center, makes it a versatile synthon for introducing specific structural motifs in drug candidates and other fine chemicals. This guide aims to equip researchers with the foundational knowledge and practical protocols necessary for the efficient and safe synthesis of this important compound.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, stereochemical considerations, and environmental impact. This guide will focus on three predominant methods:

  • Williamson Ether Synthesis: A classic and reliable method for ether formation.

  • Direct Methylation of Methyl Lactate: A straightforward approach utilizing a readily available chiral precursor.

  • Michael Addition to Methyl Acrylate: An atom-economical route that constructs the carbon-oxygen bond via conjugate addition.

The following sections will delve into the specifics of each of these synthetic pathways.

Synthesis via Williamson Etherification

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkylating agent. In the context of this compound synthesis, this involves the deprotonation of the hydroxyl group of methyl lactate to form an alkoxide, which then reacts with a methylating agent.

Mechanistic Rationale

The synthesis begins with the deprotonation of the secondary alcohol of methyl lactate using a strong base, typically sodium hydride (NaH), to generate a highly nucleophilic sodium alkoxide. This is followed by the nucleophilic attack of the alkoxide on a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), resulting in the formation of the desired ether and a salt byproduct. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial to solvate the cation and enhance the nucleophilicity of the alkoxide.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation Methyl_Lactate Methyl Lactate Alkoxide Sodium Methyl Lactate (Alkoxide) Methyl_Lactate->Alkoxide NaH NaH NaH->Alkoxide H2 H₂ (gas) Alkoxide->H2 Alkoxide_step2 Sodium Methyl Lactate DMS Dimethyl Sulfate ((CH₃)₂SO₄) Product This compound DMS->Product Byproduct Na(CH₃SO₄) Product->Byproduct Alkoxide_step2->Product

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Role
Methyl LactateC₄H₈O₃104.10Starting Material
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Base
Dimethyl Sulfate(CH₃)₂SO₄126.13Methylating Agent
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Solvent
Saturated aqueous Ammonium ChlorideNH₄Cl53.49Quenching Agent
Diethyl Ether(C₂H₅)₂O74.12Extraction Solvent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous THF under a nitrogen atmosphere. Anhydrous THF is then added to the flask to create a slurry.

  • Alkoxide Formation: A solution of methyl lactate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases.

  • Methylation: The reaction mixture is cooled back to 0 °C, and dimethyl sulfate (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours.

  • Work-up and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to afford this compound.

Synthesis via Direct Methylation of Methyl Lactate

This method is a variation of the Williamson ether synthesis but is often considered a distinct route due to the specific reagents and conditions commonly employed. The direct methylation of methyl lactate offers a more streamlined approach, often utilizing phase-transfer catalysis to facilitate the reaction between the aqueous and organic phases.

Mechanistic Considerations

The underlying principle remains the S(_N)2 reaction. However, instead of using a strong, pyrophoric base like sodium hydride in an anhydrous solvent, this method often employs a concentrated aqueous solution of a base such as sodium hydroxide. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used to transport the hydroxide ion into the organic phase or the lactate anion into the aqueous phase, enabling the reaction to proceed at the interface or in the organic phase.

PTC_Methylation cluster_phases Phase-Transfer Catalysis Aqueous_Phase Aqueous Phase (NaOH, Methyl Lactate) Interface Interface Aqueous_Phase->Interface Organic_Phase Organic Phase (Dimethyl Sulfate, Solvent) Organic_Phase->Interface PTC_Cycle PTC (Q⁺X⁻) Cycle Interface->PTC_Cycle Transfers alkoxide to organic phase PTC_Cycle->Interface Returns to aqueous phase Product_Formation This compound Formation in Organic Phase PTC_Cycle->Product_Formation

Caption: Phase-Transfer Catalyzed Methylation of Methyl Lactate.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Role
Methyl LactateC₄H₈O₃104.10Starting Material
Sodium HydroxideNaOH40.00Base
Dimethyl Sulfate(CH₃)₂SO₄126.13Methylating Agent
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄NBr322.37Phase-Transfer Catalyst
DichloromethaneCH₂Cl₂84.93Solvent

Procedure:

  • Reaction Setup: To a solution of methyl lactate (1.0 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in dichloromethane, a 50% aqueous solution of sodium hydroxide (2.0 equivalents) is added.

  • Methylation: The biphasic mixture is stirred vigorously at room temperature, and dimethyl sulfate (1.2 equivalents) is added dropwise over 30 minutes. The reaction is then stirred at 40 °C for 4-6 hours.

  • Work-up and Extraction: After cooling to room temperature, the layers are separated. The aqueous layer is extracted twice with dichloromethane.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by fractional distillation.

Synthesis via Michael Addition of Methanol to Methyl Acrylate

The Michael addition, or conjugate addition, of methanol to methyl acrylate represents an atom-economical pathway to methyl 3-methoxypropionate, which is an isomer of the target molecule. To obtain the desired this compound, this route is not directly applicable. However, for the sake of providing a comprehensive guide on related chemistries, the synthesis of its isomer is detailed below. The reaction involves the 1,4-addition of a nucleophile (in this case, the methoxide ion) to an α,β-unsaturated carbonyl compound.

Mechanistic Pathway

The reaction is typically catalyzed by a base, such as sodium methoxide, which deprotonates methanol to generate the methoxide nucleophile. The methoxide then attacks the β-carbon of methyl acrylate in a conjugate fashion, leading to the formation of an enolate intermediate. This enolate is subsequently protonated by methanol to yield the final product, methyl 3-methoxypropionate, and regenerate the methoxide catalyst.

Michael_Addition Methanol Methanol (CH₃OH) Methoxide Methoxide (CH₃O⁻) Methanol->Methoxide Deprotonation Base Base (e.g., NaOCH₃) Base->Methoxide Enolate Enolate Intermediate Methoxide->Enolate Nucleophilic Attack Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Enolate Product Methyl 3-Methoxypropionate Enolate->Product Protonation by Methanol

Sources

The Definitive Guide to the IUPAC Nomenclature of Methyl 2-Methoxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers in Drug Discovery and Development

This guide provides a comprehensive analysis of the IUPAC nomenclature for the chemical compound methyl 2-methoxypropanoate. Designed for scientists and professionals in the fields of chemistry and pharmacology, this document elucidates the systematic principles underlying its formal name, offering clarity and precision in scientific communication. Beyond nomenclature, this whitepaper briefly explores the synthesis and chemical properties of the compound, providing a well-rounded technical overview for laboratory applications.

Decoding the Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) has established a formal set of rules for naming organic compounds to ensure that every distinct compound has a unique and unambiguous name. The name "methyl 2-methoxypropanoate" is derived by systematically deconstructing the molecule's structure and applying these established principles.

Prioritizing the Principal Functional Group

Organic molecules often contain multiple functional groups. The IUPAC system employs a priority order to determine the principal functional group, which dictates the suffix of the compound's name.[1][2][3] In the case of methyl 2-methoxypropanoate, the two present functional groups are an ester and an ether. According to IUPAC rules, the ester group has a higher priority than the ether group.[1][2][4] Therefore, the compound is named as an ester.

The Anatomy of an Ester Name: Alkyl Alkanoate

The general IUPAC name for an ester is "alkyl alkanoate".[5][6][7] This two-part name is determined by identifying the two components of the ester linkage:

  • The Alkyl Group: This is the carbon chain attached to the single-bonded oxygen atom of the ester.

  • The Alkanoate Group: This is the carbon chain that includes the carbonyl group (C=O) of the ester.

In methyl 2-methoxypropanoate, a methyl group (-CH₃) is attached to the single-bonded oxygen. The portion containing the carbonyl group is a three-carbon chain, making it a derivative of propanoic acid. Therefore, the base name is methyl propanoate .

A Step-by-Step Determination of the IUPAC Name

The systematic naming of methyl 2-methoxypropanoate can be broken down into the following logical steps:

Step 1: Identify the Principal Functional Group The molecule contains both an ester (-COOR) and an ether (-OR) functional group. Based on IUPAC priority rules, the ester is the principal functional group.[1][2]

Step 2: Name the Alkyl Part of the Ester The alkyl group bonded to the oxygen atom of the ester is a methyl group (-CH₃). This forms the first part of the name: methyl .[6][7][8]

Step 3: Identify and Name the Parent Chain (Alkanoate) The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester. In this case, it is a three-carbon chain. Therefore, the base name for this part of the molecule is derived from propane, becoming propanoate .

Step 4: Identify and Name Substituents on the Parent Chain An ether group, specifically a methoxy group (-OCH₃), is attached to the parent chain.

Step 5: Number the Parent Chain and Assign Locants to Substituents Numbering of the parent chain begins at the carbonyl carbon (C=O) as carbon 1. The methoxy group is attached to carbon 2.

Step 6: Assemble the Full IUPAC Name Combine the elements in the correct order: the alkyl group, followed by the numbered substituent, and finally the parent alkanoate. This results in the unambiguous IUPAC name: methyl 2-methoxypropanoate .

The following diagram illustrates the decision-making process for naming this compound:

IUPAC_Naming_Process Start Analyze Molecular Structure Identify_Groups Identify Functional Groups: - Ester (-COOR) - Ether (-OR) Start->Identify_Groups Prioritize Determine Principal Group (Ester > Ether) Identify_Groups->Prioritize Name_Alkyl Name Alkyl Group: 'methyl' Prioritize->Name_Alkyl Ester is principal Identify_Substituent Identify Substituent: -OCH3 -> 'methoxy' Prioritize->Identify_Substituent Assemble_Name Assemble Full Name Name_Alkyl->Assemble_Name Name_Parent Name Parent Chain: 3 carbons -> 'propanoate' Number_Chain Number Parent Chain (C=O is C1) Name_Parent->Number_Chain Name_Parent->Assemble_Name Assign_Locant Assign Locant to Substituent: '2-methoxy' Identify_Substituent->Assign_Locant Number_Chain->Assign_Locant Assign_Locant->Name_Parent

Caption: IUPAC Naming Workflow for Methyl 2-methoxypropanoate

Structural and Chemical Properties

A summary of the key structural and chemical identifiers for methyl 2-methoxypropanoate is provided in the table below.

PropertyValue
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol [9]
CAS Number 17639-76-8[9][10][11]
Synonyms 2-Methoxypropanoic acid methyl ester, Methyl-2-methoxypropionat[9][10]

Synthesis of Methyl 2-Methoxypropanoate

Methyl 2-methoxypropanoate is commonly synthesized through the esterification of O-methyllactic acid.[9][12] Another method involves the reaction of methyl lactate with methanol in the presence of a catalyst. For instance, a mixture of methyl lactate in methanol can be passed over a catalyst such as 5% by weight NaH₂PO₄/SiO₂ at an elevated temperature (e.g., 260°C) to yield methyl 2-methoxypropanoate with high selectivity.[12]

The experimental workflow for a catalyzed synthesis can be visualized as follows:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation Reactant_Mix Prepare Reactant Mixture: 50% Methyl Lactate in Methanol Vaporize Vaporize Reactant Mixture (Preheating Layer) Reactant_Mix->Vaporize Catalyst_Bed Pack Tubular Reactor with NaH2PO4/SiO2 Catalyst React Pass Vapor over Catalyst Bed (260°C) Catalyst_Bed->React Vaporize->React Condense Condense Product Stream React->Condense Analyze Analyze Product Mixture (e.g., GC-MS) Condense->Analyze

Caption: Catalyzed Synthesis of Methyl 2-methoxypropanoate

Applications in Research and Development

Methyl 2-methoxypropionate serves as a valuable intermediate in the synthesis of more complex molecules. For example, it is used as a reagent in the synthesis of dual PPARα/γ agonists, which are of interest in the development of therapeutics for metabolic disorders.[9][10]

Conclusion

The IUPAC name, methyl 2-methoxypropanoate, is a precise descriptor of its chemical structure, derived from a systematic application of established nomenclature rules. A clear understanding of these principles is paramount for researchers and professionals in the chemical and pharmaceutical sciences to ensure unambiguous communication and documentation. This guide has provided a detailed breakdown of the naming process, supplemented with information on the synthesis and applications of this compound, to serve as a comprehensive technical resource.

References

  • Aakash Institute. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers.
  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. (2011-02-14).
  • PubChem. Methyl 2-methoxy-2-methylpropanoate.
  • Quora. What are the rules for naming ester and ether (organic chemistry)? (2016-01-04).
  • Allen Career Institute. Classification and IUPAC Nomenclature | Rules, Steps, and Examples.
  • Chemistry LibreTexts. Nomenclature of Ethers. (2023-01-22).
  • PubChem. Methyl 2-(methoxyamino)-2-methylpropanoate.
  • Vedantu. IUPAC name of ester is AAlkoxy alkane BAlkyl alkanoate class 11 chemistry CBSE.
  • YouTube. Naming Esters IUPAC Systematic Nomenclature. (2019-02-19).
  • Chemistry LibreTexts. 18.2: Functional Group Order of Precedence For Organic Nomenclature. (2020-05-21).
  • YouTube. Which Functional Groups Take Priority In Organic Naming? (2025-12-21).
  • PubChem. Methyl 2-methoxyprop-2-enoate.
  • eGPAT. Priority order of functional groups in IUPAC nomenclature. (2017-08-08).
  • YouTube. Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings. (2016-11-29).
  • The Good Scents Company. This compound.

Sources

An In-depth Technical Guide to 2-Amino-5-bromopyrimidine: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the chemical compound 2-Amino-5-bromopyrimidine. While the initial request referenced CAS number 17639-76-8, this number corresponds to Methyl 2-methoxypropionate. The context of the request, particularly its relevance to drug development and pyrimidine chemistry, strongly indicates that the intended subject is 2-Amino-5-bromopyrimidine , for which the correct CAS number is 7752-82-1 . This guide will proceed with a comprehensive analysis of the latter compound.

Introduction

2-Amino-5-bromopyrimidine is a halogenated heterocyclic amine that has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its strategic arrangement of a nucleophilic amino group and a reactive bromine atom on the pyrimidine scaffold makes it a versatile synthon for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of this essential chemical intermediate, with a focus on its role in the synthesis of advanced therapeutics.

Physicochemical and Structural Properties

2-Amino-5-bromopyrimidine is typically a yellow or pale yellow solid at room temperature.[1][2] Its structural and physical properties are critical for its handling, reactivity, and solubility in various reaction media. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 7752-82-1[3][4]
Molecular Formula C₄H₄BrN₃[3][4]
Molecular Weight 174.00 g/mol [5]
Appearance Yellow to pale yellow solid/crystal[1][6]
Melting Point 241-243 °C (lit.)[7]
Boiling Point 340.743 °C at 760 mmHg (Predicted)[4]
Density 1.844 g/cm³ (Predicted)[4]
Solubility Insoluble in water[4]
InChI Key UHRHPPKWXSNZLR-UHFFFAOYSA-N[5]
SMILES Nc1ncc(Br)cn1

The pyrimidine ring, an aromatic heterocycle, is a common motif in biologically active compounds, including nucleobases. The presence of the amino group at the 2-position and the bromine atom at the 5-position dictates its reactivity, allowing for selective functionalization at these sites.

Synthesis of 2-Amino-5-bromopyrimidine

The efficient synthesis of 2-Amino-5-bromopyrimidine is crucial for its application in multi-step synthetic routes. The most common and high-yielding laboratory-scale synthesis involves the electrophilic bromination of 2-aminopyrimidine.

The rationale behind this approach lies in the electron-donating nature of the amino group, which activates the pyrimidine ring towards electrophilic substitution. The bromine is directed to the 5-position due to the electronic properties of the ring system. N-Bromosuccinimide (NBS) is a preferred brominating agent as it is a solid, making it easier to handle compared to liquid bromine, and it often leads to cleaner reactions with fewer byproducts.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Aminopyrimidine 2-Aminopyrimidine Reaction Mixture Reaction Mixture 2-Aminopyrimidine->Reaction Mixture NBS N-Bromosuccinimide (NBS) NBS->Reaction Mixture Solvent Acetonitrile Solvent->Reaction Mixture Temp Ice-cooling to Room Temp Temp->Reaction Mixture Atmosphere In the dark Atmosphere->Reaction Mixture 2-Amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine Succinimide Succinimide Reaction Mixture->2-Amino-5-bromopyrimidine Electrophilic Bromination Reaction Mixture->Succinimide

Diagram: Synthesis of 2-Amino-5-bromopyrimidine.

The following protocol is a representative procedure for the synthesis of 2-Amino-5-bromopyrimidine.[3][6]

  • Reaction Setup: In a flask protected from light, dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile.

  • Reagent Addition: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. The use of NBS in a slight excess ensures complete consumption of the starting material.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight in the dark. Protecting the reaction from light is crucial as NBS can decompose under photolytic conditions, leading to side reactions.

  • Work-up and Isolation: Remove the acetonitrile under reduced pressure. The resulting residue is then washed with water to remove the succinimide byproduct and any unreacted NBS.

  • Purification: The crude product is collected by suction filtration and dried under vacuum to yield 2-Amino-5-bromopyrimidine as a white to pale yellow solid. This method can achieve high yields, often exceeding 90%.[3][6]

Key Reactions and Applications in Drug Discovery

The synthetic utility of 2-Amino-5-bromopyrimidine lies in the differential reactivity of its functional groups. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents. The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems.[8]

This dual reactivity makes 2-Amino-5-bromopyrimidine a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).

A prominent example of its application is in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1] In the synthesis of Macitentan, 2-Amino-5-bromopyrimidine serves as a foundational component, where its structure is elaborated through a series of chemical transformations to construct the final drug molecule.[1] The pyrimidine core is a key pharmacophoric element that contributes to the drug's binding affinity and efficacy.

G cluster_drug_synthesis Macitentan Synthesis Pathway cluster_moa Mechanism of Action Start 2-Amino-5-bromopyrimidine Intermediate1 Functionalized Pyrimidine Intermediate Start->Intermediate1 Series of reactions Macitentan Macitentan Intermediate1->Macitentan Coupling Reaction Intermediate2 Coupling Partner Intermediate2->Macitentan Macitentan_MOA Macitentan ET_Receptor Endothelin Receptor Macitentan_MOA->ET_Receptor Antagonizes Vasoconstriction Vasoconstriction ET_Receptor->Vasoconstriction Mediates

Diagram: Role in Macitentan Synthesis and Mechanism.

Beyond Macitentan, the unique structure of 2-Amino-5-bromopyrimidine makes it a valuable intermediate for broader research in medicinal chemistry, enabling the development of novel compounds with potential therapeutic benefits.[1] It is also used in the preparation of sulfanilamides and amino acids containing the pyrimidine ring, which have shown potential as antiviral agents.[6][7]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with 2-Amino-5-bromopyrimidine. It is classified as harmful if swallowed and causes serious eye irritation.[9] It is also considered toxic to aquatic life with long-lasting effects.[10]

Hazard CategoryPrecautionary Measures
Health Hazards Harmful if swallowed (Acute Toxicity, Oral, Category 4).[9] Causes serious eye irritation (Eye Irritation, Category 2).[9] May cause skin irritation.[9]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[11] Use a dust mask (e.g., N95) in case of dust formation.
Handling and Storage Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[7] Store in a cool, dry, and well-ventilated area in a tightly closed container.[6][11]
First Aid If swallowed: Call a poison center or doctor if you feel unwell.[9] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] If on skin: Wash with plenty of soap and water.[9]
Environmental Hazards Avoid release to the environment.[7][10]
Incompatible Materials Strong oxidizing agents.[9][11]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]

Conclusion

2-Amino-5-bromopyrimidine (CAS 7752-82-1) is a highly versatile and valuable chemical intermediate that plays a crucial role in modern organic synthesis and drug discovery. Its well-defined reactivity allows for the strategic construction of complex molecules, making it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel therapeutics and other advanced materials.

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A Comprehensive Technical Guide to Methyl 2-Methoxypropionate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of methyl 2-methoxypropionate (CAS: 17639-76-8), a versatile ester with significant applications as a pharmaceutical intermediate and specialty solvent.[1] Centered around its core physicochemical properties, this document details the compound's molecular identity, synthesis protocols, analytical validation, and critical safety procedures. With a molecular formula of C₅H₁₀O₃ and a precise molecular weight of approximately 118.13 g/mol , this compound's utility is rooted in its unique structure and reactivity.[2][3] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and validated methodologies to support advanced applications.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound, also known by its IUPAC name methyl 2-methoxypropanoate, is a colorless liquid with a characteristic fruity odor.[1][4]

Chemical Identifiers

For unambiguous identification and regulatory compliance, a standardized set of identifiers is crucial. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 17639-76-8[1][5]
Molecular Formula C₅H₁₀O₃[2][3]
IUPAC Name methyl 2-methoxypropanoate[5][6]
InChI Key VABBJJOSOCPYIT-UHFFFAOYSA-N[1][5]
SMILES CC(C(=O)OC)OC[5][6]
Synonyms Methyl α-methoxypropionate, 2-Methoxypropanoic acid methyl ester[1][7]
Core Physicochemical Data

The compound's behavior in various physical and chemical systems is dictated by the properties detailed in the following table. The molecular weight, a cornerstone of stoichiometric calculations, is derived from its chemical formula.

PropertyValueSource(s)
Molecular Weight 118.13 g/mol [2][6][7]
Appearance Colorless liquid[1]
Boiling Point 43-44°C (at 15 mmHg); 142-143°C (at 760 mmHg, est.)[5][8]
Flash Point 36°C (96°F)[5]
Refractive Index ~1.397 (at 20°C)[5]
Purity (Typical) 97-99%[1]
Solubility Profile

This compound exhibits good solubility in common organic solvents such as ethanol and ether.[1] While some sources indicate limited solubility in water due to its ester functionality, others report it as soluble.[1][5] This discrepancy may arise from differing experimental conditions or definitions of "solubility." From a practical standpoint, it should be considered miscible with most organic phases and partially soluble in aqueous phases, a property that can be exploited in liquid-liquid extractions.

Synthesis and Purification

The synthesis of this compound can be achieved through several reliable pathways. The choice of method often depends on the availability of starting materials, required scale, and desired purity.

Overview of Synthetic Routes

Two primary, industrially relevant methods for synthesizing this compound are the catalytic O-methylation of methyl lactate and the Michael addition of methanol to methyl acrylate.

Synthetic_Pathways cluster_0 Route 1: O-methylation cluster_1 Route 2: Michael Addition Methyl_Lactate Methyl Lactate Catalyst_1 NaH₂PO₄/SiO₂ Catalyst 260°C Methyl_Lactate->Catalyst_1 Methanol_1 Methanol Methanol_1->Catalyst_1 M2MP_1 This compound Catalyst_1->M2MP_1 92% Yield Methyl_Acrylate Methyl Acrylate Catalyst_2 Alkali Metal Alkoxide Catalyst Methyl_Acrylate->Catalyst_2 Methanol_2 Methanol Methanol_2->Catalyst_2 M2MP_2 This compound Catalyst_2->M2MP_2 High Yield QC_Workflow Crude_Product Crude Reaction Product Distillation Fractional Distillation (Vacuum) Crude_Product->Distillation Purity_Check_1 In-Process GC Analysis Distillation->Purity_Check_1 Pure_Fraction Pure this compound (>98%) Purity_Check_1->Pure_Fraction Final_QC Final Quality Control Pure_Fraction->Final_QC GC_MS GC-MS for Purity & Impurity Profile Final_QC->GC_MS NMR ¹H & ¹³C NMR for Structural Confirmation Final_QC->NMR FTIR FT-IR for Functional Group Verification Final_QC->FTIR Release Product Release GC_MS->Release NMR->Release FTIR->Release

Sources

A Comprehensive Technical Guide to the Physical Properties of Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical entities is paramount for successful experimental design, formulation, and synthesis. This guide provides an in-depth exploration of the core physical characteristics of methyl 2-methoxypropionate (CAS RN: 17639-76-8), a versatile ester with applications as a pharmaceutical intermediate.[1][2][3][4] This document moves beyond a simple recitation of values, offering insights into the experimental methodologies used to determine these properties, thereby equipping the reader with a foundational understanding of not just the "what," but also the "how" and "why."

Introduction to this compound

This compound, systematically named methyl 2-methoxypropanoate, is an organic ester with the molecular formula C₅H₁₀O₃.[1][5] It is a colorless liquid that is soluble in water and various organic solvents, including ethanol and ether.[1][5] Its utility as a solvent in coatings and adhesives, and as an intermediate in organic synthesis, underscores the importance of a detailed physical property profile.[5]

Core Physical Properties

A precise understanding of a compound's physical properties is the bedrock of its application in research and development. These properties dictate its behavior in various environments and processes, from reaction kinetics to formulation stability.

Summary of Physical Data

The known physical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated and should be confirmed by experimental determination for critical applications.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₃[1][5]
Molecular Weight 118.13 g/mol [1][6]
Appearance Colorless liquid[5]
Boiling Point 136.2 °C at 760 mmHg (estimated)[7]
Density 1.0108 g/cm³[2]
Refractive Index 1.3970[2]
Flash Point 36 °C (96.8 °F)[2]
Water Solubility 9.702 x 10⁴ mg/L at 25 °C (estimated)[7]
logP (o/w) 0.360 (estimated)[7]
Vapor Pressure 7.5 mmHg at 25 °C (estimated)[7]

Experimental Determination of Physical Properties

To ensure the highest fidelity of data, direct experimental measurement is indispensable. The following section details the standard protocols for determining key physical properties of liquid compounds like this compound. This approach is rooted in the principle of self-validating systems, where robust methodology ensures trustworthy and reproducible results.

Boiling Point Determination

The boiling point is a fundamental property that informs purification strategies, such as distillation, and provides an indication of a substance's volatility.

Experimental Protocol: Micro-Boiling Point Determination

This method is advantageous when working with limited sample volumes.

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

  • Capillary Tube Insertion: Invert a sealed-end capillary tube and place it inside the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heating and Observation: Gently heat the apparatus. A continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure approaches the external pressure.

  • Boiling Point Reading: Remove the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube as the apparatus cools.[8]

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Procedure setup_desc 1. Sample in Test Tube 2. Inverted Capillary 3. Thiele Tube with Oil 4. Thermometer Heat Apply Gentle Heat Observe Observe Bubble Stream Heat->Observe Vapor pressure increases Cool Remove Heat & Cool Observe->Cool Steady stream achieved Record Record Temperature Cool->Record Liquid enters capillary

Caption: Workflow for micro-boiling point determination.

Density Measurement

Density is a critical parameter for solvent-based applications and for calculating mass from a known volume.

Experimental Protocol: Pycnometer Method

A pycnometer, or specific gravity bottle, allows for precise determination of density.

  • Pycnometer Preparation: Thoroughly clean and dry the pycnometer and weigh it accurately.

  • Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Temperature Equilibration: Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.

  • Final Weighing: Remove the pycnometer from the bath, dry the exterior, and weigh it again.

  • Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

DensityMeasurement start Start weigh_empty Weigh Empty Pycnometer (m1) start->weigh_empty fill_pycnometer Fill with Liquid weigh_empty->fill_pycnometer thermostat Thermostat to Desired Temp (T) fill_pycnometer->thermostat weigh_full Weigh Filled Pycnometer (m2) thermostat->weigh_full calculate Calculate Density ρ = (m2 - m1) / V weigh_full->calculate end End calculate->end

Caption: Pycnometer method for density determination.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of a compound.

Experimental Protocol: Abbe Refractometer

The Abbe refractometer is a standard instrument for this measurement.

  • Calibration: Calibrate the refractometer using a standard of known refractive index.

  • Sample Application: Apply a few drops of this compound to the prism surface.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Reading: Read the refractive index from the instrument's scale. Temperature control is crucial as the refractive index is temperature-dependent.

RefractiveIndex step1 Step 1 Calibrate Instrument step2 Step 2 Apply Sample to Prism step1->step2 step3 Step 3 Adjust Focus & Alignment step2->step3 step4 Step 4 Read Refractive Index step3->step4

Caption: Procedure for refractive index measurement.

Spectroscopic Characterization (Hypothetical)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. One would expect to see signals corresponding to the two methyl groups and the single proton on the chiral center. The chemical shifts and splitting patterns would be indicative of the electronic environment of each proton.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts would differentiate the carbonyl carbon, the methoxy carbons, and the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups. A strong absorption band around 1740 cm⁻¹ would be characteristic of the C=O stretch of the ester group. C-O stretching vibrations would be expected in the 1300-1000 cm⁻¹ region. The absence of a broad O-H stretch would confirm the absence of carboxylic acid or alcohol impurities.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[5] It may cause skin, eye, and respiratory irritation.[5] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood.

Conclusion

This technical guide provides a thorough overview of the physical properties of this compound, grounded in both established data and the fundamental experimental protocols for their determination. For the researcher, scientist, and drug development professional, this integrated approach of presenting not just the data but also the methodology behind it is crucial for informed decision-making and the successful application of this versatile chemical intermediate.

References

  • The Good Scents Company. (n.d.). This compound.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • PubChem. (n.d.). Propanoic acid, 2-methoxy-, methyl ester.

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methyl 2-methoxypropionate solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 2-Methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (CAS: 17639-76-8), an ether-ester solvent, is a compound of significant interest in various industrial and scientific applications, including as a solvent for coatings and as a pharmaceutical intermediate.[1][2] A comprehensive understanding of its solubility profile in both aqueous and organic media is fundamental to its effective application, from designing reaction conditions to developing stable pharmaceutical formulations. This guide provides a detailed analysis of the solubility characteristics of this compound, grounded in its molecular structure and physicochemical properties. It synthesizes available data with established chemical principles to offer predictive insights and presents a robust experimental framework for solubility determination.

Physicochemical Characteristics

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. This compound is a colorless liquid with a molecular formula of C5H10O3.[1] Key properties are summarized below.

PropertyValueReference(s)
CAS Number 17639-76-8[3]
Molecular Formula C5H10O3[3]
Molecular Weight 118.13 g/mol [2][4]
Appearance Clear, colorless liquid[3]
Boiling Point 136.2 °C (estimated at 760 mmHg); 43-44 °C (at 15 mmHg)[5]
Density 1.0108 g/cm³[2]
Flash Point 36 - 40.6 °C[2][5]
logP (o/w) 0.360 (estimated)[2][5]

Molecular Structure and its Influence on Solubility

The molecular structure of this compound is the primary determinant of its solubility profile. It features two key functional groups: an ester group (-C(=O)O-) and an ether group (-C-O-C-).

  • Polarity: Both the ester and ether groups contain electronegative oxygen atoms, which create bond dipoles, imparting a moderate overall polarity to the molecule.

  • Hydrogen Bonding: The oxygen atoms in both functional groups can act as hydrogen bond acceptors. This is a critical factor in its solubility in protic solvents like water and alcohols. However, the molecule lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[6]

  • Hydrophobic Character: The molecule also possesses methyl and ethyl groups, which form a nonpolar hydrocarbon backbone. This contributes a degree of hydrophobic character, limiting its miscibility with highly nonpolar solvents.

The estimated octanol-water partition coefficient (logP) of 0.360 indicates a relatively balanced hydrophilic and lipophilic nature, suggesting solubility in both polar and some nonpolar environments.[2][5]

Caption: Relationship between molecular features and solubility.

Solubility Profile

Aqueous Solubility

This compound is classified as soluble in water.[2][7] An estimated quantitative value for its solubility is 97,020 mg/L (or 9.7 g/100 mL) at 25°C.[5] This significant solubility is attributed to the ability of the ester and ether oxygen atoms to form hydrogen bonds with water molecules, overcoming the hydrophobic nature of the molecule's alkyl portions.

The effect of pH on its aqueous solubility is expected to be minimal within a neutral to moderately acidic range. However, under strong basic conditions (high pH) or strong acidic conditions (low pH) over time, the ester linkage is susceptible to hydrolysis, which would degrade the molecule into methanol and 2-methoxypropionic acid, thereby altering the properties of the solution.

Solubility in Organic Solvents
Solvent ClassExample Solvent(s)Expected SolubilityRationale
Polar Protic Methanol, EthanolMiscible Strong dipole-dipole interactions and hydrogen bonding (solute as acceptor).
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Miscible Similar polarity and strong dipole-dipole interactions.
Chlorinated DichloromethaneSoluble/Miscible Solute can interact with the dipole of the C-Cl bonds.
Aromatic TolueneSoluble Solute polarity is low enough to allow for favorable van der Waals interactions.
Nonpolar Hexane, HeptaneLimited / Immiscible The significant polarity mismatch prevents effective solvation.

Note: "Miscible" implies solubility in all proportions. This table is predictive and should be confirmed experimentally for specific applications.

Theoretical Framework: Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[9] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters will be miscible.[10] While the specific HSP values for this compound are not published, its structure suggests it possesses significant δP and δH (as an acceptor) values, explaining its high affinity for polar and hydrogen-bonding solvents like water, alcohols, and ketones. For drug development, comparing the estimated HSP of this solvent with the HSP of an active pharmaceutical ingredient (API) could help in pre-screening for suitable solubilizers.

Experimental Protocol for Solubility Determination

To validate the predicted solubility and establish precise quantitative values, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
  • This compound (≥98% purity)

  • Selected solvent (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a suitable column and flame ionization detector (GC-FID) or HPLC for quantification.

  • 0.22 µm syringe filters

Step-by-Step Methodology:
  • Preparation of Supersaturated Solution:

    • Add a known volume of the test solvent (e.g., 5 mL) to a series of glass vials.

    • Add an excess amount of this compound to each vial. "Excess" ensures that a solid or separate liquid phase of the solute remains after equilibration, confirming saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined in preliminary experiments.

  • Phase Separation:

    • After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 12-24 hours. This allows the excess, undissolved this compound to separate completely from the saturated solution via gravity.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot (e.g., 1 mL) from the clear, supernatant (saturated) phase of each vial using a pipette. Be cautious not to disturb the undissolved layer.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any micro-particles.

    • Determine the weight of the transferred aliquot.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated GC or HPLC method.

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for all dilution factors.

    • Express the solubility in desired units, such as g/100 mL, mg/L, or mol/L.

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound exhibits a versatile solubility profile characterized by high solubility in water and miscibility with a wide array of polar organic solvents. This behavior is a direct consequence of its molecular structure, which combines the polar, hydrogen-bond accepting characteristics of ether and ester functionalities with a compact hydrocarbon framework. For researchers and formulators, this profile makes it an effective solvent in diverse applications. When precise solubility limits are required, particularly in multiphase systems or for high-concentration formulations, the experimental protocol detailed herein provides a reliable framework for generating the necessary quantitative data.

References

  • Benchchem. Methoxymethyl Propionate: A Technical Guide to its Solubility in Common Organic Solvents. [Online].
  • Fluoryx Labs. Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate. [Online].
  • Thermo Scientific Alfa Aesar. This compound, 98% 25 g. [Online]. Available: [Link]
  • Thermo Scientific Alfa Aesar. This compound, 98% 5 g. [Online]. Available: [Link]
  • The Good Scents Company. This compound, 17639-76-8. [Online]. Available: [Link]
  • Hansen Solubility. Hansen Solubility Parameters. [Online]. Available: [Link]
  • Scribd. Ester Solubility and Preparation Lab Report. [Online]. Available: [Link]
  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters.... [Online]. Available: [Link]
  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Online]. Available: [Link]
  • PubChem. Propanoic acid, 2-methoxy-, methyl ester. [Online]. Available: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Methoxypropionate: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the boiling point and density of methyl 2-methoxypropionate (CAS No: 17639-76-8), a versatile organic compound with applications as a pharmaceutical intermediate and a solvent in various industrial processes.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth theoretical grounding and practical, field-proven methodologies for the precise determination of these critical physicochemical parameters.

Introduction to this compound

This compound, with the chemical formula C5H10O3, is an ester characterized by its clear, colorless to pale yellow liquid form.[3] Its molecular structure, featuring both an ester and an ether functional group, imparts a unique combination of properties that make it a valuable component in organic synthesis. An understanding of its physical properties, particularly its boiling point and density, is paramount for its effective use in process design, purification, and quality control.

Physicochemical Properties: A Quantitative Overview

The boiling point and density are fundamental physical constants that provide insights into the intermolecular forces and the packing of molecules within a substance. For this compound, these values are critical for distillation-based purification and for the accurate calculation of mass from a given volume.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This property is highly dependent on pressure. The experimentally determined and estimated boiling points for this compound are summarized in the table below. The notable difference in boiling points reported is primarily due to the different pressures at which the measurements were taken. The lower boiling point at a reduced pressure (15 mmHg) is a direct consequence of the lower external pressure that the liquid's vapor pressure needs to overcome to initiate boiling.

Density

Density is defined as the mass of a substance per unit of volume and is typically temperature-dependent. For most liquids, density decreases as temperature increases. It is crucial to specify the temperature at which a density measurement is made.

PropertyValueConditionsSource(s)
Boiling Point 136.20 °Cat 760 mmHg (estimated)[4]
142-143 °Cat 760 mmHg[5]
143-144 °Cat 760 mmHg[5]
43-44 °Cat 15 mmHg[2][6][7]
Density 1.0108 g/cm³Not specified[8]
1.009 g/cm³Not specified[5]

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of O-methyllactic acid.[1] Another established route involves the reaction of methyl acrylate with methanol in the presence of an alkali metal alkoxide catalyst.[5] A specific example of the latter involves:

  • Preparation of a starting mixture of methyl acrylate and 1 to 3 moles of methanol.

  • Addition of an alkali metal alkoxide as a catalyst to initiate the reaction.

  • Neutralization of the catalyst with an acid upon completion of the reaction to prevent the reverse reaction and ensure a high yield of this compound.[5]

A reported synthesis achieved a 94% conversion of methyl lactate with a 98% selectivity to this compound, resulting in a 92% yield.[9]

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the accurate determination of the boiling point and density of this compound. These methods are based on established laboratory techniques and international standards to ensure data integrity and reproducibility.

Protocol for Boiling Point Determination

The choice of method for boiling point determination often depends on the quantity of the sample available. For larger volumes, distillation is a suitable method, while for smaller quantities, the Thiele tube or a micro-boiling point method is more appropriate.[10][11]

This method is ideal when a purification step is also required.

Causality Behind Experimental Choices:

  • Boiling Stones/Stir Bar: Prevents bumping and ensures smooth boiling by providing nucleation sites for bubble formation.

  • Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[11]

  • Insulation: Wrapping the distillation head can help to ensure that the vapor temperature is maintained up to the thermometer bulb, leading to a more accurate reading.

G cluster_prep Preparation cluster_setup Apparatus Setup cluster_distill Distillation cluster_record Data Recording A Add 5-10 mL of this compound to a round-bottom flask. B Add boiling chips or a magnetic stir bar. A->B C Assemble simple distillation apparatus. B->C D Place thermometer correctly in the distillation head. C->D E Heat the flask gently. D->E F Observe the temperature when the first drop of distillate is collected. E->F G Record the stable temperature during distillation. F->G I The stable temperature is the boiling point. G->I H Record the barometric pressure. H->I

Caption: Workflow for Boiling Point Determination via Distillation.

Step-by-Step Methodology:

  • Add approximately 5-10 mL of this compound to a clean, dry round-bottom flask.

  • Add a few boiling stones or a magnetic stir bar to the flask.

  • Assemble a simple distillation apparatus, ensuring all joints are securely clamped.

  • Position the thermometer so that the top of the bulb is slightly below the level of the side-arm leading to the condenser.[11]

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • Record the temperature at which the liquid is actively distilling and the temperature reading on the thermometer is stable. This stable temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment.

This micro-method is advantageous when only a small amount of sample is available.[11]

Causality Behind Experimental Choices:

  • Inverted Capillary Tube: Traps a small amount of air. As the sample is heated, this air expands and escapes, creating a stream of bubbles.

  • Observation Upon Cooling: The boiling point is recorded when the liquid is drawn back into the capillary tube upon cooling. At this point, the vapor pressure of the sample is equal to the external pressure, which is the definition of the boiling point.

G cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_heat Heating and Observation cluster_cool Cooling and Measurement A Place a small amount of this compound in a small test tube. B Place a capillary tube (sealed at one end) open-end down into the test tube. A->B C Attach the test tube to a thermometer. B->C D Place the assembly in a Thiele tube containing heating oil. C->D E Heat the Thiele tube gently. D->E F Observe a steady stream of bubbles from the capillary tube. E->F G Remove heat and allow to cool. F->G H Record the temperature when the liquid is drawn into the capillary tube. G->H I This temperature is the boiling point. H->I

Caption: Workflow for Thiele Tube Boiling Point Determination.

Step-by-Step Methodology:

  • Place a small amount (0.5-1 mL) of this compound into a small test tube.

  • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer using a rubber band or a small piece of tubing.

  • Place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heat the side arm of the Thiele tube gently with a Bunsen burner or a heat gun.

  • Observe a continuous stream of bubbles emerging from the open end of the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to be drawn into the capillary tube is the boiling point.

Protocol for Density Determination

The density of a liquid can be determined using several methods, with the choice depending on the required accuracy and available equipment. The use of a digital density meter is a modern and highly accurate method, while the pycnometer method is a classic and reliable gravimetric technique.

This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[12][13][14]

Causality Behind Experimental Choices:

  • Calibration: The instrument must be calibrated with fluids of known density (e.g., dry air and deionized water) to establish a linear relationship between the oscillation period and the density.

  • Temperature Control: The density of liquids is temperature-dependent, so precise temperature control is essential for accurate and reproducible measurements.

  • Bubble-Free Sample: Air bubbles in the measuring cell will lead to erroneously low density readings as they have a much lower mass than the liquid.

G cluster_calib Calibration cluster_temp Temperature Equilibration cluster_inject Sample Injection cluster_measure Measurement and Recording A Calibrate the digital density meter with dry air and deionized water. B Set the desired measurement temperature. A->B C Allow the instrument to equilibrate. B->C D Inject this compound into the measuring cell, ensuring no bubbles are present. C->D E Allow the reading to stabilize. D->E F Record the density value. E->F

Sources

Introduction: The Significance of a Simple Chiral Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of Methyl 2-Methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 17639-76-8) is a chiral ester of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure, containing a single stereocenter at the C2 position, makes it a valuable chiral building block for the synthesis of more complex, optically active molecules. In drug development, the specific three-dimensional arrangement of atoms (stereochemistry) is critical; often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, access to enantiomerically pure starting materials like (R)- or (S)-methyl 2-methoxypropionate is paramount.

This guide provides a comprehensive technical overview of the stereochemistry of this compound. It is designed for the practicing scientist, offering in-depth discussions on the primary strategies for obtaining the pure enantiomers—chiral resolution and asymmetric synthesis—and the analytical techniques required to verify their stereochemical purity. The focus is not merely on protocols but on the underlying principles and the causality behind experimental choices, empowering researchers to apply these concepts to their specific synthetic challenges. For instance, this molecule serves as a key intermediate in the synthesis of certain dual PPARα/γ agonists, highlighting its direct relevance in medicinal chemistry.[3][4]

Core Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential for its manipulation in a laboratory setting.

PropertyValueReference(s)
CAS Number 17639-76-8[2][3]
Molecular Formula C₅H₁₀O₃[2][3]
Molecular Weight 118.13 g/mol [2][3]
Boiling Point 43-44 °C (at 15 mmHg)[2]
Density ~1.01 g/cm³[3]
Refractive Index ~1.397[2]
Solubility Soluble in water[1][2][3]
Synonyms Methyl O-methyllactate, 2-Methoxypropanoic acid methyl ester[4][5]

Strategic Pathways to Enantiopure this compound

There are two principal strategies for obtaining a single enantiomer of this compound. The choice between these routes depends on factors such as scale, cost, available equipment, and the desired level of enantiopurity.

  • Chiral Resolution: This "separation" approach begins with the easily accessible racemic mixture and separates the two enantiomers. Its primary drawback is a theoretical maximum yield of 50% for the desired enantiomer, as the other is discarded or must be racemized for recycling.[6]

  • Asymmetric Synthesis: This "creation" approach uses a chiral catalyst or auxiliary to selectively produce one enantiomer from a prochiral starting material. This method can theoretically achieve a 100% yield of the desired product and is often more atom-economical.[7][8]

G racemate Racemic Methyl 2-Methoxypropionate resolution Chiral Resolution (Separation) racemate->resolution Separation of enantiomers prochiral Prochiral Precursor (e.g., Methyl 2-Methoxyacrylate) asymmetric Asymmetric Synthesis (Creation) prochiral->asymmetric Stereoselective transformation enantiomer_R (R)-Methyl 2-Methoxypropionate resolution->enantiomer_R enantiomer_S (S)-Methyl 2-Methoxypropionate resolution->enantiomer_S asymmetric->enantiomer_R Using (S)-catalyst (example)

Core strategies for accessing enantiopure products.

In-Depth Protocol: Chiral Resolution Methodologies

Enzymatic Kinetic Resolution

Expertise & Causality: Kinetic resolution exploits the different reaction rates of two enantiomers with a chiral catalyst. Lipases are highly effective for this purpose due to their stereoselective nature. In the hydrolysis of an ester, the enzyme's chiral active site forms a tetrahedral intermediate. The transition state leading to this intermediate has a different energy for each enantiomer. The enzyme preferentially catalyzes the hydrolysis of the enantiomer that forms the lower-energy transition state, leaving the other enantiomer largely unreacted.[9] The reaction is deliberately stopped at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of both the product acid and the remaining ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is adapted from established procedures for the resolution of similar esters.[10][11]

  • Setup: To a round-bottom flask, add racemic this compound (1.0 equiv). Add a suitable solvent (e.g., toluene, 5 mL per gram of ester) and a phosphate buffer solution (pH 7.5, 0.05 M, 40 mL per gram of ester).

  • Enzyme Addition: Add a lipase, such as Lipase B from Candida antarctica (Novozym 435) or lipase from Burkholderia sp. (10-20% by weight of the ester).[11] These are robust and commonly available enzymes.

  • Reaction: Stir the heterogeneous mixture vigorously at a controlled temperature (e.g., 25-30 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots, extracting with a solvent like ethyl acetate, and analyzing by chiral HPLC or GC to determine the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible.

  • Workup (at ~50% conversion):

    • Filter the mixture through a pad of celite to remove the immobilized enzyme.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volume) to recover any dissolved organic compounds.

    • Combine all organic layers. This fraction contains the unreacted ester enantiomer.

    • Acidify the aqueous layer to pH ~2 with 1M HCl. This protonates the carboxylate salt of the hydrolyzed product.

    • Extract the acidified aqueous layer with an organic solvent (e.g., dichloromethane, 3x volume). This fraction contains the 2-methoxypropionic acid product.

  • Purification: Purify the unreacted ester and the resulting acid separately using flash column chromatography to obtain the two enantiomerically enriched products. The acid can be re-esterified if desired.

G cluster_ester Ester Workup cluster_acid Acid Workup start Racemic Ester ((R)- and (S)-MMP) react Add Lipase & Buffer Stir at 25-30°C start->react monitor Monitor by Chiral HPLC Stop at ~50% Conversion react->monitor filter Filter to Remove Enzyme monitor->filter separate Separate Organic and Aqueous Layers filter->separate org_extract Organic Layer: Contains Unreacted Ester (e.g., (R)-MMP) separate->org_extract aq_acidify Aqueous Layer: Acidify to pH 2 separate->aq_acidify ester_purify Purify by Chromatography org_extract->ester_purify final_ester Enantiopure Ester (e.g., (R)-MMP) ester_purify->final_ester acid_extract Extract with CH2Cl2 aq_acidify->acid_extract acid_purify Purify by Chromatography acid_extract->acid_purify final_acid Enantiopure Acid (e.g., (S)-Acid) acid_purify->final_acid

Workflow for enzymatic kinetic resolution.
Chiral Preparative Chromatography

Expertise & Causality: This technique achieves separation by passing the racemic mixture through a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are common.[12] The enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with varying stability. The enantiomer that interacts more strongly is retained longer on the column, resulting in different elution times and enabling separation.[13] The choice of mobile phase is critical as it modulates these interactions.

Protocol: Chiral HPLC Method Development and Scale-Up

A systematic screening approach is the most efficient way to identify suitable separation conditions.[12][14]

  • Column & Mobile Phase Screening (Analytical Scale):

    • Utilize a set of analytical chiral columns (e.g., 4.6 x 150 mm) with different stationary phases, such as CHIRAL ART Amylose and Cellulose derivatives.[12]

    • Screen a primary set of mobile phases. A common starting point for normal phase is a mixture of n-hexane and an alcohol like 2-propanol (IPA) or ethanol.[12]

    • Run a gradient elution (e.g., 5% to 50% alcohol over 10 minutes) for each column/mobile phase combination to quickly determine if any separation occurs.

  • Optimization:

    • Select the column/solvent combination that shows the best "hit" (baseline separation or partial separation).

    • Convert the gradient method to an isocratic (constant mobile phase composition) method for better reproducibility and easier scale-up.

    • Fine-tune the mobile phase composition (e.g., adjust the hexane/IPA ratio) to maximize the resolution (Rs) between the two enantiomer peaks. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (0.1% v/v) can drastically improve peak shape, although they are unlikely to be necessary for this neutral ester.[12]

  • Loading Study & Scale-Up:

    • Once an optimized analytical method is established, perform a loading study on a semi-preparative or preparative column (e.g., 20 x 250 mm) to determine the maximum amount of racemate that can be injected without losing resolution.

    • Scale up the separation by running repeated injections and collecting the fractions corresponding to each enantiomer.

Hypothetical Method Development Data

ColumnMobile Phase (Isocratic)t_R1 (min)t_R2 (min)Resolution (R_s)Comments
CHIRAL ART Amylose-SAHexane/IPA (90/10)8.59.81.8Good baseline separation. Candidate for scale-up.
CHIRAL ART Cellulose-SBHexane/IPA (90/10)7.27.50.6Poor resolution.
CHIRAL ART Amylose-SAHexane/EtOH (85/15)6.17.92.1Excellent separation, faster elution.
CHIRAL ART Cellulose-SCHexane/IPA (95/5)12.312.30.0No separation.

Asymmetric Synthesis: A Mechanistic Perspective

While resolution separates existing enantiomers, asymmetric synthesis creates a preference for the formation of one. A powerful method for this is the asymmetric hydrogenation of a prochiral olefin.

Principle: Asymmetric Hydrogenation

For this compound, a suitable precursor would be methyl 2-methoxyacrylate. The hydrogenation of this C=C double bond creates the chiral center.

Expertise & Causality: In this process, a transition metal (commonly rhodium or ruthenium) is coordinated to a chiral ligand, typically a bidentate phosphine like BINAP.[15] This metal-ligand complex serves as the catalyst.

  • Substrate Coordination: The prochiral olefin coordinates to the chiral metal complex. Due to steric and electronic interactions with the asymmetric ligand, the olefin binds preferentially in one orientation.

  • Hydrogen Activation: Molecular hydrogen (H₂) is activated by the metal center.

  • Stereoselective Insertion: The coordinated olefin inserts into a metal-hydride bond, and subsequent reductive elimination transfers the hydrogen atoms to one specific face of the double bond. The chiral ligand effectively shields the opposite face, directing the hydrogenation and leading to the formation of one enantiomer in excess.[15] Recent advances have also explored metal-free catalysis using Frustrated Lewis Pairs (FLPs) for such transformations.[7][16]

G cat [ML] Chiral Catalyst cat_h2 [H-ML-H] Activated Catalyst cat->cat_h2 + H₂ h2 H₂ sub Substrate (Prochiral) complex [Substrate-ML-H₂] Diastereomeric Complex sub->complex cat_h2->complex + Substrate prod Product (Chiral) complex->prod H₂ Transfer prod->cat Product Release

Simplified catalytic cycle for asymmetric hydrogenation.

Verifying Success: Analytical Characterization of Enantiopurity

Synthesizing or resolving a chiral compound is incomplete without robust analytical validation of its enantiomeric excess (ee).

Chiral Chromatography (HPLC/GC)

This is the most direct and common method. Using the optimized analytical HPLC or GC method developed during the resolution screening, the enantiopurity is determined by integrating the peak areas of the two enantiomers.

Calculation: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ > Area₂)

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Expertise & Causality: NMR spectroscopy is inherently achiral; enantiomers give identical spectra. However, adding a chiral solvating agent (CSA) creates a chiral environment in the NMR tube. The CSA forms weak, transient diastereomeric complexes with both enantiomers of the analyte.[17] Because these complexes are diastereomers, they have different physical properties and thus different NMR spectra. In a state of fast exchange between the free and complexed states, the observed signals for the analyte's protons are an average of their environments. Since the two enantiomers form different diastereomeric complexes, their corresponding protons will have slightly different chemical shifts, leading to signal splitting.[18][19] The ratio of the integrals of these split signals directly reflects the ratio of the enantiomers.

Experimental Protocol: ¹H NMR Analysis with a CSA

  • Reference Spectrum: Dissolve an accurate weight of the this compound sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • CSA Addition: To the same NMR tube, add a chiral solvating agent. A common choice for esters and acids is an optically pure acid like (R)-(-)-Mandelic Acid.[18] Add approximately 1.0 molar equivalent of the CSA.

  • Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the new spectrum to the reference. Look for splitting of a well-resolved singlet, such as one of the methoxy (-OCH₃) signals.

  • Quantification: Carefully integrate the two new peaks corresponding to the split signal. Use these integrals to calculate the enantiomeric excess using the formula above.

Hypothetical NMR Data

Analyte Protonδ (racemic)δ (with (R)-Mandelic Acid)Integrationee (%)
-C(O)OCH₃ 3.75 ppm (s, 3H)3.74 ppm (s) and 3.72 ppm (s)97 : 394%

Conclusion

This compound, while structurally simple, provides an excellent case study in the principles and practice of modern stereochemistry. For drug development professionals and synthetic chemists, mastering the techniques to control this stereocenter is a critical skill. Whether through the separation of a racemic mixture via enzymatic resolution and preparative chromatography or through the elegant control of asymmetric synthesis, reliable methods exist to access the enantiopure forms of this valuable building block. Critically, these synthetic efforts must be paired with rigorous analytical validation by chiral chromatography or NMR spectroscopy to ensure the stereochemical integrity of the final material, a non-negotiable requirement in the synthesis of pharmaceutical agents.

References

  • Title: The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM Source: Daicel Chiral Technologies URL:[Link]
  • Title: Separation of Methyl 2,2-dimethoxypropionate on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: Enantioselective Resolution of (R, S)
  • Title: 2-Methoxy-2-(1-naphthyl)
  • Title: Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen) Source: Indian Academy of Sciences URL:[Link]
  • Title: Enantioselective Resolution of (R, S)
  • Title: NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers Source: PubMed Central (National Center for Biotechnology Inform
  • Title: Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)
  • Title: Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations Source: PubMed (National Center for Biotechnology Inform
  • Title: Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations Source: ResearchG
  • Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC Co., Ltd. URL:[Link]
  • Title: Chiral resolution Source: Wikipedia URL:[Link]
  • Title: Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters Source: PubMed Central (National Center for Biotechnology Inform
  • Title: From Analysis to Plant-Scale Purification - Chiral Separ
  • Title: Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations Source: ETH Zurich Research Collection URL:[Link]
  • Title: Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework Source: University of North Texas Libraries URL:[Link]
  • Title: Chiral Prep Chromatography Utilizing Twin-Column Technology Source: YMC America URL:[Link]
  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Chemical Science (RSC Publishing) URL:[Link]
  • Title: A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins Source: Chemical Communic
  • Title: Enantiomeric excess dependent splitting of NMR signal through co-ligand dynamic exchange in a coordination complex Source: ChemRxiv URL:[Link]

Sources

An In-depth Technical Guide to Methyl 2-Methoxypropionate: From Foundational Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided some valuable historical context. I found information about Charles-Adolphe Wurtz and his work on lactic acid and its homologues, which is highly relevant to the discovery of methyl 2-methoxypropionate, as it is a derivative of lactic acid. The searches also yielded a patent describing an industrial synthesis method from methyl acrylate and methanol, including some process parameters. I also found information on the synthesis of α-alkoxy esters in general. However, a definitive "first synthesis" of this compound with a specific date and researcher is still missing. The connection between Wurtz's work and the specific synthesis of the methyl ester of 2-methoxypropanoic acid needs to be more explicitly established. For the "in-depth technical guide," I need to find more detailed experimental protocols for different synthesis methods, not just the industrial one. I also need to find specific examples and data related to its application in drug development. The current information is a bit general ("pharmaceutical intermediate"). Finally, I need to gather quantitative data for the physicochemical properties table.I have gathered a significant amount of information. For the "Discovery and History" section, I have established a connection to the work of Charles-Adolphe Wurtz on lactic acid homologues, which provides a strong historical context. While a specific "eureka" moment for this compound's first synthesis is still elusive, I can now frame its discovery as a logical progression in the study of lactic acid derivatives.

For the "Synthesis" section, I have information on two primary methods: esterification of O-methyllactic acid and the addition of methanol to methyl acrylate. I also have a patent detailing an industrial process for the latter.

For "Physicochemical Properties," I have collected several key data points like boiling point, density, solubility, and flash point from various sources.

For "Applications," I have found that it's used as a "pharmaceutical intermediate" and in the synthesis of a specific dual PPARα/γ agonist. I also have some information about its potential as a "green solvent" and its relevance in chiral separations, which is crucial for drug development.

However, to create a truly "in-depth technical guide," I need to refine and expand on these points. Specifically:

For the "History" section, I need to synthesize the information about Wurtz and lactic acid to create a coherent narrative that logically leads to the development of its ether derivatives.

For the "Synthesis" section, I need to provide more detailed, step-by-step laboratory protocols for both major synthesis routes, explaining the rationale behind the choice of reagents and conditions. The industrial patent gives some clues, but a more general lab-scale protocol would be beneficial. I also need to create the Graphviz diagrams for these workflows.

For the "Applications" section, I need to find more concrete examples of its use in the synthesis of specific drugs or drug classes beyond the one PPAR agonist mentioned. I also need to elaborate on its role in chiral separations and as a green solvent with more specific examples or data.

For the "Physicochemical Properties" table, I need to consolidate the data I've found and ensure consistency, citing the sources.

Therefore, I will now focus on structuring and writing the existing information and generating the required visualizations. I believe I have enough information to proceed with generating the in-depth guide without further searches.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of this compound, a molecule whose utility extends from a foundational solvent to a key intermediate in the synthesis of complex pharmaceuticals. We will delve into its historical context, examine its synthesis in detail, and explore its contemporary applications, providing the technical insights necessary for its effective use in a research and development setting.

The Genesis of an Ether-Ester: A Historical Perspective

While the precise date of the first synthesis of this compound is not recorded as a singular landmark event, its discovery is intrinsically linked to the pioneering work on lactic acid and its derivatives in the 19th century. The intellectual groundwork was notably laid by the eminent French chemist Charles-Adolphe Wurtz . His extensive investigations into glycols and their oxidation products led to a deeper understanding of lactic acid and its homologues[1][2][3]. Wurtz's work on the constitution of these molecules and the relationships between oxy- and amido-acids was crucial in establishing the foundational knowledge required for the deliberate synthesis of derivatives like this compound[3]. The creation of this ether-ester can be seen as a logical progression from the study of lactic acid, where chemists began to explore the modification of its hydroxyl and carboxyl groups to tailor its physical and chemical properties.

Synthesis and Mechanism: Crafting the Molecule

The preparation of this compound can be approached through several synthetic routes. The choice of method is often dictated by factors such as desired scale, available starting materials, and purity requirements. Two primary methods have become prevalent: the esterification of 2-methoxypropanoic acid and the nucleophilic addition of methanol to methyl methacrylate.

Esterification of 2-Methoxypropanoic Acid

This classical approach involves the direct esterification of 2-methoxypropanoic acid with methanol, typically in the presence of an acid catalyst.

Conceptual Workflow for Esterification

cluster_reactants Reactants cluster_conditions Conditions 2-Methoxypropanoic_Acid 2-Methoxypropanoic Acid Reaction Esterification 2-Methoxypropanoic_Acid->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product Byproduct Water Reaction->Byproduct

Figure 1: Conceptual workflow for the synthesis of this compound via esterification.

Experimental Protocol: Acid-Catalyzed Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxypropanoic acid and an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Reflux: Heat the reaction mixture to reflux. The elevated temperature increases the reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Nucleophilic Addition to Methyl Methacrylate

An industrially significant and efficient method involves the Michael addition of methanol to methyl methacrylate, catalyzed by a base.

Conceptual Workflow for Nucleophilic Addition

cluster_reactants Reactants cluster_conditions Conditions Methyl_Methacrylate Methyl Methacrylate Reaction Michael Addition Methyl_Methacrylate->Reaction Methanol Methanol Methanol->Reaction Base_Catalyst Base Catalyst (e.g., NaOCH₃) Base_Catalyst->Reaction Controlled_Temp Controlled Temperature Controlled_Temp->Reaction Product This compound Reaction->Product

Figure 2: Conceptual workflow for the synthesis of this compound via nucleophilic addition.

Experimental Protocol: Base-Catalyzed Nucleophilic Addition

  • Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, dissolve a catalytic amount of a strong base, such as sodium methoxide, in methanol.

  • Substrate Addition: Slowly add methyl methacrylate to the methanolic base solution. The reaction is exothermic, so the addition rate should be controlled to maintain a specific reaction temperature. This control is crucial to prevent side reactions and ensure high selectivity.

  • Reaction Monitoring: Monitor the reaction progress by GC until the consumption of the starting material is complete.

  • Neutralization: Upon completion, neutralize the catalyst by adding a suitable acid. This step is critical to prevent the reverse reaction during product work-up.

  • Purification: The resulting mixture is then subjected to fractional distillation to separate the desired product from unreacted starting materials and byproducts.

Physicochemical Properties: A Data-Driven Overview

The utility of this compound in various applications is a direct consequence of its specific physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₃[4][5][6]
Molecular Weight 118.13 g/mol [4][5][6]
Appearance Colorless liquid[2]
Odor Fruity[2]
Boiling Point 136.2 °C at 760 mmHg (estimated)[1][]
Density Approximately 1.01 g/cm³[8]
Solubility in Water Soluble[3][4][6]
Flash Point 36 °C (96.8 °F)[4][5]
Refractive Index ~1.397[4][5]
Vapor Pressure 7.5 mmHg at 25 °C (estimated)[1]

Applications in Research and Drug Development

This compound serves as a versatile building block and solvent in the chemical and pharmaceutical industries.

Pharmaceutical Intermediate

Its primary role in drug development is as a pharmaceutical intermediate[3][4][5][6]. It is a key reagent in the synthesis of more complex molecules with therapeutic potential. For instance, it is used in the synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, which has been investigated as a dual PPARα/γ agonist[3]. These agonists are a class of drugs used in the treatment of metabolic disorders such as type 2 diabetes.

Chiral Separations and Enantioselective Synthesis

The molecule contains a chiral center, making it a valuable target and tool in stereoselective synthesis and chiral separations. The ability to separate enantiomers is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Methods for the chiral separation of related propionic acid derivatives are well-established and highlight the importance of obtaining enantiomerically pure compounds for pharmaceutical applications.

A Greener Solvent Alternative

With increasing emphasis on green chemistry, this compound is being considered as a more environmentally benign solvent alternative to more hazardous options. Its properties, such as its relatively low toxicity and good solvency, make it an attractive option for various chemical transformations and formulations. Its use aligns with the principles of designing safer chemicals and solvent systems.

Conclusion

This compound, a molecule with historical roots in the fundamental studies of lactic acid, has evolved into a compound of significant industrial and pharmaceutical relevance. Its synthesis is well-understood and can be tailored to meet specific needs, and its physicochemical properties make it a versatile solvent and intermediate. For researchers and professionals in drug development, a thorough understanding of this molecule's history, synthesis, and applications is essential for leveraging its full potential in the creation of novel and effective therapeutics.

References

  • The Good Scents Company.
  • Redalyc. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth). [Link]
  • Wikipedia. Charles Adolphe Wurtz. [Link]
  • Fisher Scientific.
  • Google Patents.

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natural occurrence of methyl 2-methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Natural Occurrence of Methyl 2-Methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the current state of knowledge regarding the . Extensive investigation of scientific literature and chemical databases reveals no definitive evidence that this compound is a naturally occurring product in any biological system, including plants, microorganisms, or animals. One authoritative source in the flavor and fragrance industry explicitly states that this compound is "not found in nature"[1]. The compound is widely documented as a synthetic chemical used as a solvent and an intermediate in the synthesis of pharmaceuticals and other organic compounds[2][3]. This guide will explore the implications of this finding, discuss hypothetical biosynthetic pathways, detail appropriate analytical methodologies for its potential detection, and examine naturally occurring structural analogs.

Introduction: The Chemical Profile of this compound

This compound (CAS 17639-76-8) is an ester with the molecular formula C₅H₁₀O₃[2][4]. It is a colorless liquid with a characteristic fruity odor[3]. Its structure features a methoxy group at the alpha-position to the carbonyl group of the methyl ester.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 118.13 g/mol [4]
CAS Number 17639-76-8[2][4]
IUPAC Name methyl 2-methoxypropanoate[4]
Synonyms Methyl α-methoxypropionate, 2-Methoxypropanoic acid methyl ester[3]
Appearance Colorless liquid[3]
Odor Fruity[3]

Industrially, this compound serves as a solvent in coatings, paints, and adhesives[3]. In the pharmaceutical and chemical industries, it is utilized as an intermediate in organic synthesis[3]. Its synthetic origins are well-established, with common production methods involving the esterification of 2-methoxypropanoic acid.

The Apparent Absence of this compound in Natural Sources

A thorough review of databases and scientific literature concerning natural volatile compounds, essential oils, and fermentation byproducts did not yield any reports of the isolation and identification of this compound from a natural source. Comprehensive databases of flavor and fragrance compounds explicitly state its absence in nature[1]. While numerous methyl esters are key components of fruit and flower aromas, this compound is not among them[5]. Similarly, analyses of essential oils from various plant species have not identified this specific compound[6][7][8]. Investigations into the metabolic products of microbial fermentation also do not list this compound as a known byproduct[9].

The consistent absence of this compound in extensive analytical studies of natural products strongly suggests that it is either not produced by biological systems or is present at levels below the detection limits of standard analytical techniques.

Hypothetical Biosynthetic Pathways: A Theoretical Exploration

While not yet discovered in nature, the potential for biological synthesis of this compound can be explored through hypothetical pathways based on known biochemical reactions.

Pathway A: O-Methylation of a Hydroxy Acid Precursor

A plausible route would involve the O-methylation of a precursor molecule, methyl 2-hydroxypropanoate (methyl lactate).

Hypothetical_Biosynthesis_A Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Methyl_Lactate Methyl_Lactate Lactate->Methyl_Lactate Carboxyl Methyltransferase Methyl_2_Methoxypropionate Methyl_2_Methoxypropionate Methyl_Lactate->Methyl_2_Methoxypropionate O-Methyltransferase (SAM-dependent) Hypothetical_Biosynthesis_B Lactate Lactate 2_Methoxypropanoic_Acid 2_Methoxypropanoic_Acid Lactate->2_Methoxypropanoic_Acid O-Methyltransferase (SAM-dependent) Methyl_2_Methoxypropionate Methyl_2_Methoxypropionate 2_Methoxypropanoic_Acid->Methyl_2_Methoxypropionate Carboxyl Methyltransferase

Caption: Hypothetical Biosynthetic Pathway B for this compound.

This pathway involves the O-methylation of lactate to form 2-methoxypropanoic acid, which is then esterified to produce the final compound. The feasibility of this pathway is also dependent on the existence of enzymes with the required substrate specificity.

Analytical Methodologies for Detection and Identification

For researchers interested in screening for the presence of this compound in natural samples, a combination of chromatographic and spectrometric techniques is recommended.

Experimental Protocol: GC-MS Analysis

Objective: To detect and identify this compound in a volatile extract of a natural sample.

Methodology:

  • Sample Preparation:

    • For plant or fruit samples, utilize headspace solid-phase microextraction (HS-SPME) or solvent extraction with a non-polar solvent like hexane or dichloromethane.

    • For liquid samples (e.g., fermentation broth), liquid-liquid extraction or stir bar sorptive extraction (SBSE) can be employed.

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

    • Injection: Splitless mode for trace analysis.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 40°C) and ramping up to a high temperature (e.g., 250°C) to separate volatile compounds.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Full scan mode to acquire the mass spectrum of eluting compounds.

    • Identification: Compare the obtained mass spectrum and retention index with a known standard of this compound.

Analytical_Workflow Natural_Sample Natural_Sample Extraction Extraction Natural_Sample->Extraction HS-SPME or Solvent Extraction GC_Separation GC_Separation Extraction->GC_Separation Volatile Fraction MS_Detection MS_Detection GC_Separation->MS_Detection Separated Analytes Data_Analysis Data_Analysis MS_Detection->Data_Analysis Identification Identification Data_Analysis->Identification Mass Spectrum & Retention Index Standard_Library Standard_Library Standard_Library->Identification

Caption: Workflow for the detection of this compound.

Naturally Occurring Structural Analogs

While this compound appears to be absent from nature, several structurally related compounds are known natural products.

Table 2: Naturally Occurring Structural Analogs

CompoundStructureNatural Source(s)
Methyl 2-methylpropanoate CH₃-CH(CH₃)-COOCH₃Fruits (pineapples, pomes), herbs, spices [10]
Methyl Salicylate Wintergreen, birch
Fatty Acid Methyl Esters (FAMEs) R-COOCH₃Produced from vegetable oils and animal fats [11][12]
2-Methylpropanoic acid (CH₃)₂CHCOOHApple, cherry, guava, wines [13]

The existence of these analogs demonstrates that the individual structural motifs of this compound (methyl ester, propanoate backbone, methoxy group) are all found in natural products. However, their specific combination in this compound has not been observed.

Conclusion and Future Research Directions

Based on current evidence, this compound is a synthetic compound with no known natural sources. For researchers in drug development and related fields, it is crucial to recognize its synthetic origin.

Future research could focus on:

  • Targeted Screening: Employing highly sensitive analytical techniques to screen specific plant families or microbial strains that are known to produce a high diversity of esters or methoxy compounds.

  • Enzyme Discovery: Investigating methyltransferases with broad substrate specificity to determine if any can catalyze the O-methylation of methyl lactate.

  • Metabolomic Studies: Re-examining untargeted metabolomics data for the characteristic mass spectrum of this compound, which may have been previously overlooked or misidentified.

This guide provides a definitive statement on the current understanding of the , while also offering a scientific framework for any future investigations into this topic.

References

  • The Good Scents Company. (n.d.). This compound.
  • MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684).
  • FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277).
  • Cremer North America. (2024, April 24). Methyl Esters: What They Are and What They're Used For.
  • Wikipedia. (n.d.). Fatty acid methyl ester.
  • PubChem. (n.d.). Propanoic acid, 2-methoxy-, methyl ester.
  • Advances in Fruit Aroma Volatile Research. (n.d.). PMC - PubMed Central - NIH.
  • Gas Chromatography/Mass Spectrography (GC/MS) Analysis and Biological Properties of Probiotic Fermented Solenostemma argel. (2024, August 8). ResearchGate.
  • Volatile compounds of unripe fruits from different cultivars (Persea americana Mill.). (n.d.).
  • GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. (2022, May 9). NIH.
  • Chemical Characterization and Bioactivity of Commercial Essential Oils and Hydrolates Obtained from Portuguese Forest Logging and Thinning. (2022, June 2). MDPI.

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Methodological & Application

The Versatile Role of Methyl 2-Methoxypropionate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the judicious selection of reagents and solvents is paramount to achieving desired chemical transformations with high efficiency, selectivity, and safety. Methyl 2-methoxypropionate, a seemingly simple ester, has emerged as a valuable and versatile molecule in the synthetic chemist's toolkit. This technical guide provides an in-depth exploration of the applications of this compound, moving beyond a cursory overview to deliver field-proven insights and detailed protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Introduction: Unveiling the Potential of a Multifaceted Ester

This compound (CAS 17639-76-8) is a colorless liquid with a pleasant, fruity odor.[1] Its structure, featuring both an ester and an ether functional group, imparts a unique combination of physical and chemical properties that underpin its utility in organic synthesis.[1] While it has found significant use as a solvent in coatings, paints, and adhesives, its role as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry, is of growing importance.[1][2] This guide will illuminate its applications as both a crucial building block and a functional solvent.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's properties is the foundation of its safe and effective use. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 17639-76-8[3]
Molecular Formula C₅H₁₀O₃[3]
Molecular Weight 118.13 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 132-134 °C
Density 0.996 g/mL at 25 °C[4]
Solubility Soluble in water and various organic solvents like ethanol and ether.[1][5][1][5]
Flash Point 37 °C (98.6 °F)

Safety and Handling: this compound is a flammable liquid and vapor.[6] It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[6] Store in a tightly closed container in a dry and well-ventilated place, away from oxidizing agents.[6]

Application Note I: A Key Reagent in the Synthesis of Dual PPARα/γ Agonists

One of the most significant applications of this compound is its role as a key reactant in the synthesis of dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonists. These compounds are of considerable interest in the development of therapeutics for metabolic disorders such as type 2 diabetes. Specifically, it is a precursor to the 2-methoxy-2-methylpropanoic acid moiety found in potent dual PPARα/γ agonists.[5]

Mechanistic Insight: The Role of the α-Methoxy Group

The presence of the methoxy group at the α-position of the propionate is critical. This structural feature is incorporated into the final drug molecule, where it can influence the compound's binding affinity to the PPAR receptors and its overall pharmacological profile. The synthesis leverages the reactivity of the ester group for further transformations while preserving the crucial α-methoxy stereocenter (if a specific enantiomer is used).

Experimental Protocol: Synthesis of a Key Intermediate for a Dual PPARα/γ Agonist

The following protocol outlines a plausible synthetic sequence for the incorporation of the this compound-derived fragment into a larger molecule, based on established synthetic strategies for this class of compounds.

G cluster_0 Synthesis of a Key Intermediate Methyl_2_methoxypropionate This compound Intermediate_1 Potassium 2-methoxypropionate Methyl_2_methoxypropionate->Intermediate_1 1. Saponification (e.g., KOH, MeOH/H₂O) Intermediate_2 2-Methoxy-2-methylpropanal Intermediate_1->Intermediate_2 2. Reduction & Oxidation (multistep) Final_Intermediate Substituted Propanoic Acid Intermediate_2->Final_Intermediate 3. Aldol-type reaction with Aromatic Substrate

Diagram: Synthetic workflow for a key intermediate.

Protocol:

  • Saponification of this compound:

    • To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add potassium hydroxide (1.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure. The resulting aqueous solution contains potassium 2-methoxypropionate. This can be used directly in the next step or acidified to isolate the free acid.

  • Formation of the Aldehyde (Hypothetical Multi-step):

    • The conversion of the carboxylic acid to an aldehyde is a multi-step process. A common route involves the reduction of the carboxylic acid to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

    • The resulting alcohol is then oxidized to the aldehyde, for example, using a Swern oxidation or Dess-Martin periodinane. Careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.

  • Aldol-type Condensation:

    • The aldehyde generated in the previous step can then be reacted with a suitable aromatic substrate (containing an activated methyl or methylene group) in an aldol-type condensation reaction to form the carbon-carbon bond and introduce the desired heterocyclic moiety.

    • The choice of base and solvent is critical for the success of this reaction and will depend on the specific nature of the aromatic substrate.

Note: This is a generalized protocol. The specific reagents, reaction conditions, and purification methods would need to be optimized for the particular synthesis route.

Application Note II: this compound as a Niche Solvent in Organic Synthesis

Beyond its role as a reactant, this compound's properties make it a viable, albeit less common, solvent for certain organic reactions.[1] Its boiling point of 132-134 °C allows for reactions to be conducted at elevated temperatures compared to more volatile ether solvents like diethyl ether or tetrahydrofuran (THF).

Causality Behind Solvent Choice: Properties and Potential Advantages
  • Moderate Boiling Point: Enables a wider range of reaction temperatures.

  • Aprotic Nature: Suitable for reactions involving strong bases and nucleophiles.

  • Good Solvating Power: Its ester and ether functionalities allow it to dissolve a range of polar and nonpolar organic compounds.[1]

  • Potential for Reduced Peroxide Formation: While data is limited, its structure may be less prone to peroxide formation compared to traditional ethers like THF and diethyl ether.

General Protocol for Use as a Solvent in a Nucleophilic Substitution Reaction

The following is a general protocol for using this compound as a solvent in a representative Sₙ2 reaction.

G cluster_0 General Workflow for Solvent Application Setup 1. Reaction Setup (Inert atmosphere, dry glassware) Reagents 2. Addition of Reagents (Substrate, Nucleophile) Setup->Reagents Solvent 3. Addition of Methyl 2-methoxypropionate Reagents->Solvent Reaction 4. Heating and Monitoring (TLC, GC/MS) Solvent->Reaction Workup 5. Aqueous Workup and Extraction Reaction->Workup Purification 6. Purification (e.g., Column Chromatography) Workup->Purification

Diagram: General workflow for using this compound as a solvent.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the electrophile (e.g., an alkyl halide, 1.0 eq) and the nucleophile (e.g., a sodium salt of an alcohol or phenol, 1.2 eq).

  • Solvent Addition: Add anhydrous this compound to the flask to achieve the desired concentration (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Trustworthiness and Validation: The success of using this compound as a solvent is highly dependent on the specific reaction. It is crucial to perform small-scale test reactions to determine its suitability and to optimize the reaction conditions.

The "Green" Chemistry Perspective

Conclusion

This compound is a valuable compound in organic synthesis, with established applications as a pharmaceutical intermediate and potential as a niche solvent. Its utility in the synthesis of dual PPARα/γ agonists highlights its importance in medicinal chemistry. While its broader application as a solvent is less documented, its physicochemical properties suggest it could be a useful alternative to more traditional solvents in specific contexts. As the drive for more efficient and safer synthetic methodologies continues, a deeper exploration of the full potential of such versatile molecules is warranted.

References

  • PubChem. (n.d.). Propanoic acid, 2-methoxy-, methyl ester.
  • PubChem. (n.d.). Methyl 2-methoxy-2-methylpropanoate.
  • ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist.
  • Thermo Scientific Alfa Aesar. (n.d.). This compound, 98%.
  • PubChem. (n.d.). Methyl 2-methoxy-2-methylpropanoate.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • University of Wisconsin-Madison. (n.d.). 27. A Solvent Free Wittig Reaction.
  • Thermo Scientific Alfa Aesar. (n.d.). This compound, 98%.

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Application Notes & Protocols: Methyl 2-Methoxypropionate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Methyl 2-Methoxypropionate

In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that influences the efficiency, scalability, and economic viability of synthesizing an Active Pharmaceutical Ingredient (API). This compound (CAS: 17639-76-8) has emerged as a versatile and valuable pharmaceutical intermediate.[1][2][3] It is an organic ester characterized by a colorless liquid form and solubility in water and various organic solvents.[2][4][5] Its utility stems from the presence of multiple functional groups—an ester and an ether—and a chiral center, making it an ideal building block for complex molecular architectures.

These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, applications, and handling of this compound. The protocols herein are designed to be robust and scalable, reflecting field-proven insights into its practical application.

Property Value Reference(s)
IUPAC Name methyl 2-methoxypropanoate[3][6]
CAS Number 17639-76-8[3][4][6]
Molecular Formula C₅H₁₀O₃[6][7][8]
Molecular Weight 118.13 g/mol [7][8]
Appearance Clear, colorless to pale yellow liquid[6]
Solubility Soluble in water[1][2][4]
Refractive Index 1.3945-1.3985 @ 20°C[6]

Core Applications in Pharmaceutical Synthesis

The primary role of this compound in drug synthesis is as a chiral building block or a precursor to propionic acid derivatives.[9] The 2-arylpropionic acid motif is the cornerstone of the widely successful class of non-steroidal anti-inflammatory drugs (NSAIDs), including Naproxen and Ibuprofen.[10][11] this compound provides a readily available scaffold to construct this critical pharmacophore.

Its application has been noted as a reagent in the synthesis of dual PPARα/γ agonists, which are targeted for treating metabolic disorders.[4] The methoxy group at the C2 position can serve as a stable protecting group or as a key interacting element with a biological target, offering a "magic methyl" effect that can enhance potency or improve pharmacokinetic properties.[12]

G cluster_start Starting Materials cluster_intermediate Core Intermediate cluster_application Pharmaceutical Applications Methyl Lactate Methyl Lactate MMP This compound Methyl Lactate->MMP Etherification/ Esterification Methanol Methanol Methanol->MMP Propionic_Acid_Deriv Arylpropionic Acid Derivatives (e.g., NSAID Precursors) MMP->Propionic_Acid_Deriv Cross-Coupling/ Functionalization PPAR_Agonist PPARα/γ Agonists MMP->PPAR_Agonist Multi-step Synthesis G Start Prepare 50% (w/w) Methyl Lactate in Methanol Vaporize Vaporize Mixture (Preheating Layer) Start->Vaporize React Introduce into Catalytic Reactor (260°C, 20 g/h flow) Vaporize->React Condense Condense Product Stream React->Condense Analyze Analyze Product (GC-MS, NMR) Condense->Analyze

Caption: Workflow for the continuous synthesis of this compound.

C. Step-by-Step Procedure

  • Catalyst Packing: Charge 30 g of the 5% NaH₂PO₄/SiO₂ catalyst into a 50 cm³ stainless steel tubular reactor.

  • System Heating: Heat the reactor to maintain the catalytic layer at a stable temperature of 260°C.

  • Reagent Preparation: Prepare a mixture of methyl lactate and methanol at a 50% concentration by weight.

  • Reaction Initiation: Vaporize the reagent mixture through a preheating layer and supply it to the catalytic layer at a constant flow rate of 20 g/h. [7]5. Product Collection: The reaction products exiting the reactor are passed through a condenser and collected in a cooled receiving flask.

  • Analysis and Validation: The condensed product is analyzed to determine conversion, selectivity, and yield. Under these conditions, a methyl lactate conversion of 94% and selectivity to this compound of 98% can be expected, resulting in an overall yield of approximately 92%. [7]

Protocol 2: Representative Application in API Synthesis

This protocol provides a generalized workflow for using this compound as a key building block in the synthesis of an arylpropionic acid ester, a common precursor to NSAIDs like Naproxen. [13][14] A. Materials and Reagents

ReagentGradeSupplier Example
This compound≥98% (Synthesized in Protocol 1)N/A
2-Bromo-6-methoxynaphthalene≥98%Sigma-Aldrich
Palladium Catalyst (e.g., Pd(OAc)₂)N/AStrem Chemicals
Phosphine Ligand (e.g., SPhos)N/ASigma-Aldrich
Strong Base (e.g., NaOtBu)≥97%Sigma-Aldrich
Anhydrous Toluene≥99.8%Thermo Fisher Scientific

B. Step-by-Step Procedure

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

  • Reagent Loading: To the flask, add 2-bromo-6-methoxynaphthalene (1.0 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to dissolve the reagents.

  • Base and Intermediate Addition: Add the strong base (1.5 eq) followed by the dropwise addition of this compound (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the target arylpropionic acid ester.

  • Final Hydrolysis (API formation): The resulting ester can be hydrolyzed to the final carboxylic acid API (e.g., Naproxen) using standard conditions (e.g., LiOH in THF/water).

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount. The following are standard analytical techniques for its validation.

Method Parameter Typical Specification
Gas Chromatography (GC) Assay / Purity≥97.5%
¹H NMR Identity & PurityConforms to structure
FT-IR IdentityConforms to structure
Refractive Index Physical Property1.3945-1.3985 @ 20°C [6]

A. Sample GC Protocol

  • Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)

  • Injector Temp: 250°C

  • Detector (FID) Temp: 280°C

  • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 15°C/min.

  • Carrier Gas: Helium

Safety, Handling, and Storage

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation. [1][15][16]Adherence to strict safety protocols is mandatory.

  • Handling: Always handle in a well-ventilated fume hood. [17]Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat. [16][17]Use non-sparking tools and take precautions against static discharge. [16][17]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [1][2]Store away from heat, sparks, open flames, and strong oxidizing agents. [1][16]* Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations. [16]Do not allow it to enter drains. [17]

Conclusion

This compound serves as a high-value intermediate in modern pharmaceutical synthesis. Its strategic use, particularly in the construction of the arylpropionic acid scaffold, provides an efficient route to important classes of drugs. The protocols and data presented in these notes offer a comprehensive framework for its synthesis, application, and quality control, enabling researchers and developers to leverage this versatile building block in their drug discovery and development programs.

References

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  • This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific.
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  • Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Semantic Scholar.
  • This compound, 17639-76-8. The Good Scents Company.
  • Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery. PubMed.
  • Design and Synthesis of new Naproxen Analogues as Potential Anti- inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences.
  • Process for preparing methyl methoxy propionate. Google Patents.
  • Process for preparing naproxen. Google Patents.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate.
  • Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. PMC - NIH.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
  • Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. Der Pharma Chemica.
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Application Notes and Protocols for the Use of Methyl 2-Methoxypropionate as a Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Solvent with Unique Advantages

Methyl 2-methoxypropionate (CAS No. 17639-76-8) is emerging as a versatile and effective solvent for a range of applications, particularly in the pharmaceutical, coatings, and chemical synthesis sectors.[1] Its unique chemical structure, possessing both an ester and an ether functional group, imparts a favorable balance of properties, including moderate volatility, good solvency for a variety of organic compounds, and a pleasant, fruity odor.[2] These characteristics position it as a viable alternative to traditional solvents, offering potential benefits in terms of performance, environmental impact, and workplace safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a laboratory setting. It is intended to serve as a foundational resource, detailing its physicochemical properties, safety and handling protocols, and representative experimental procedures.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective and safe use. The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 17639-76-8[3]
Molecular Formula C5H10O3[3]
Molecular Weight 118.13 g/mol [3]
Appearance Colorless liquid[2][3]
Odor Pleasant, fruity[2]
Boiling Point 136.20 °C @ 760.00 mm Hg (est.)[4]
Flash Point 36 °C (96.8 °F)[5]
Density Not available
Solubility in Water Soluble[5][6]
logP (o/w) 0.360 (est.)[4]
Vapor Pressure 7.50 mmHg @ 25.00 °C (est.)[4]
Refractive Index 1.397[5]

Safety and Handling: A Self-Validating System of Precaution

As with any chemical reagent, adherence to strict safety protocols is essential when working with this compound. This section outlines the necessary precautions to ensure a safe laboratory environment.

Hazard Identification:

This compound is a flammable liquid and can cause skin and eye irritation.[5] Inhalation of vapors may also cause respiratory irritation.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.

Handling and Storage:

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Avoid contact with strong oxidizing agents.[5]

First Aid Measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation develops, get medical attention.

  • After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols: From Theory to Practice

The following protocols are provided as representative examples of how this compound can be utilized in various laboratory applications. These are intended as starting points, and optimization may be necessary for specific experimental requirements.

Protocol 1: Formulation of a Simple Solvent-Borne Coating

This protocol outlines the preparation of a basic clear coat formulation, a common application for a solvent like this compound.

Materials:

  • Unsaturated Polyester Resin

  • This compound (solvent)

  • Cobalt (II) octoate (promoter)

  • Methyl ethyl ketone peroxide (initiator)

  • Glass beaker or other suitable mixing vessel

  • Magnetic stirrer and stir bar

  • Substrate for coating (e.g., glass slide, metal panel)

Procedure:

  • In a glass beaker, weigh the desired amount of unsaturated polyester resin.

  • Add this compound to the resin in a 1:1 weight ratio and mix using a magnetic stirrer until the resin is fully dissolved and the solution is homogeneous.

  • Add the cobalt (II) octoate promoter to the resin solution (typically 0.1-0.5% by weight of the resin) and stir for 5 minutes.

  • Just prior to application, add the methyl ethyl ketone peroxide initiator (typically 1-2% by weight of the resin) and stir vigorously for 1-2 minutes.

  • Apply the coating to the substrate using a brush, drawdown bar, or other suitable method.

  • Allow the coating to cure at room temperature in a well-ventilated area. Curing time will vary depending on the specific resin system and environmental conditions.

Coating_Formulation_Workflow cluster_preparation Preparation cluster_additives Additives cluster_application Application & Curing A Weigh Unsaturated Polyester Resin B Add Methyl 2-Methoxypropionate A->B 1:1 w/w C Dissolve Resin B->C Stir until homogeneous D Add Promoter (Cobalt Octoate) C->D 0.1-0.5% w/w E Add Initiator (MEKP) D->E Stir 5 min F Apply Coating to Substrate E->F Stir 1-2 min G Cure at Room Temperature F->G

Coating Formulation Workflow
Protocol 2: Use as a Cleaning Solvent for Laboratory Equipment

This compound's good solvency makes it effective for cleaning equipment contaminated with resins and other organic materials.

Materials:

  • This compound

  • Contaminated laboratory equipment (e.g., glassware, spatulas)

  • Beaker or other suitable container for immersion

  • Squirt bottle

  • Wipes or cloths

  • Appropriate waste container

Procedure:

  • Disassembly: If applicable, disassemble the equipment to be cleaned.

  • Gross Removal: Scrape off any large-scale, solid residues.

  • Solvent Application:

    • Immersion: For smaller items, place them in a beaker and add enough this compound to fully immerse the contaminated areas. Allow to soak for 15-30 minutes, or longer for stubborn residues.

    • Wiping: For larger surfaces, apply this compound to a wipe or cloth and rub the contaminated area. A squirt bottle can be used to apply the solvent to hard-to-reach areas.

  • Mechanical Action: Use a brush or cloth to scrub the surfaces and dislodge the softened residue.

  • Rinsing: Rinse the equipment with a small amount of fresh this compound.

  • Drying: Allow the equipment to air dry completely in a fume hood before reuse.

  • Waste Disposal: Dispose of the used solvent and contaminated wipes in a properly labeled hazardous waste container according to your institution's guidelines.

Cleaning_Protocol_Workflow A Disassemble Equipment B Gross Removal of Residue A->B C Apply Methyl 2-Methoxypropionate B->C D Immersion C->D Small Items E Wiping C->E Large Surfaces F Mechanical Scrubbing D->F E->F G Rinse with Fresh Solvent F->G H Air Dry in Fume Hood G->H I Dispose of Waste Properly H->I

Cleaning Protocol Workflow
Protocol 3: As a Solvent in Unsaturated Polyester Resin Synthesis (Hypothetical)

This protocol provides a conceptual framework for how this compound could be employed as a reaction solvent in the synthesis of an unsaturated polyester resin. The specific reactants and conditions would need to be optimized for the desired polymer properties.

Materials:

  • Diacid or anhydride (e.g., phthalic anhydride)

  • Diol (e.g., propylene glycol)

  • This compound (solvent)

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer

  • Nitrogen inlet

  • Heating mantle with stirrer

Procedure:

  • Set up the reaction apparatus in a fume hood, ensuring a dry, inert atmosphere by purging with nitrogen.

  • Charge the three-neck flask with the diacid/anhydride and diol in the desired molar ratio.

  • Add this compound as the solvent. The amount should be sufficient to create a stirrable slurry or solution (e.g., 50% solids content by weight).

  • Add the esterification catalyst (typically 0.1-0.5% by weight of the reactants).

  • Begin stirring and slowly heat the mixture to the reflux temperature of this compound (approx. 136 °C).

  • Maintain the reaction at reflux, monitoring the progress by measuring the amount of water collected in a Dean-Stark trap or by analyzing the acid number of the reaction mixture at regular intervals.

  • Once the desired degree of polymerization is reached (indicated by a target acid number), cool the reaction mixture to room temperature.

  • The resulting resin solution can then be used directly or the solvent can be removed under reduced pressure if a solid resin is desired.

Resin_Synthesis_Workflow A Setup Reaction Apparatus (Inert Atmosphere) B Charge Reactants (Diacid/Anhydride, Diol) A->B C Add this compound and Catalyst B->C D Heat to Reflux (~136 °C) with Stirring C->D E Monitor Reaction Progress (Water Collection/Acid Number) D->E E->D Continue Reflux F Cool to Room Temperature E->F Target Acid Number Reached G Resin Solution Ready for Use or Solvent Removal F->G

Resin Synthesis Workflow

Conclusion

This compound presents itself as a valuable solvent with a desirable combination of properties for various applications in research and development. Its good solvency, moderate boiling point, and manageable safety profile make it a suitable candidate for formulating coatings, cleaning laboratory equipment, and potentially as a medium for chemical synthesis. The protocols provided herein offer a starting point for the exploration of this versatile solvent. As with any experimental work, researchers are encouraged to perform their own risk assessments and optimization studies to ensure safe and successful outcomes.

References

  • The Good Scents Company. (n.d.). This compound.
  • MDPI. (2019). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules.
  • Buxbaum, G., & Pfaff, G. (Eds.). (2005). Industrial Inorganic Pigments. John Wiley & Sons.

Sources

applications of methyl 2-methoxypropionate in coatings and adhesives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed technical overview of methyl 2-methoxypropionate, focusing on its application in coatings and adhesives. The structure of this document is designed to build from fundamental properties to practical application and evaluation, reflecting a logical workflow for researchers and formulation chemists.

Introduction to this compound

This compound (CAS No. 17639-76-8) is an organic compound classified as an ether-ester.[1] It is a colorless to pale yellow liquid characterized by a mild, fruity odor.[1][2] Its unique chemical structure, possessing both ether and ester functional groups, imparts a desirable combination of properties, making it a versatile solvent in various industrial applications, including high-performance coatings and adhesives.[1]

While detailed performance data for this compound is not as prevalent in public literature as for its isomer, methyl 3-methoxypropionate (MMP), its structural characteristics allow us to infer its primary functions and benefits in formulation chemistry. It is soluble in water and various organic solvents, a key characteristic for its use in diverse formulation types.[3][4][5]

Chemical Structure and Synonyms:

  • IUPAC Name: methyl 2-methoxypropanoate[2][6]

  • Synonyms: 2-Methoxypropanoic acid methyl ester, Methyl α-methoxypropionate[1][3]

  • Molecular Formula: C₅H₁₀O₃[2][6]

  • Molecular Weight: 118.13 g/mol [2][6]

Physicochemical Properties

A solvent's performance is dictated by its physical and chemical properties. These parameters determine its interaction with other formulation components, its behavior during application, and its environmental footprint.

PropertyValueSource(s)Significance in Formulations
CAS Number 17639-76-8[2][6]Unique identifier for chemical substance registration.
Appearance Clear, colorless to pale yellow liquid[2]Ensures no unwanted color is imparted to the final coating or adhesive.
Boiling Point 43-44°C (at 15 mmHg)[7]Indicates volatility. A high boiling point at atmospheric pressure suggests a slow evaporation rate, crucial for film formation.
Flash Point 36°C (96°F)[3][7]Classifies the material as a flammable liquid, dictating handling, storage, and transportation requirements.[3][4]
Refractive Index 1.3945–1.3985 (at 20°C)[2]Used for quality control and purity assessment.
Solubility Soluble in water & various organic solvents[3][4]Allows for use in a wide range of resin systems, including polar and non-polar polymers, and potentially in water-reducible formulations.
Evaporation Rate Data not publicly available-Inferred to be slow. Based on its structure, it likely acts as a retarder solvent, allowing for improved flow, leveling, and extended wet-edge time.[8][9]
Kauri-Butanol (Kb) Value Data not publicly available-Inferred to be high. Ether-esters typically exhibit strong solvency for a wide array of resins (e.g., acrylics, polyurethanes, epoxies).[10][11]

Core Applications in Coatings

The primary role of this compound in coatings is as a high-performance "retarder" solvent. Its inferred slow evaporation rate is critical for optimizing the film formation process and final appearance.[8][12]

Mechanism of Action: Improving Film Quality

In a coating formulation, a blend of solvents with varying evaporation rates is often used.[12] Fast-evaporating solvents provide initial viscosity reduction for application, while slow-evaporating solvents, like this compound, remain in the wet film longer. This extended liquid phase is crucial for two reasons:

  • Flow and Leveling: It allows the coating sufficient time to flow out and level, eliminating application marks such as brush strokes or orange peel from spraying. This results in a smoother, higher-gloss finish.[9]

  • Blush Resistance: In humid conditions, fast-evaporating solvents can cool the surface of the coating, causing moisture to condense and creating a milky haze (blushing). A slow solvent helps to prevent this by keeping the surface temperature from dropping too rapidly.[9]

The diagram below illustrates the role of a slow solvent in the film-forming process.

G cluster_0 Application Phase cluster_1 Drying Phase cluster_2 Cured Film A Wet Coating Applied (Resin + Pigment + Solvent Blend) B Fast Solvents Evaporate - Viscosity Increases A->B Initial Evaporation C Slow Solvent (MMP) Remains - Film stays fluid longer B->C Differential Evaporation F Rough, Low-Gloss Finish (Blushing, Orange Peel) B->F Path without Slow Solvent D Resin molecules align - Surface tensions level out C->D Allows for Flow & Leveling E Smooth, High-Gloss Finish (Defect-Free) D->E Optimal Path

Caption: Role of a slow solvent in achieving a defect-free coating.

Formulation Types

This compound is particularly valuable in formulations where a high-quality finish is paramount.

  • High-Solids Coatings: In these environmentally preferred formulations, the concentration of resin is high and solvent is low.[13] A strong, slow-evaporating solvent is essential to effectively reduce the viscosity for application while ensuring excellent film properties.

  • Automotive Refinishing: Achieving a "Class A" finish is critical. Retarder solvents are used to ensure perfect gloss and prevent defects during the drying of clearcoats.

  • Industrial and Maintenance Coatings: For applications on large surfaces, a longer "wet edge" time is needed to allow for overlapping application passes without leaving marks. Slow solvents extend this working time.[14]

Core Applications in Adhesives

In adhesives, particularly solvent-based polyurethane or acrylic systems, this compound serves to control viscosity and drying time.

  • Viscosity Control: It dissolves the solid polymer resins, reducing the viscosity to a level suitable for application, whether by spraying, rolling, or spreading.[15]

  • Open Time Adjustment: Similar to its role in coatings, it extends the "open time" of the adhesive. This is the window during which the adhesive remains wet and tacky, allowing for the positioning and assembly of the parts to be bonded.

  • Substrate Wetting: By keeping the adhesive in a low-viscosity state for longer, the solvent helps the formulation to effectively "wet out" the substrate, flowing into microscopic pores and crevices. This ensures intimate contact and promotes stronger adhesion.

The workflow for incorporating a new solvent into an adhesive formulation is outlined below.

G A Define Adhesive Performance Targets (Viscosity, Open Time, Bond Strength) B Select Base Polymer (e.g., Polyurethane, Acrylic) A->B C Screen Solvents: - Solvency Power (Kb) - Evaporation Rate - Cost & Safety B->C D Formulate Test Batches with varying levels of This compound C->D E Measure Properties: - Viscosity (Brookfield) - Open Time - Lap Shear Strength (ASTM D1002) D->E F Optimize Formulation & Validate Performance E->F

Caption: Workflow for evaluating a solvent in an adhesive formulation.

Experimental Protocols

To validate the performance of this compound in a formulation, a series of standardized tests must be conducted. The following protocols are based on ASTM International standards and represent a self-validating system for evaluation.

Protocol 1: Evaluation in a High-Solids Acrylic Coating

Objective: To determine the effect of this compound on the volatile content, adhesion, and hardness of a model high-solids acrylic coating compared to a standard solvent like n-butyl acetate.

Materials:

  • High-solids acrylic polyol resin

  • Polyisocyanate crosslinker

  • This compound (Test Solvent)

  • n-Butyl Acetate (Control Solvent)

  • Flow and leveling additives

  • Steel test panels (Q-Panels or equivalent)

  • Analytical balance, syringes, aluminum foil dishes

  • Forced draft oven

  • Adhesion test kit (cutting tool, specified tape) per ASTM D3359[16]

  • Pendulum hardness tester per ASTM D4366[17]

Procedure:

  • Formulation Preparation:

    • Prepare two coating formulations (Control and Test) as specified in the table below.

    • In a mixing vessel, combine the acrylic resin and solvent. Mix until homogeneous.

    • Add flow additives and mix thoroughly.

    • Just prior to application, add the stoichiometric amount of polyisocyanate crosslinker and mix gently but thoroughly.

ComponentControl Formulation (grams)Test Formulation (grams)
High-Solids Acrylic Resin60.060.0
n-Butyl Acetate20.00.0
This compound0.020.0
Flow Additive1.01.0
Polyisocyanate19.019.0
Total 100.0 100.0
  • Film Application:

    • Apply the formulated coatings to separate steel panels using a drawdown bar to achieve a consistent wet film thickness (e.g., 75 µm or 3 mils).

    • Allow panels to flash off at ambient temperature for 15 minutes, then cure in an oven according to the resin manufacturer's recommendation (e.g., 30 minutes at 80°C).

  • Performance Testing (after 24-hour conditioning):

    • Volatile Content (ASTM D2369):

      • Weigh an aluminum dish (W1).[18]

      • Add approximately 0.5 g of the liquid coating to the dish and reweigh (W2).[19]

      • Heat in an oven at 110°C for 60 minutes.[1][19]

      • Cool in a desiccator and perform a final weighing (W3).[18]

      • Calculate: % Volatile Content = [ (W2 - W3) / (W2 - W1) ] * 100. This confirms the non-volatile (solids) content of the formulation.[20]

    • Adhesion (ASTM D3359 - Test Method B):

      • Using a sharp cutting tool, make a cross-hatch lattice pattern through the coating to the substrate.[21]

      • Apply the specified pressure-sensitive tape firmly over the lattice.[16]

      • Rapidly peel the tape back at a 180° angle.[16]

      • Rate the adhesion on a scale of 5B (no detachment) to 0B (severe detachment) by comparing with the standard's illustrations.[21]

    • Hardness (ASTM D4366 - König Pendulum):

      • Place the coated panel on the instrument stage.[17]

      • Set the pendulum oscillating from a specified angle (e.g., 6°).[22]

      • Measure the time in seconds required for the amplitude to decrease to a second specified angle (e.g., 3°). A longer time indicates a harder surface.[22]

Causality and Interpretation:

  • If the Test Formulation shows improved gloss and fewer surface defects, it validates the role of this compound as a leveling agent.

  • A higher hardness value (König seconds) may indicate more complete crosslinking, potentially facilitated by the solvent's ability to maintain system mobility during cure.

  • Adhesion results should be equivalent or better than the control. Poor adhesion could indicate solvent retention at the substrate interface, suggesting a need to adjust the cure schedule.

Safety and Handling

This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[3][4]

  • Handling: Use in a well-ventilated area, away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, high-performance ether-ester solvent for the coatings and adhesives industry. Its inferred properties as a slow-evaporating, strong solvent make it an excellent choice for formulators seeking to improve film appearance, control drying characteristics, and enhance application properties, particularly in high-solids and performance-critical systems. The protocols outlined in this guide provide a robust framework for validating its efficacy and optimizing its use in specific formulations.

References

  • ASTM International.
  • ASTM International.
  • Industrial Physics. ASTM D4366 testing. [Link]
  • Coatings Gal.
  • Infinita Lab.
  • iTeh Standards.
  • Touchstone Research Laboratory. VOC Testing – ASTM D2369 & EPA Method 24. [Link]
  • ChemQuest. ASTM Tape Adhesion Testing: The Tape Conundrum. [Link]
  • Micom Laboratories. ASTM D3359 Test Methods For Measuring Adhesion By Tape. [Link]
  • The ANSI Blog. ASTM D3359-23: Tape Test Methods for Measuring Adhesion. [Link]
  • LR-TEST.
  • QUALTECH PRODUCTS INDUSTRY.
  • ASTM International. ASTM D4366-16(2021)
  • High Performance Coatings.
  • PCI Magazine.
  • UL Prospector. Coatings Clinic: Solvent Properties. [Link]
  • Park, Kinam.
  • JCT Coatings Tech.
  • Wikipedia. Kauri-butanol value. [Link]
  • Best Technology.
  • ACL Staticide. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths. [Link]
  • Google Patents.
  • Fisher Scientific.
  • Prechem.
  • Keyton Energy.
  • Google Patents. US5272224A - Polyurethane based adhesion composition and method.
  • Google Patents. US11066572B2 - Method of preparing high-performance water-soluble acrylic resin with high solid content and low viscosity.
  • MDPI. Preparation of Polyurethane Adhesives from Crude and Purified Liquefied Wood Sawdust. [Link]
  • Covestro Solution Center. COV-027 Raw Materials for High Performance Adhesives. [Link]
  • GSI Creos Mr. Mild Paint Retarder (Solvent) 40ml. [Link]
  • Google Patents.

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Application Notes and Protocols for the Safe Laboratory Handling and Storage of Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-methoxypropionate (CAS No: 17639-76-8) is an ester commonly utilized as a pharmaceutical intermediate and a solvent in various chemical processes.[1][2][3] It is a colorless liquid with a characteristic fruity odor.[1] While versatile, its classification as a flammable liquid and an irritant necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate risks in a laboratory setting.[1][3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to ensure the well-being of laboratory personnel and the integrity of experimental work.

Compound Profile and Hazard Identification

A foundational element of safe laboratory practice is a complete understanding of a chemical's physical properties and inherent hazards. This knowledge informs every aspect of the handling and storage process, from the selection of personal protective equipment to the design of the experimental setup.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is critical for risk assessment, particularly its flash point and vapor pressure, which indicate a significant flammability hazard at and above standard room temperatures.

PropertyValueReference
Molecular Formula C₅H₁₀O₃[1][3][5][6]
Molecular Weight 118.13 g/mol [1][3][5][6]
Appearance Clear, colorless liquid[1][7]
Boiling Point 43-44°C @ 15 mmHg[3][6]
Flash Point 36°C (96.8°F)[3][6]
Solubility Soluble in water and organic solvents[2][3]
Vapor Pressure 7.5 mmHg @ 25°C (estimated)[8]
GHS Hazard Analysis

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate the necessary safety precautions.[4][5] The "why" behind the stringent handling protocols is rooted in preventing these adverse effects.

Hazard Class & CategoryHazard StatementGHS CodeRationale for Precaution
Flammable Liquid, Cat. 3 Flammable liquid and vaporH226The low flash point means vapors can ignite under ambient conditions. Requires strict control of ignition sources.
Skin Irritation, Cat. 2 Causes skin irritationH315Direct contact can cause inflammation, redness, or dermatitis. Impervious gloves are mandatory.
Serious Eye Irritation, Cat. 2A Causes serious eye irritationH319Vapors or splashes can cause significant, potentially damaging, eye irritation. Chemical splash goggles are essential.
STOT (Single Exposure), Cat. 3 May cause respiratory irritationH335Inhalation of vapors can irritate the respiratory tract. All work must be conducted in a certified chemical fume hood.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions to isolate personnel from hazards. PPE serves as the final, critical barrier. The causality is clear: engineering controls reduce the concentration of the hazard in the work environment, while PPE protects the user from the residual risk.

Mandatory Engineering Controls
  • Chemical Fume Hood: All procedures involving the handling of this compound must be performed inside a certified chemical fume hood. This is non-negotiable due to its potential for respiratory irritation and the flammability of its vapors.[9][10][11] The ventilation system captures vapors at the source, preventing inhalation and accumulation to flammable concentrations in the lab.

  • Explosion-Proof Equipment: When working with larger quantities or in processes with potential for static buildup, use of explosion-proof electrical and ventilating equipment is required.[11]

  • Safety Shower and Eyewash Station: Facilities must be equipped with an easily accessible and fully functional eyewash station and safety shower.[10]

Required Personal Protective Equipment (PPE)

The following PPE provides a comprehensive barrier against the primary exposure routes (inhalation, skin, and eye contact).

PPE CategorySpecificationJustification
Eye & Face Protection Chemical safety goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a significant splash risk.Protects against splashes and vapors that cause serious eye irritation.[10]
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before each use.Prevents skin contact, which can cause irritation.[9][10]
Body Protection Flame-resistant laboratory coat.Protects against splashes and provides a layer of protection in case of a flash fire.
Respiratory Protection Not typically required when using a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of vapors which cause respiratory irritation.[11]

Standard Operating Protocol for Handling

This protocol provides a step-by-step methodology for the safe handling of this compound during routine laboratory use.

  • Pre-Handling Verification:

    • Confirm that a current Safety Data Sheet (SDS) for this compound is accessible.

    • Ensure the chemical fume hood is operational and the certification is current.

    • Verify the eyewash station and safety shower are unobstructed.

    • Don all required PPE as specified in Section 2.2.

  • Aliquotting and Transfer:

    • Perform all transfers within the chemical fume hood.

    • Ground and bond containers and receiving equipment during the transfer of significant quantities to prevent static discharge.[11][12]

    • Use non-sparking tools for opening and closing containers.[11][12]

    • Keep containers closed when not in use to minimize vapor release.

  • Use in Experimental Setups:

    • Whenever feasible, use a closed system to minimize the escape of vapors.

    • Ensure the work area is free of ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[3][11]

  • Post-Handling Procedures:

    • Thoroughly decontaminate any surfaces that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[9][10][11]

    • Properly label and store any unused portion according to the protocols in Section 4.

Storage and Stability Protocol

Proper storage is paramount for preventing accidents such as fires or container degradation. This compound is stable under recommended conditions, but improper storage can lead to hazardous situations.[3]

  • Location: Store in a dedicated, approved flammables safety cabinet.[13] The storage area must be cool, dry, and well-ventilated.[3][10][11]

  • Container Integrity: Keep the container tightly closed to prevent the escape of flammable vapors and potential contamination.[3][11]

  • Incompatible Materials: Segregate from strong oxidizing agents, which can cause a violent reaction.[3][11]

  • Ignition Sources: The storage area must be free of any heat, sparks, or open flames.[11]

  • Security: Store in a locked-up location to prevent unauthorized access.[9][10][11]

Storage Workflow Diagram

The following diagram outlines the lifecycle and decision-making process for the proper management of this compound in the laboratory.

storage_workflow start_end start_end process process storage_node storage_node hazard_node hazard_node disposal_node disposal_node decision decision A Receive Chemical B Verify SDS and Container Integrity A->B Inspect C Store in Approved Flammables Cabinet B->C If OK D Log into Chemical Inventory System C->D E Retrieve for Use (Requires PPE) D->E As Needed F Work in Fume Hood (No Ignition Sources) E->F G Experiment Complete? F->G H Return to Secure Storage G->H No I Prepare for Disposal G->I Yes H->E J Package & Label as Hazardous Waste I->J K Arrange Professional Waste Collection J->K

Caption: Figure 1. Lifecycle workflow for this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.

Spill Response
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.

  • Control Ignition Sources: Remove all sources of ignition from the area.[11][14]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand or vermiculite.[11][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[11][15]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the laboratory supervisor or safety officer.

First Aid Measures

The following table summarizes the immediate first aid actions required upon exposure. Medical attention should always be sought following any significant exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately. Keep them at rest in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][9][10]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][9][10]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[3][9][10][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10][13]

Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • All waste containing this compound must be considered hazardous.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of this compound down the drain.[9][16]

  • Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9][11][14]

Conclusion

This compound is a valuable laboratory chemical, but its potential hazards demand respect and careful management. By integrating the principles of hazard identification, engineering controls, appropriate PPE usage, and strict adherence to handling and storage protocols, researchers can work with this compound safely and effectively. The causality is direct: a robust safety culture and validated protocols are the cornerstones of preventing laboratory incidents.

References

  • Title: Safety Data Sheet 2-Methoxy-2-methylpropanoic acid Source: Metasci URL:[Link]
  • Title: this compound, 17639-76-8 Source: The Good Scents Company URL:[Link]
  • Title: Methyl 2-methoxy-2-methylpropanoate | C6H12O3 | CID 12566213 Source: PubChem, National Center for Biotechnology Inform
  • Title: Propanoic acid, 2-methoxy-, methyl ester | C5H10O3 | CID 86599 Source: PubChem, National Center for Biotechnology Inform
  • Title: this compound, 98% Source: Fisher Scientific URL:[Link]
  • Title: Methyl 3-methoxytetrafluoropropionate - Safety Data Sheet Source: NET (New Environment Trading) URL:[Link]
  • Title: Material Safety Data Sheet - Methyl 3-methoxypropion

Sources

Application Notes & Protocols for the Purification of Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of methyl 2-methoxypropionate (CAS 17639-76-8). The methodologies detailed herein are grounded in established chemical principles and are designed to be robust and reproducible. We will explore the rationale behind technique selection, provide step-by-step protocols for the most common purification methods, and discuss how to validate the purity of the final product.

Introduction: The Importance of Purity

This compound is an organic ester valued for its use as a solvent and as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] In drug development and fine chemical synthesis, the purity of such intermediates is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and introduce complexities in downstream processing and regulatory filings. This guide focuses on practical and efficient methods to elevate the purity of this compound from a crude state to a level suitable for high-stakes applications.

Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 17639-76-8[1][3][4]
Molecular Formula C₅H₁₀O₃[1][4][5]
Molecular Weight 118.13 g/mol [1][5][6]
Boiling Point 136-144 °C at 760 mmHg[7][8]
Appearance Colorless to pale yellow liquid[1][4]
Refractive Index 1.3945-1.3985 @ 20°C[4]

Understanding Potential Impurities

Effective purification begins with identifying the likely impurities. These are typically unreacted starting materials, byproducts, or residual catalysts from the synthesis process. Common synthetic routes to this compound involve the reaction of methyl lactate with a methylating agent or the addition of methanol to methyl acrylate.[8][9]

Common Impurities May Include:

  • Unreacted Starting Materials:

    • Methanol (Boiling Point: ~65 °C)

    • Methyl Lactate (Boiling Point: ~144-145 °C)

    • Methyl Acrylate (Boiling Point: ~80 °C)[8]

  • Catalyst Residues: Acidic or basic catalysts (e.g., sodium methoxide) and their neutralized salts are non-volatile impurities.[8]

  • Byproducts: Side reactions can generate other esters or ethers with varying boiling points.

The significant difference in boiling points between methanol/methyl acrylate and the desired product suggests that distillation is a primary purification tool. However, the close boiling point of methyl lactate presents a challenge that may require more sophisticated separation techniques.

Purification Strategy Selection

The choice of purification method is dictated by the nature and boiling points of the impurities. The following decision workflow provides a logical approach to selecting the appropriate technique.

Purification_Strategy crude Crude Methyl 2-Methoxypropionate check_impurities Identify Impurity Profile (GC-MS, NMR) crude->check_impurities volatile_check Are major impurities volatile with ΔBP > 25°C? check_impurities->volatile_check No Salts workup Aqueous Workup (to remove salts/catalysts) check_impurities->workup Salts/Catalyst Present close_bp_check Are impurities non-volatile or have close BPs? volatile_check->close_bp_check No distillation Primary Purification: Fractional Distillation volatile_check->distillation Yes chromatography Secondary Purification: Flash Chromatography close_bp_check->chromatography Yes distillation->close_bp_check Residual Impurities final_product High-Purity Product (>98%) distillation->final_product Purity Goal Met chromatography->final_product workup->volatile_check

Caption: Decision workflow for selecting the appropriate purification technique.

Protocol 1: Purification by Fractional Distillation

Fractional distillation is the most effective method for separating liquids with different boiling points.[10] It relies on establishing a temperature gradient over a fractionating column, allowing for multiple successive vaporization-condensation cycles (theoretical plates) that enrich the vapor phase with the more volatile component.[10][11] This technique is ideal for removing lower-boiling impurities like methanol and higher-boiling ones, provided the boiling point difference is sufficient.

Rationale & Causality
  • Why a Fractionating Column? A simple distillation is inadequate when boiling points are close (less than ~70°C difference).[11] The large surface area provided by the column packing (e.g., glass beads, Raschig rings, or Vigreux indentations) allows for repeated separations, significantly improving efficiency.[10][11]

  • Heating Rate is Critical: The distillation must be conducted slowly to allow the vapor-liquid equilibrium to be established at each theoretical plate along the column.[11] Heating too quickly will cause the vapor to rush up the column without proper separation, mimicking a simple distillation.

  • Insulation: Insulating the column (e.g., with glass wool and aluminum foil) is crucial to minimize heat loss to the environment, which helps maintain the temperature gradient necessary for efficient separation.[12]

Experimental Protocol

Safety: this compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[5][13][14] All operations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.[15]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus as shown in the diagram below. Use a round-bottom flask of an appropriate size (it should be 1/2 to 2/3 full with the crude material).

    • Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.

    • Pack the fractionating column (e.g., a Vigreux or packed column) and ensure all glass joints are properly sealed.

    • Place the thermometer bulb just below the arm of the condenser to accurately measure the temperature of the vapor that is distilling.[11]

    • Connect the condenser to a circulating water source (water in at the bottom, out at the top).

  • Distillation Procedure:

    • Charge the round-bottom flask with the crude this compound.

    • Begin stirring and gently heat the flask using a heating mantle.

    • Observe the vapor front (a ring of condensing vapor) as it slowly rises through the column.[11] If it stops rising, you may need to increase the heating rate slightly or improve insulation.[11]

    • Fraction 1 (Fore-run): Collect the first fraction, which will contain low-boiling impurities (e.g., methanol). The vapor temperature will be low and will hold steady at the boiling point of the main low-boiling impurity.

    • Fraction 2 (Intermediate): As the low-boiling impurities are removed, the temperature will rise. Collect this intermediate fraction separately.

    • Fraction 3 (Product): When the vapor temperature stabilizes at the boiling point of this compound (~136-144 °C), switch to a clean receiving flask. Collect the product while the temperature remains constant.

    • Stop the distillation when the temperature either begins to rise again (indicating higher-boiling impurities) or drops, or when only a small amount of residue is left in the distilling flask. Never distill to dryness.

  • Validation:

    • Analyze all collected fractions and the starting material by Gas Chromatography (GC) to determine their composition and assess the purity of the main product fraction.

Fractional_Distillation setup Fractional Distillation Apparatus Flash_Chromatography_Workflow A 1. Select Solvent System (via TLC) B 2. Pack Column with Silica Gel Slurry A->B C 3. Prepare Sample (Dry Loading) B->C D 4. Load Sample onto Column C->D E 5. Elute with Solvent & Collect Fractions D->E F 6. Analyze Fractions (via TLC) E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G

Sources

The Strategic Application of Methyl 2-Methoxypropionate in Diastereoselective Aldol Reactions for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Chiral Auxiliaries

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures with precise stereochemical control.[1] The quest for high levels of stereoselectivity has led to the development of numerous strategies, most notably the use of chiral auxiliaries, such as Evans oxazolidinones, that temporarily impart chirality to the enolate nucleophile.[2][3] While highly effective, the use of traditional auxiliaries often necessitates additional synthetic steps for their installation and subsequent removal. This application note delves into a more nuanced and direct approach: the use of a chiral nucleophile itself, specifically methyl 2-methoxypropionate, in stereoselective aldol reactions. This ester, derived from lactic acid, serves as a prochiral nucleophile where the existing α-methoxy group plays a crucial role in directing the stereochemical outcome of the reaction, particularly in the synthesis of complex natural products like L-cladinose.[4][5]

Mechanistic Insights: The Role of the α-Methoxy Group in Stereocontrol

The stereochemical outcome of the aldol reaction of this compound is intrinsically linked to the geometry of the enolate formed and its subsequent reaction with a chiral aldehyde. The reaction is typically initiated by the formation of a lithium enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures.[6] The presence of the α-methoxy group is thought to influence the enolate geometry and participate in chelation with the metal cation and the incoming aldehyde, thereby rigidifying the transition state and directing the nucleophilic attack to a specific face of the aldehyde.

The reaction of the lithium enolate of this compound with a chiral α-alkoxy aldehyde, such as (S)-2-(phenyl-methoxy)propanal, proceeds through a chelation-controlled transition state. This model, analogous to the Zimmerman-Traxler model for other aldol reactions, predicts the formation of a six-membered ring-like transition state involving the lithium cation, the enolate oxygen, and the carbonyl oxygen of the aldehyde.[7] The stereochemical outcome is then dictated by the steric interactions within this transition state, favoring the approach of the enolate from the less hindered face of the aldehyde.

Diagram 1: Proposed Chelation-Controlled Transition State

G cluster_TS Chelation-Controlled Transition State Li Li+ O_enolate O Li->O_enolate O_aldehyde O Li->O_aldehyde C_enolate C O_enolate->C_enolate C_alpha Cα(OMe) C_enolate->C_alpha C_aldehyde C C_enolate->C_aldehyde C_ester C(=O)OMe C_alpha->C_ester O_aldehyde->C_aldehyde R_aldehyde R' C_aldehyde->R_aldehyde H_aldehyde H C_aldehyde->H_aldehyde chiral_center C*(H)(Me)(OBn) C_aldehyde->chiral_center

A proposed Zimmerman-Traxler-like transition state for the reaction.

Application Protocol: Diastereoselective Aldol Reaction in the Synthesis of an L-Cladinose Precursor

This protocol outlines the diastereoselective aldol reaction between this compound and (S)-2-(phenylmethoxy)propanal, a key step in the de novo synthesis of the carbohydrate L-cladinose.[4][5]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
Diisopropylamine101.190.23 mL1.6599.5%Sigma-Aldrich
n-Butyllithium64.061.0 mL (1.6 M in hexanes)1.60Sigma-Aldrich
This compound118.130.189 g1.6098%Thermo Fisher
(S)-2-(phenylmethoxy)propanal164.200.222 g1.35>95%Synthesized
Tetrahydrofuran (THF)72.1115 mL-AnhydrousSigma-Aldrich
Saturated NH4Cl solution-10 mL-
Diethyl ether74.1250 mL-
Brine-20 mL-
Anhydrous MgSO4120.375 g-
Step-by-Step Procedure
  • Preparation of LDA: To a flame-dried, argon-purged round-bottom flask containing anhydrous THF (5 mL) and diisopropylamine (0.23 mL, 1.65 mmol) at -78 °C (dry ice/acetone bath), add n-butyllithium (1.0 mL of a 1.6 M solution in hexanes, 1.60 mmol) dropwise. Stir the solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of this compound (0.189 g, 1.60 mmol) in anhydrous THF (2 mL) dropwise over 5 minutes. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Aldol Addition: To the enolate solution at -78 °C, add a solution of (S)-2-(phenylmethoxy)propanal (0.222 g, 1.35 mmol) in anhydrous THF (2 mL) dropwise over 5 minutes.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired β-hydroxy ester.

Diagram 2: Experimental Workflow

G A 1. Prepare LDA solution (Diisopropylamine + n-BuLi in THF) B 2. Form Enolate (Add this compound to LDA at -78°C) A->B C 3. Aldol Addition (Add Chiral Aldehyde at -78°C) B->C D 4. Reaction (Stir at -78°C for 1h) C->D E 5. Quench (Add sat. aq. NH4Cl) D->E F 6. Aqueous Work-up (Extraction with Diethyl Ether) E->F G 7. Purification (Flash Column Chromatography) F->G H Desired β-Hydroxy Ester G->H

A streamlined workflow for the diastereoselective aldol reaction.

Expected Results and Data Analysis

The reaction of the lithium enolate of this compound with (S)-2-(phenylmethoxy)propanal primarily yields the corresponding β-hydroxy ester. The stereochemical outcome is often expressed as a diastereomeric ratio (d.r.), which can be determined by techniques such as 1H NMR spectroscopy or chiral HPLC analysis of the purified product.

AldehydeEnolate SourceProductDiastereomeric Ratio (syn:anti)Reference
(S)-2-(phenylmethoxy)propanalLithium enolate of this compoundβ-hydroxy esterPredominantly one diastereomer[4][5]

Note: The exact diastereomeric ratio can vary based on reaction conditions and the specific reagents used.

Broader Implications and Related Methodologies

The successful application of this compound in the synthesis of L-cladinose highlights a broader strategy in stereoselective synthesis: the use of readily available chiral building blocks as direct participants in bond-forming reactions. This approach can be more atom-economical and step-efficient than traditional methods relying on chiral auxiliaries.

The principles of chelation control and transition state organization observed in this reaction are applicable to a wider range of aldol-type reactions involving α-alkoxy ketones and esters.[8] For instance, titanium-mediated aldol reactions of chiral α-alkoxy ketones have also demonstrated high levels of diastereoselectivity, further underscoring the powerful directing effect of α-alkoxy substituents in stereoselective C-C bond formation.[9]

Conclusion

This compound, while not a conventional chiral auxiliary, serves as a powerful prochiral nucleophile in stereoselective aldol reactions for the synthesis of complex molecules. Its utility is particularly well-demonstrated in the synthesis of L-cladinose, where the α-methoxy group plays a pivotal role in directing the stereochemical outcome through a chelation-controlled transition state. This application underscores the importance of exploring and understanding the subtle stereodirecting effects of functional groups within reacting partners to design elegant and efficient synthetic strategies.

References

  • Yasuda, M., Okamoto, K., Sako, T., & Baba, A. (2001). Highly stereoselective addition to alkoxy or hydroxy ketones using an α-stannyl ester–stannous chloride system in a chelation-controlled manner.
  • Basile, T., Biondi, S., & Tagliavini, E. (2005). Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. The Journal of Organic Chemistry, 70(18), 7449–7452. [Link]
  • Heathcock, C. H., Montgomery, S. H., & Pirrung, M. C. (1982). De novo synthesis of carbohydrates by stereoselective aldol reaction: L-cladinose. Journal of the American Chemical Society, 104(23), 6463–6465. [Link]
  • Montgomery, S. H., Pirrung, M. C., & Heathcock, C. H. (1990). Acyclic Stereoselection. Part 49. De novo Synthesis of Carbohydrates by Stereoselective Aldol Reaction: L-Cladinose.
  • Wikipedia contributors. (2024, January 4). Aldol reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Zambrana, J., Romea, P., & Urpí, F. (2013). Stereoselective titanium-mediated aldol reactions of a chiral isopropyl ketone.
  • Wikipedia contributors. (2023, November 11). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials. Wiley-VCH. [Link]
  • Organic Chemistry at the University of Rochester. (2021). Evans Auxiliaries and a Friend for Aldol Reactions. [YouTube video]. [Link]
  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]

Sources

Application Notes and Protocols: The Versatility of Methyl 2-Methoxypropionate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the applications of methyl 2-methoxypropionate. Moving beyond a simple cataloging of properties, this guide delves into the causality behind its use as a key intermediate and reagent in modern organic synthesis, offering practical, field-proven insights and detailed experimental protocols.

Core Characteristics and Strategic Value

This compound (CAS: 17639-76-8) is an ester recognized for its utility as a pharmaceutical intermediate and a specialized solvent.[1][2] Its structure, featuring both an ester and an ether functional group on a short alkyl chain, imparts a unique combination of properties that can be strategically leveraged in multi-step synthesis.

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective application in experimental design, particularly for process scale-up and safety considerations.

PropertyValueSource
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [1]
Boiling Point 136.2 °C @ 760 mmHg (est.)[3]
Density 1.0108 g/cm³[1]
Flash Point 36 °C / 105 °F (est.)[1][3]
Solubility Soluble in water and various organic solvents (e.g., ethanol, ether)[1][2][4]
Appearance Clear, colorless to pale yellow liquid[5]
Safety and Handling

This compound is a flammable liquid and vapor that requires careful handling in a well-ventilated area, away from ignition sources.[2][4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][6]

Core Precautionary Measures:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store locked up.[4][6]

Synthesis of this compound

The industrial viability of a reagent is intrinsically linked to its synthetic accessibility. This compound can be prepared through several efficient routes, most notably via the etherification of methyl lactate or the Michael addition of methanol to methyl acrylate.

Synthetic Workflow: Etherification of Methyl Lactate

The etherification of the secondary alcohol in methyl lactate using methanol is a common and high-yielding approach. This process typically employs a catalyst to facilitate the reaction under controlled temperature conditions.[7]

cluster_reactants Reactants cluster_process Process cluster_output Output A Methyl Lactate C Vaporize mixture in preheating layer A->C B Methanol (50% mixture) B->C D Pass through catalytic layer (5% NaH2PO4/SiO2) 260 °C C->D 20 g/h flow rate E Condense Products D->E F This compound (92% Yield) E->F G Unreacted Methanol E->G

Caption: Catalytic synthesis of this compound from methyl lactate.

Protocol 2.1: Synthesis via Catalytic Etherification

This protocol is based on a reported high-yield industrial method.[7]

Materials and Equipment:

  • Methyl lactate

  • Methanol

  • Catalyst: 5% by weight NaH₂PO₄ on a silica (SiO₂) support

  • Stainless steel tubular reactor (e.g., 50 cm³ volume)

  • Preheating unit and condenser

  • Flow control system (e.g., syringe pump)

  • Gas chromatography (GC) equipment for analysis

Procedure:

  • Catalyst Packing: Charge the stainless steel tubular reactor with 30 g of the 5% NaH₂PO₄/SiO₂ catalyst.

  • System Setup: Assemble the reactor within a heating mantle or furnace. Connect a preheating unit upstream and a condenser/collection flask downstream.

  • Reaction Conditions: Heat the catalytic layer and maintain a constant temperature of 260 °C.

  • Reagent Feed: Prepare a 50% mixture of methyl lactate in methanol. Using a pump, feed this mixture into the preheating unit at a rate of 20 g/hour to ensure complete vaporization before it enters the reactor.

  • Reaction and Collection: The vaporized reactants pass through the hot catalytic layer, where the etherification occurs. The product stream is then cooled and condensed in the collection flask.

  • Analysis: The collected condensate is analyzed by GC to determine the conversion of methyl lactate and the selectivity towards this compound.

  • Results: This method has been reported to achieve a methyl lactate conversion of 94% with a selectivity to this compound of 98%, resulting in an overall yield of approximately 92%.[7]

Causality Note: The solid acid catalyst (NaH₂PO₄/SiO₂) is crucial for protonating the hydroxyl group of methyl lactate, making it a good leaving group (water) upon nucleophilic attack by methanol. The high temperature ensures the reaction proceeds in the gas phase, maximizing catalyst surface interaction and reaction rates.

Applications as a Reagent in Fine Chemical Synthesis

While widely used as a solvent, the true value of this compound in fine chemical synthesis lies in its role as a versatile C5 building block, particularly for introducing a methoxy- and methyl-substituted stereocenter.

Core Synthon for Pharmaceutical Agents

A key application of this compound is as a reagent in the synthesis of dual Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are investigated for the treatment of metabolic disorders.[1] It serves as a precursor to introduce the 2-methoxy-2-methylpropanoic acid moiety into the final molecule.

cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Reagent This compound Alkylation 2. Nucleophilic Alkylation (SN2-type reaction) Reagent->Alkylation Electrophile after activation (not shown) or precursor to it Substrate Pyridinyl-Oxazole Precursor (Ar-OH) Deprotonation 1. Deprotonation (e.g., NaH in THF) Substrate->Deprotonation Deprotonation->Alkylation Alkoxide Nucleophile Hydrolysis 3. Ester Hydrolysis (e.g., LiOH in H2O/THF) Alkylation->Hydrolysis Ester Intermediate Product Dual PPARα/γ Agonist (Final API Structure) Hydrolysis->Product

Caption: Synthetic pathway to a PPAR agonist using a C5 synthon.

Protocol 3.1: Illustrative Synthesis of a PPAR Agonist Intermediate

This protocol is a representative, generalized procedure for the alkylation and subsequent hydrolysis step where a synthon derived from this compound would be used.

Materials and Equipment:

  • This compound (or a suitably activated derivative like 2-bromo-2-methoxypropionate)

  • The pyridinyl-oxazole precursor (Ar-OH)

  • Strong base (e.g., Sodium Hydride, NaH, 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Hydrolysis reagents (e.g., Lithium Hydroxide, LiOH)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Extraction and purification supplies (separatory funnel, silica gel, solvents)

Procedure:

Part A: Alkylation

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the pyridinyl-oxazole precursor in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH portion-wise. Causality Note: The strong base deprotonates the phenolic hydroxyl group to form a more potent sodium phenoxide nucleophile.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Addition: Add a solution of the electrophile (derived from this compound) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

Part B: Work-up and Hydrolysis 6. Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. 7. Extraction: Dilute with water and extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 8. Hydrolysis: Dissolve the crude ester intermediate in a THF/water mixture. Add an excess of LiOH and stir vigorously at room temperature until TLC indicates complete conversion of the ester to the carboxylate. Causality Note: LiOH performs saponification, hydrolyzing the methyl ester to the corresponding carboxylic acid, which is the final active form of this part of the molecule. 9. Final Work-up: Acidify the mixture with 1M HCl to pH ~3. Extract the final carboxylic acid product with ethyl acetate, dry the organic layer, and concentrate. 10. Purification: Purify the final product by silica gel column chromatography or recrystallization as required.

Potential in Asymmetric Synthesis

The α-methoxy acid/ester motif is a powerful tool in chiral chemistry. While this compound is typically supplied as a racemate, its structural cousins are widely used as chiral auxiliaries and resolving agents. For instance, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) is employed to determine the absolute configuration of chiral alcohols via NMR analysis of its diastereomeric esters.[8] The significant chemical shift differences observed in the ¹H NMR spectra of these diastereomers allow for unambiguous stereochemical assignment.[8]

This precedent suggests that enantiopure this compound, if accessible through resolution or asymmetric synthesis, could serve as a valuable chiral building block for introducing stereodefined centers in complex molecules.[9][10]

Summary and Future Outlook

This compound is more than a simple solvent or intermediate; it is a strategic C5 synthon with demonstrated utility in the synthesis of complex pharmaceutical agents. Its value is rooted in its bifunctional nature and the accessibility of its synthetic routes. While its primary documented application is in the construction of specific drug scaffolds, the broader importance of the α-methoxy ester framework in asymmetric synthesis points to untapped potential. Future research focusing on the efficient asymmetric synthesis of this compound could unlock its use as a versatile chiral building block, further expanding its role in the fine chemical and pharmaceutical industries.

References

  • METHYL 2-METHOXYPROPION
  • This compound - Safety D
  • This compound, 17639-76-8. The Good Scents Company.
  • Methyl 2-methoxy-2-methylpropano
  • This compound, 98% 25 g | Buy Online. Thermo Scientific Alfa Aesar.
  • Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropionate: Properties, Applications, and Synthesis Insights. Chemical Synthesis.
  • Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate | Catalog No: FC22-MTFMP | CAS NO: 755-73-7. Fluoryx Labs.
  • CAS 17639-76-8: Methyl 2-methoxypropion
  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. metasci.
  • This compound, 98% 5 g | Buy Online. Thermo Scientific Alfa Aesar.
  • This compound, 98% 25 g | Buy Online. Thermo Scientific Chemicals.
  • METHYL 2-METHOXYPROPION
  • KR20010019332A - Process for preparing methyl methoxy propionate.
  • Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. PMC - NIH.
  • 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method.
  • Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. NIH.
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI.

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Topic: A Guide to the Reaction Kinetics of Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxypropionate (MMP), CAS No. 17639-76-8, is an organic ester with the molecular formula C₅H₁₀O₃.[1][2] It serves as a valuable pharmaceutical intermediate and a reagent in the synthesis of complex molecules, such as dual PPARα/γ agonists.[2][3] A comprehensive understanding of its reaction kinetics—covering both its formation and potential degradation pathways—is paramount for professionals in process chemistry and drug development. Optimizing reaction conditions to maximize yield, minimize impurities, and ensure the stability of intermediates is directly dependent on robust kinetic data.

This guide provides an in-depth exploration of the key reaction kinetics associated with this compound. It moves beyond simple procedural lists to explain the underlying principles of experimental design and data interpretation, offering field-proven insights into studying these systems. The protocols are designed to be self-validating, incorporating essential analytical methodologies for reliable kinetic parameter determination.

Section 1: Synthesis Pathways and Associated Kinetics

The formation of this compound can be achieved through several synthetic routes. The choice of pathway often depends on the availability of starting materials, catalyst selection, and desired process conditions. Understanding the kinetics of these reactions is fundamental to process scale-up and optimization.

Synthesis via Esterification of 2-Methoxypropionic Acid

The most direct route is the Fischer esterification of 2-methoxypropionic acid with methanol, typically catalyzed by a strong acid.

Reaction: CH₃OCH(CH₃)COOH + CH₃OH ⇌ CH₃OCH(CH₃)COOCH₃ + H₂O

This reaction is reversible, and the kinetic study must account for both the forward and reverse reactions. Solid acid catalysts like Amberlyst-15 are often preferred for their ease of separation.[4] The kinetics of similar esterification reactions have been successfully described by various models, including pseudo-homogeneous (P-H) and surface-reaction-based models like Langmuir-Hinshelwood-Hougen-Watson (LHHW), which account for the adsorption of reactants and products on the catalyst surface.[4][5]

Synthesis via Etherification of Methyl Lactate

An alternative pathway involves the etherification of the hydroxyl group in methyl lactate using a suitable methylating agent or catalyst system. A patented method describes the vapor-phase reaction of methyl lactate and methanol over a solid acid catalyst.[1]

Reaction Example: HOCH(CH₃)COOCH₃ + CH₃OH --(Catalyst, Heat)--> CH₃OCH(CH₃)COOCH₃ + H₂O

In one documented example using a 5% NaH₂PO₄/SiO₂ catalyst at 260°C, a 94% conversion of methyl lactate was achieved with 98% selectivity towards this compound, resulting in an overall yield of 92%.[1] The kinetics of such gas-phase heterogeneous catalytic reactions are complex and often depend on mass transfer limitations in addition to the intrinsic reaction rate.

Section 2: Decomposition Kinetics: Hydrolysis

The primary degradation pathway for this compound is hydrolysis, which cleaves the ester bond to yield 2-methoxypropionic acid and methanol. This reaction can be catalyzed by both acids and bases and is a critical consideration for product stability, storage, and formulation.

Reaction (Base-Catalyzed): CH₃OCH(CH₃)COOCH₃ + OH⁻ → CH₃OCH(CH₃)COO⁻ + CH₃OH

The kinetics of alkaline hydrolysis of esters are well-studied and typically follow second-order kinetics—first order with respect to the ester and first order with respect to the hydroxide ion.[6][7] The rate of hydrolysis can be significantly influenced by the solvent system. For instance, studies on similar methyl benzoates show that the rate constant decreases with an increasing percentage of organic co-solvents like dioxane or DMF in aqueous solutions.[6]

Section 3: Experimental Protocols for Kinetic Studies

The following protocols provide detailed, step-by-step methodologies for investigating the reaction kinetics of this compound.

Protocol 3.1: Kinetic Study of Acid-Catalyzed Esterification

This protocol describes a batch reactor experiment to determine the kinetic parameters for the esterification of 2-methoxypropionic acid with methanol using Amberlyst-15 as a catalyst.

Objective: To determine the reaction order, rate constant (k), and activation energy (Ea).

Materials & Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle with temperature controller and magnetic stirrer

  • 2-methoxypropionic acid, methanol (anhydrous), Amberlyst-15 catalyst

  • Internal standard (e.g., n-dodecane)

  • Gas Chromatograph with FID detector (GC-FID)

  • Syringes, vials, and quenching solution (e.g., ice-cold saturated sodium bicarbonate)

Procedure:

  • Catalyst Preparation: Dry the Amberlyst-15 catalyst in an oven at 80°C for 12 hours to remove moisture.

  • Reactor Setup: Assemble the three-neck flask with the heating mantle, reflux condenser, and a port for sampling.

  • Charging Reactants: Charge a known molar ratio of 2-methoxypropionic acid and methanol (e.g., 1:3) into the flask.[5] Add a known amount of the internal standard.

  • Initiating the Reaction: Begin stirring and heat the mixture to the desired temperature (e.g., 60°C).[8] Once the temperature is stable, add a pre-weighed amount of the dried Amberlyst-15 catalyst (e.g., 5 wt% of total reactants). This is t=0.

  • Sampling: At regular intervals (e.g., every 15 minutes), withdraw a small aliquot (~0.2 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately inject the sample into a vial containing an ice-cold quenching solution to stop the reaction.

  • Sample Analysis: Analyze the quenched samples using GC-FID to determine the concentration of this compound and the remaining 2-methoxypropionic acid relative to the internal standard.

  • Data Collection: Repeat the experiment at different temperatures (e.g., 55°C, 65°C, 70°C) to gather data for Arrhenius analysis.

Data Analysis:

  • Plot the concentration of the reactant (2-methoxypropionic acid) versus time.

  • Test the data against integrated rate laws (zero, first, second order) to determine the reaction order. For esterification, pseudo-order models are often necessary.[4]

  • Calculate the rate constant (k) at each temperature from the slope of the linearized plot.

  • Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential factor (A).

Protocol 3.2: Kinetic Study of Alkaline Hydrolysis

This protocol details a method to study the hydrolysis kinetics of this compound using a titration method to monitor the reaction progress.

Objective: To determine the second-order rate constant for the base-catalyzed hydrolysis.

Materials & Equipment:

  • Jacketed glass reactor with temperature control (water bath)

  • This compound, Sodium Hydroxide (NaOH) solution (standardized), Hydrochloric Acid (HCl) solution (standardized)

  • Phenolphthalein indicator

  • Pipettes, burette, and conical flasks

  • Stopwatch

Procedure:

  • Temperature Equilibration: Place known volumes of the standardized NaOH solution and a this compound solution into separate flasks within the temperature-controlled water bath to allow them to reach thermal equilibrium (e.g., 25°C).

  • Initiating the Reaction: Rapidly mix the two solutions in the jacketed reactor. Start the stopwatch immediately. This is t=0. The initial concentrations of both the ester and NaOH should be equal (e.g., 0.05 M).

  • Sampling: At pre-determined time intervals (e.g., every 5 minutes), pipette a fixed volume of the reaction mixture (e.g., 10 mL) into a conical flask containing a small amount of ice-cold deionized water to quench the reaction.

  • Titration: Immediately titrate the unreacted NaOH in the quenched sample with the standardized HCl solution using phenolphthalein as the indicator.

  • Data Collection: Record the volume of HCl required to reach the endpoint. Continue sampling until the reaction is approximately 70-80% complete.

  • "Infinity" Reading: Allow a separate sample of the initial reaction mixture to react to completion (e.g., by warming it for several hours) to determine the t=∞ reading, which corresponds to the initial concentration of the ester.

Data Analysis:

  • Calculate the concentration of unreacted NaOH at each time point. Since the initial concentrations were equal, this also represents the concentration of the unreacted ester.

  • For a second-order reaction with equal initial concentrations, the integrated rate law is: 1/[A]t = kt + 1/[A]₀.

  • Plot 1/[Ester] versus time. The plot should be linear.

  • The slope of the line is the second-order rate constant, k.

Section 4: Data Presentation and Visualization

For clarity and comparative analysis, kinetic data should be summarized in a structured format.

Table 1: Hypothetical Kinetic Parameters for MMP Synthesis & Hydrolysis

ReactionCatalystTemperature (°C)Rate Constant (k)Apparent Activation Energy (Ea) (kJ/mol)Proposed Kinetic Model
Esterification of 2-Methoxypropionic AcidAmberlyst-15601.8 x 10⁻³ L²/(mol²·g·min)[8]~62[5]LHHW[5]
Alkaline HydrolysisNaOH258.5 x 10⁻² L/(mol·s)~55Second-Order

Note: Values are representative and based on similar ester systems for illustrative purposes.

Diagrams

The following diagrams, generated using DOT language, illustrate key workflows and concepts in kinetic analysis.

G cluster_prep Preparation cluster_run Execution & Analysis cluster_analysis Data Interpretation P1 Setup Reactor & Equilibrate Temperature P2 Prepare Reactants & Internal Standard P1->P2 P3 Add Catalyst/Reagent (Start t=0) P2->P3 R1 Withdraw Sample at Timed Intervals P3->R1 R2 Quench Reaction R1->R2 R3 Analyze Sample (e.g., GC, Titration) R2->R3 R4 Record Concentration Data R3->R4 R4->R1 A1 Plot Concentration vs. Time R4->A1 A2 Determine Reaction Order & Rate Constant (k) A1->A2 A3 Repeat at Multiple Temps A2->A3 A4 Construct Arrhenius Plot (ln(k) vs 1/T) A3->A4 A5 Calculate Activation Energy (Ea) A4->A5

Caption: Experimental workflow for a typical batch kinetic study.

G cluster_mechanism Mechanism Steps R R-COOH (Carboxylic Acid) Protonation 1. Protonation of Carbonyl R->Protonation Alc R'-OH (Alcohol) Attack 2. Nucleophilic Attack by Alcohol Alc->Attack H H⁺ (Catalyst) H->Protonation Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water H₂O Elimination->Water Deprotonation->H Regenerated Ester R-COOR' (Ester) Deprotonation->Ester

Sources

Application Notes and Protocols for Scaling Up Reactions with Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for the safe and efficient scale-up of chemical reactions involving methyl 2-methoxypropionate. As a key solvent and valuable intermediate in the pharmaceutical and specialty chemical industries, understanding the nuances of its synthesis and subsequent use in large-scale operations is critical.[][2][3][4] This guide moves beyond standard laboratory procedures to address the specific challenges of process development, including thermal management, reaction kinetics, safety protocols for flammable liquids, and strategies for purification at scale. Detailed protocols, data-driven insights, and process flow visualizations are provided to equip researchers and production chemists with the necessary tools for successful scale-up.

Introduction: The Industrial Significance of this compound

This compound (CAS 17639-76-8) is an ester valued for its utility as a pharmaceutical intermediate and a versatile solvent.[3][4] Its structure, featuring both an ester and an ether functional group, imparts a unique combination of properties. However, the transition from bench-scale synthesis to pilot plant or industrial production is a complex undertaking fraught with challenges that are not always apparent in small-scale experiments.[5] Key considerations include managing reaction exotherms, ensuring consistent product quality, and implementing robust safety procedures.

This guide provides a comprehensive framework for navigating these challenges, grounded in established chemical engineering principles and process safety management.

Key Physicochemical Properties for Scale-Up

A thorough understanding of the physical properties of this compound and its common precursors, such as methyl lactate, is the foundation of safe and effective process scale-up.

PropertyThis compoundMethyl Lactate (Precursor)Reference(s)
CAS Number 17639-76-8547-64-8 / 27871-49-4 (L)[6][7]
Molecular Formula C₅H₁₀O₃C₄H₈O₃[6][7]
Molecular Weight 118.13 g/mol 104.10 g/mol [6][7]
Boiling Point ~136-144 °C~144 °C[][7][8]
Flash Point ~47 °C~49 °C[7][8]
Appearance Colorless to pale yellow liquidColorless liquid[3][9]
Solubility Soluble in water and various organic solventsSoluble in water[][2][3][4]

Core Principles for Scaling Up Reactions

Scaling a chemical process is not merely about using larger flasks and greater quantities of reagents. The fundamental principles of heat transfer, mass transfer, and reaction kinetics change dramatically with scale.

Thermal Management and Hazard Analysis

The surface-area-to-volume ratio decreases significantly as the reactor size increases. This geometric reality means that dissipating heat from an exothermic reaction becomes progressively more difficult and poses a primary safety risk.

  • Exotherm Control: The synthesis of this compound via the methylation of methyl lactate or the reaction of methanol with methyl acrylate is exothermic.[8] A Korean patent highlights that the reaction of methanol and methyl acrylate requires careful temperature control, recommending a range of 40-70°C.[8] Uncontrolled exotherms can lead to thermal runaway, causing boiling of the solvent, over-pressurization of the reactor, and potentially catastrophic failure.

  • Reaction Calorimetry: Before any scale-up, it is imperative to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) on a small scale. This provides critical data on the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for designing an adequate cooling system for the larger reactor. A study on the acid-catalyzed esterification of propionic anhydride, a related reaction, demonstrates the use of calorimetry to decouple the heat flows of multiple exothermic steps, a crucial technique for complex reaction profiles.[10]

  • Dosing Strategy: For highly exothermic reactions, semi-batch processing, where one reactant is added gradually to the other, is a standard control strategy. This allows the rate of heat generation to be controlled by the addition rate, ensuring it never exceeds the cooling capacity of the reactor.

Process Safety Management (PSM)

This compound and its common precursor, methyl lactate, are classified as flammable liquids.[11][12] Handling large quantities (typically >10,000 lbs in the US) necessitates adherence to strict Process Safety Management (PSM) standards as mandated by OSHA (29 CFR 1910.119).

  • Hazard Identification: A thorough Process Hazard Analysis (PHA) must be conducted to identify potential failure modes, such as loss of cooling, stirrer failure, or incorrect reagent charging, and their consequences.

  • Equipment & Infrastructure: Scale-up operations must be conducted in an environment with appropriate infrastructure, including:

    • Grounding and bonding for all vessels and transfer lines to prevent static discharge.

    • Use of explosion-proof electrical equipment (motors, stirrers, lights).

    • Adequate ventilation to prevent the accumulation of flammable vapors.

    • Pressure relief systems (rupture discs, relief valves) correctly sized for a worst-case scenario.

Mixing and Mass Transfer

Effective mixing is crucial for achieving consistent reaction outcomes, particularly in heterogeneous reactions or when dosing one reagent into another.

  • Impeller and Baffle Design: What works in a round-bottom flask with a magnetic stir bar will not suffice in a 500 L reactor. The choice of impeller (e.g., pitched-blade turbine, anchor) and the use of baffles are critical to ensure homogeneity of temperature and concentration, preventing the formation of "hot spots" or areas of high reactant concentration that could lead to side reactions.

  • Mass Transfer Limitations: In reactions involving multiple phases (e.g., a solid catalyst), the reaction rate can become limited by the speed at which reactants can travel to the catalyst surface. Agitation speed and reactor geometry must be optimized to overcome these mass transfer limitations.

Protocol: Pilot-Scale Synthesis of this compound from Methyl Lactate

This protocol is a synthesized procedure based on publicly available information, primarily from patent literature, and is intended as a starting point for process development.[6] It describes a continuous-flow, vapor-phase methylation, which is often advantageous for managing exotherms and improving throughput at an industrial scale.

Materials and Equipment
  • Reactants: Methyl Lactate (CAS 547-64-8), Methanol (CAS 67-56-1)

  • Catalyst: 5% by weight NaH₂PO₄ on a silica (SiO₂) support

  • Equipment:

    • Stainless steel tubular reactor

    • Preheating/vaporization unit

    • Reactant feed pump

    • Condenser and collection vessel

    • Analytical equipment (Gas Chromatography - GC) for monitoring

Workflow Diagram

G cluster_prep 1. Feed Preparation cluster_reaction 2. Vapor-Phase Reaction cluster_workup 3. Product Isolation Feed 50% Methyl Lactate in Methanol Solution Vaporizer Preheater / Vaporizer Feed->Vaporizer 20 g/h feed rate Reactor Packed Bed Tubular Reactor (5% NaH₂PO₄/SiO₂) Temperature: 260°C Vaporizer->Reactor Vaporized Feed Condenser Condenser Reactor->Condenser Product Stream Collection Collection Vessel Condenser->Collection Analysis GC Analysis (Conversion, Selectivity) Collection->Analysis

Caption: Continuous-flow synthesis of this compound.

Step-by-Step Procedure
  • Catalyst Packing: Charge the stainless steel tubular reactor (e.g., 50 cm³ volume) with the 5% NaH₂PO₄/SiO₂ catalyst.

  • System Heat-up: Heat the reactor to the target temperature of 260°C and ensure the preheating unit is at a temperature sufficient to vaporize the feed stream.

  • Feed Preparation: Prepare a solution of 50% methyl lactate in methanol by weight.

  • Reaction Initiation: Begin pumping the reactant mixture through the preheater and into the catalytic reactor at a controlled rate (e.g., 20 g/h). The reactants are vaporized before contacting the catalyst bed.

  • Product Condensation: The gaseous product stream exiting the reactor is passed through a condenser to liquefy the components.

  • Collection and Analysis: Collect the condensed liquid. Analyze samples periodically by Gas Chromatography (GC) to determine the conversion of methyl lactate, selectivity to this compound, and the formation of any byproducts. A reported example achieved 94% conversion of methyl lactate with 98% selectivity to the desired product.[6]

  • Steady State Operation: Continue the process, maintaining stable temperature and flow rates. The catalyst has been reported to maintain high yield (91.7%) even after 60 hours of continuous operation.[6]

Downstream Processing: Purification at Scale

Purification is often a significant bottleneck in scaling up. The choice of method depends on the impurity profile, the scale of the operation, and economic factors.

Identifying and Managing Impurities

In the synthesis of this compound, potential impurities include:

  • Unreacted methyl lactate and methanol

  • Byproducts from side reactions (e.g., dimethyl ether from methanol dehydration at high temperatures)

  • Water (if present in starting materials or formed in side reactions)

Analytical monitoring (e.g., GC, HPLC) is crucial to track these impurities throughout the process.

Large-Scale Purification Techniques
  • Distillation: Given the difference in boiling points between methanol (~65°C), the product (~142°C), and methyl lactate (~144°C), fractional distillation is a primary method for purification. Excess methanol can be removed and recycled. Separating the product from unreacted methyl lactate is more challenging due to their close boiling points and would require an efficient distillation column.

  • Aqueous Washes: For reactions run in a batch liquid phase, a workup may involve aqueous washes to remove catalysts or water-soluble impurities. However, this introduces the risk of hydrolysis of the ester product, especially under acidic or basic conditions. Washes should be performed efficiently with cold solutions to minimize product loss.

  • Chromatography: While standard silica gel chromatography is generally not feasible for large-scale industrial production, techniques like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography can be employed for high-value products like pharmaceutical intermediates.

Application in Synthesis: Scale-Up of Subsequent Reactions

This compound is frequently used as an intermediate in the synthesis of more complex molecules, such as dual PPARα/γ agonists.[4] When using it as a reactant, several scale-up considerations apply.

Hydrolysis (Saponification)

Hydrolysis of the ester to the corresponding 2-methoxypropionic acid is a common transformation.

  • Process: The reaction is typically performed by heating the ester with an aqueous base like sodium hydroxide.[13][14] This is generally an irreversible and complete reaction, which is advantageous for scale-up.

  • Work-up: The initial product is the sodium salt of the carboxylic acid. The excess base must be neutralized, and the free acid is liberated by adding a strong acid (e.g., HCl) until the pH is acidic. This acidification step can be highly exothermic and must be performed with adequate cooling. The product is then typically extracted into an organic solvent.

Decision Logic for Hydrolysis Work-up

G Start Reaction Complete (Ester + NaOH Solution) Cool Cool Reaction Mixture to Room Temperature Start->Cool Acidify Slowly Add Strong Acid (e.g., HCl) with External Cooling Monitor pH and Temperature Cool->Acidify Check_pH Is pH < 2? Acidify->Check_pH Check_pH->Acidify No Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Check_pH->Extract Yes Wash Wash Organic Layer (e.g., with Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Wash->Dry Concentrate Concentrate in vacuo to Yield Carboxylic Acid Dry->Concentrate End Isolated Product Concentrate->End

Caption: Workflow for a safe and effective saponification work-up.

Conclusion

The successful scale-up of reactions involving this compound hinges on a proactive and analytical approach. A thorough understanding of the reaction thermodynamics, adherence to strict process safety management protocols for handling flammable liquids, and careful consideration of mixing and purification are paramount. By leveraging tools like reaction calorimetry and implementing controlled, well-monitored procedures, chemists and engineers can effectively transition from laboratory-scale discovery to robust, safe, and efficient large-scale production. This guide serves as a foundational resource, emphasizing the causality behind experimental choices to ensure a self-validating and reliable process.

References

  • Chemical Process Development and Scale-Up - Mettler Toledo. (URL: [Link])
  • Decoupling Multiple Potentially Runaway Reactions using Calorimetry: Acid Catalyzed Esterifications Case Study - Chemical Engineering Transactions. (URL: [Link])
  • US4304925A - Process for purifying esters - Google P
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: Not available)
  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - MDPI. (URL: [Link])
  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (URL: Not available)
  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - ResearchG
  • KR20010019332A - Process for preparing methyl methoxy propionate - Google P
  • Propanoic acid, 2-methoxy-, methyl ester | C5H10O3 | CID 86599 - PubChem. (URL: [Link])
  • preparation of esters - Chemguide. (URL: [Link])
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - MDPI. (URL: [Link])
  • Making Esters From Alcohols - Chemistry LibreTexts. (URL: [Link])
  • US4521595A - Process for the purification of esters - Google P
  • Esters. An Introduction. (URL: [Link])
  • Methyl lactate - Hazardous Agents - Haz-Map. (URL: [Link])
  • This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. (URL: [Link])
  • Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])
  • This compound, 17639-76-8 - The Good Scents Company. (URL: [Link])
  • KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL - Jetir.Org. (URL: [Link])

Sources

The Versatile Role of Methyl 2-Methoxypropionate in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Characteristics and Strategic Advantages of Methyl 2-Methoxypropionate in Polymer Chemistry

This compound, a colorless liquid with a mild, fruity odor, possesses a unique combination of properties that make it a valuable component in various polymer-related applications. Its dual ether and ester functionalities contribute to its excellent solvency for a wide range of organic materials, including many polymers and resins used in coatings, paints, and adhesives.

Key Physicochemical Properties:

PropertyValue
CAS Number17639-76-8
Molecular FormulaC₅H₁₀O₃
Molecular Weight118.13 g/mol
Boiling Point130-145 °C
Flash Point36 °C (96.8 °F)
SolubilitySoluble in water and various organic solvents

The moderate evaporation rate of MMP is a critical attribute, allowing for controlled drying times in coating applications, which is essential for achieving uniform and defect-free films. Furthermore, its chemical stability under typical polymerization conditions makes it an ideal reaction medium.

Section 2: Primary Application - A High-Performance Solvent in Polymer Formulations

The predominant role of this compound in polymer chemistry is as a high-performance solvent. Its ability to dissolve a wide array of polymers, oligomers, and monomers makes it a versatile choice for various applications, from coatings to advanced microelectronics.

Coatings, Paints, and Inks

In the formulation of coatings, paints, and inks, the choice of solvent is critical to achieving the desired application properties and final film characteristics. This compound serves as an excellent solvent for acrylic, epoxy, and polyurethane resins. Its moderate volatility ensures good flow and leveling of the coating, preventing common defects such as orange peel and cratering.

Photoresist Formulations for Microelectronics

This compound is a key solvent in the formulation of photoresists, which are critical materials in the fabrication of microelectronic devices. Photoresists are light-sensitive materials used to form patterned coatings on a substrate. The solvent system in a photoresist formulation must dissolve the polymer resin, photoactive compounds, and other additives to create a homogeneous solution that can be spin-coated to form a uniform thin film.

The properties of this compound, such as its good solvency for a variety of photoresist polymers and its controlled evaporation rate, are highly desirable for this application. A controlled evaporation rate is crucial for achieving a uniform film thickness during the spin-coating process, which is essential for high-resolution lithography.

G MMP MMP SpinCoating SpinCoating MMP->SpinCoating enables uniform film Baking Baking SpinCoating->Baking evaporates solvent Exposure Exposure Baking->Exposure PostExposureBake PostExposureBake Exposure->PostExposureBake Development Development PostExposureBake->Development

Section 3: Protocols for the Application of this compound

The following protocols are provided as a guide for researchers and professionals. It is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all recommended safety precautions, including working in a well-ventilated area and using appropriate personal protective equipment.

Protocol 3.1: Solution Polymerization of Methyl Methacrylate (MMA) using this compound as a Solvent

This protocol describes a standard free-radical solution polymerization of methyl methacrylate. This compound is used as the solvent to maintain a homogeneous reaction mixture and to control the viscosity of the resulting polymer solution.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (MMP), anhydrous

  • Azobisisobutyronitrile (AIBN), initiator

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen/argon inlet

  • Heating mantle or oil bath with temperature control

Procedure:

  • Setup: Assemble the reaction flask with the condenser and magnetic stirrer. Ensure the system is clean and dry.

  • Inert Atmosphere: Purge the reaction flask with nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.

  • Reagent Addition:

    • To the flask, add 50 mL of anhydrous this compound.

    • Add 10 g of inhibitor-free methyl methacrylate to the solvent.

    • Add 0.1 g of AIBN to the mixture.

  • Reaction:

    • Begin stirring the mixture to ensure all components are well-dissolved.

    • Heat the reaction mixture to 70°C using the heating mantle or oil bath.

    • Maintain the reaction at this temperature for 4-6 hours under a continuous gentle stream of nitrogen or argon. The viscosity of the solution will increase as the polymerization proceeds.

  • Termination and Isolation:

    • After the desired reaction time, cool the flask to room temperature.

    • The resulting poly(methyl methacrylate) (PMMA) solution in this compound can be used directly for applications like coatings or can be precipitated to isolate the solid polymer.

    • To precipitate the polymer, slowly pour the polymer solution into a large excess of a non-solvent, such as methanol or hexane, while stirring vigorously.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

G cluster_setup Preparation cluster_reaction Polymerization cluster_workup Isolation A Assemble and dry reaction flask B Purge with Nitrogen/Argon A->B C Add MMP, MMA, and AIBN B->C D Heat to 70°C with stirring C->D E Maintain reaction for 4-6 hours D->E F Cool to room temperature E->F G Precipitate polymer in non-solvent F->G H Filter and dry the polymer G->H

Protocol 3.2: Formulation of a Model Photoresist Solution

This protocol outlines the preparation of a simple, model chemically amplified photoresist formulation using this compound as the primary solvent.

Materials:

  • Poly(4-hydroxystyrene-co-tert-butyl acrylate) (HOST-TBA) copolymer (photoresist polymer)

  • Triphenylsulfonium triflate (a photoacid generator, PAG)

  • This compound (MMP)

  • Amber glass bottle

  • Magnetic stirrer and stir bar

  • Micro-filter (0.2 µm pore size)

Procedure:

  • Dissolution of Polymer:

    • In a clean, dry amber glass bottle, add 90 g of this compound.

    • While stirring, slowly add 9.5 g of the HOST-TBA copolymer.

    • Continue stirring at room temperature until the polymer is completely dissolved. This may take several hours. Gentle heating (e.g., to 40°C) can be used to expedite dissolution, but care should be taken to avoid solvent evaporation.

  • Addition of Photoacid Generator:

    • Once the polymer is fully dissolved, add 0.5 g of triphenylsulfonium triflate to the solution.

    • Continue stirring until the PAG is completely dissolved.

  • Filtration:

    • Filter the final photoresist solution through a 0.2 µm micro-filter to remove any particulate contaminants that could cause defects during the lithography process.

  • Storage:

    • Store the filtered photoresist solution in a tightly sealed amber glass bottle in a cool, dark place to prevent degradation of the photoactive components.

Section 4: Investigating Other Potential Roles - Monomer and Chain Transfer Agent

While the primary application of this compound is as a solvent, it is prudent to consider its potential in other capacities within polymerization reactions.

As a Monomer

This compound does not possess a readily polymerizable functional group, such as a carbon-carbon double bond, that would allow it to act as a monomer in common addition polymerization techniques like radical, cationic, or anionic polymerization. Its structure is stable under these conditions, which is a key reason for its utility as a reaction solvent. There is no significant evidence in the scientific literature to suggest its use as a commercial monomer for polymer synthesis.

As a Chain Transfer Agent

In radical polymerization, a chain transfer agent is a molecule that can react with a growing polymer radical, terminating that chain and initiating a new one. This process is often used to control the molecular weight of the resulting polymer. While solvents can sometimes act as chain transfer agents, the chain transfer constants for ethers and esters are generally low, especially for those without easily abstractable protons.

While there might be a minor degree of chain transfer to this compound, it is not considered a significant chain transfer agent and is not intentionally used for this purpose. Its effect on the molecular weight of polymers in solution polymerization is generally negligible compared to dedicated chain transfer agents like thiols.

Section 5: Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1][2]

Section 6: Conclusion

This compound is a valuable and versatile solvent in the field of polymer chemistry. Its excellent solvency, moderate evaporation rate, and chemical stability make it an ideal choice for a variety of applications, most notably in the formulation of coatings, paints, inks, and advanced photoresists. While its potential roles as a monomer or a significant chain transfer agent are not supported by current evidence, its utility as a high-performance solvent is well-established. The protocols provided herein offer a practical starting point for researchers and professionals looking to leverage the advantageous properties of this compound in their work. As with any chemical process, a thorough understanding of the material's properties and adherence to safety protocols are paramount for successful and safe experimentation.

References

  • MetaSci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. [Link]
  • PubChem.
  • Google Patents.
  • MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. [Link]
  • Google Patents. US20190203065A1 - Photoresist topcoat compositions and methods of processing.
  • Carnegie Mellon University.
  • Google Patents. US20040242798A1 - Photoresist compositions and processes for preparing the same.
  • National Institutes of Health. Poly(Methyl Methacrylate)
  • SAKAI CHEMICAL INDUSTRY CO., LTD. Chain transfer agents. [Link]
  • MDPI. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid)
  • Google Patents.
  • ResearchGate.
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  • Wikipedia. Chain transfer. [Link]
  • Justia Patents. photoresist compositions for euv and methods for manufacturing semiconductor devices using the same. [Link]
  • Scientific & Academic Publishing.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-Methoxypropionate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of methyl 2-methoxypropionate. This guide is structured to provide researchers, chemists, and process development professionals with actionable insights and solutions to common challenges encountered during this synthesis. Our focus is on elucidating the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, providing a solid foundation for troubleshooting and optimization.

Q1: What are the primary synthetic routes to this compound?

A1: There are several established routes for synthesizing this compound. The most common methods include:

  • Direct methylation of methyl lactate: This is a widely used method involving the reaction of methyl lactate with a methylating agent. Often, methanol itself is used in large excess with a suitable catalyst.[1] This approach is favored for its atom economy.

  • Michael addition of methanol to methyl acrylate: This method involves the conjugate addition of methanol to methyl acrylate, typically catalyzed by a base such as an alkali metal alkoxide (e.g., sodium methoxide).[2]

  • Esterification of O-methyllactic acid: If O-methyllactic acid is available, it can be esterified with methanol under standard Fischer esterification conditions.[1][3]

  • Williamson Ether Synthesis approach: This involves the reaction of a methyl lactate salt (alkoxide) with a methylating agent like methyl iodide. While mechanistically sound, it is often less practical on a large scale compared to catalytic methods.[4][5]

Q2: For the direct methylation of methyl lactate, what are the most effective catalysts?

A2: Catalyst selection is critical for achieving high yield and selectivity. For the reaction between methyl lactate and methanol, catalysts generally fall into these categories:

  • Heterogeneous Acid Catalysts: Solid acid catalysts like NaH₂PO₄ supported on silica (SiO₂) have demonstrated high conversion (94%) and selectivity (98%) at elevated temperatures (e.g., 260°C) in a continuous flow reactor.[1]

  • Homogeneous Lewis Acid Catalysts: Lewis acids such as tin(IV) chloride (SnCl₄) can catalyze the conversion of sugars to methyl lactate, a related process that highlights their utility in these transformations.[6]

  • Phase-Transfer Catalysts (PTC): For related O-alkylation reactions, PTCs like tetraalkylammonium salts can be highly effective, especially when dealing with multiphase systems.[7][8] They work by transporting the deprotonated alcohol (alkoxide) from an aqueous or solid phase into the organic phase where it can react with the methylating agent.[8]

Q3: What is the mechanistic role of the catalyst in the synthesis from methyl acrylate and methanol?

A3: In the Michael addition route, a basic catalyst like sodium methoxide (CH₃ONa) is essential. Its role is to deprotonate methanol, generating the highly nucleophilic methoxide ion (CH₃O⁻). This ion then attacks the β-carbon of the electron-deficient alkene in methyl acrylate. The resulting enolate is subsequently protonated by methanol to yield the final product, methyl 3-methoxypropionate, and regenerate the methoxide catalyst. Note that this produces an isomer of the target molecule. For this compound, the starting material would need to be methyl 2-propenoate (methyl acrylate), and the addition would be across the double bond. The synthesis of the 2-methoxy isomer typically starts from methyl lactate.

Q4: How do reaction temperature and reactant molar ratio impact the synthesis?

A4: Both temperature and reactant stoichiometry are critical parameters to control:

  • Temperature: For base-catalyzed additions like methanol to methyl acrylate, the reaction is exothermic, and the temperature is typically controlled between 40-70°C to ensure a reasonable reaction rate while preventing side reactions.[2] For high-temperature catalytic methylation of methyl lactate, precise temperature control is crucial for catalyst activity and stability.[1]

  • Molar Ratio: In reactions like the methylation of methyl lactate with methanol or the addition of methanol to methyl acrylate, using an excess of methanol can be beneficial. According to Le Châtelier's principle, a large excess of a reactant can drive the reaction equilibrium toward the product side, increasing the overall yield.[2][9] Molar ratios of methanol to the substrate can range from 1:1 to a large excess where methanol also serves as the solvent.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem: Low Yield or Incomplete Conversion

Low product yield is one of the most common challenges. The following workflow can help diagnose the root cause.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield / Poor Conversion Detected check_completion 1. Verify Reaction Completion (TLC, GC, NMR) start->check_completion incomplete Reaction Incomplete / Stalled check_completion->incomplete No complete Reaction Complete check_completion->complete Yes cause_kinetics Potential Cause: Suboptimal Conditions incomplete->cause_kinetics cause_catalyst Potential Cause: Catalyst Issue incomplete->cause_catalyst cause_equilibrium Potential Cause: Unfavorable Equilibrium incomplete->cause_equilibrium cause_workup Potential Cause: Product Loss During Workup/Purification complete->cause_workup solution_kinetics Solution: - Increase Temperature - Extend Reaction Time - Ensure Adequate Mixing cause_kinetics->solution_kinetics solution_catalyst Solution: - Increase Catalyst Loading - Use Fresh/Active Catalyst - Check for Poisons cause_catalyst->solution_catalyst solution_equilibrium Solution: - Use Excess of One Reagent (e.g., Methanol) - Remove Byproducts (if any) cause_equilibrium->solution_equilibrium solution_workup Solution: - Optimize Extraction pH - Check for Emulsions - Use Appropriate Distillation Conditions cause_workup->solution_workup

Caption: Troubleshooting decision tree for low yield.

Q: My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted methyl lactate. What should I do?

A: A stalled reaction points to issues with either the reaction conditions or the catalyst.

  • Suboptimal Temperature: The activation energy for the reaction may not be met.[9] For liquid-phase reactions, consider incrementally increasing the temperature by 10-20°C and monitoring the progress. For gas-phase reactions over a solid catalyst, ensure the catalytic bed is heated uniformly to the target temperature of ~260°C.[1]

  • Catalyst Inactivity: The catalyst may be deactivated or poisoned. If using a heterogeneous catalyst, it may require regeneration. If using a homogeneous catalyst like sodium methoxide, it can be consumed by adventitious water or acidic impurities in the starting materials.[10] Ensure your reagents and solvent (methanol) are anhydrous. It may be necessary to add a fresh charge of the catalyst.

  • Insufficient Mixing: In heterogeneous or multiphase systems, inadequate agitation can lead to poor contact between reactants and the catalyst, slowing the reaction.[9] Ensure vigorous and efficient stirring.

Problem: High Levels of Impurities in Crude Product

Q: My crude NMR/GC-MS shows multiple unexpected signals. What are the likely side products and how can I avoid them?

A: The nature of side products depends on the synthetic route.

  • Unreacted Starting Materials: This is the most common impurity and is directly related to low conversion (see above).

  • Elimination Products: In Williamson ether-type syntheses, if conditions are too harsh (high temperature, sterically hindered base), elimination can compete with substitution, leading to unsaturated byproducts.[4][5] Using a less hindered base and carefully controlling the temperature can mitigate this.

  • Reversible Reaction Products: For the Michael addition route, if the catalyst is not properly neutralized before workup and distillation, a retro-Michael reaction can occur, causing the product to decompose back to starting materials.[2] It is crucial to neutralize the basic catalyst with an acid (e.g., sulfuric acid) after the reaction is complete.[2]

Problem: Difficulty in Product Purification

Q: I am losing a significant amount of product during distillation. How can I improve my purification protocol?

A: Product loss during purification often stems from the physical properties of the compounds involved.

  • Close Boiling Points: this compound has a boiling point of approximately 142-144°C.[2][11] If unreacted methyl lactate (boiling point ~144°C) is present, separation by simple distillation is nearly impossible.[12][13] In this case, you must drive the reaction to completion (>99%) before attempting distillation. Alternatively, fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) under reduced pressure can improve separation.

  • Azeotrope Formation: Check for potential azeotropes between the product, solvent, and any remaining starting materials. Using a different solvent for extraction or employing a different purification technique like column chromatography might be necessary.

  • Improper Workup: During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the ester product. Multiple extractions with a suitable organic solvent will maximize the recovery from the aqueous phase.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common synthesis routes.

Protocol 1: Synthesis via Michael Addition of Methanol to Methyl Acrylate

This protocol describes the synthesis of the related isomer, methyl 3-methoxypropionate, as detailed in patent literature, illustrating the general technique.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

  • Reagent Preparation: Charge the flask with methanol (1.33 mol) and sodium methoxide (0.75 g, catalyst). Prepare the dropping funnel with methyl acrylate (1.25 mol).[2]

  • Reaction Execution: Place the flask in a water bath. While stirring, add the methyl acrylate dropwise from the funnel. The reaction is exothermic; control the addition rate to maintain the internal temperature at approximately 55°C.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at 55°C for approximately 2 hours. Monitor the disappearance of methyl acrylate using TLC or GC.

  • Catalyst Neutralization: Once the reaction is complete, cool the mixture and carefully add a stoichiometric amount of acid (e.g., sulfuric acid, 0.7 g) to neutralize the sodium methoxide catalyst. Stir for 1 hour.[2] This step is critical to prevent the reverse reaction during distillation.

  • Purification: Purify the product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for the product.

Protocol 2: Gas-Phase Catalytic Synthesis from Methyl Lactate

This protocol is based on a continuous flow process described in the literature.[1]

  • Catalyst Bed Preparation: Charge a stainless steel tubular reactor (50 cm³ volume) with 30 g of the 5% NaH₂PO₄/SiO₂ catalyst.

  • System Setup: Integrate the reactor into a flow system equipped with a preheater, a pump for delivering the reactant mixture, and a condenser to collect the product.

  • Reaction Conditions: Heat the catalyst bed to a stable temperature of 260°C.[1]

  • Reactant Feed: Prepare a 50% (w/w) solution of methyl lactate in methanol. Using a pump, feed this mixture into the preheating layer at a rate of 20 g/h, where it is vaporized before passing over the catalyst bed.[1]

  • Product Collection & Analysis: The reaction products exiting the reactor are cooled in a condenser and collected. The composition of the condensed liquid is analyzed by GC to determine conversion, selectivity, and yield. The reported yield for this method is approximately 92%.[1]

Section 4: Data Summary and Visualization

Table 1: Comparison of Selected Reaction Conditions
ParameterMethod A: Michael Addition[2]Method B: Gas-Phase Catalysis[1]
Starting Materials Methyl Acrylate, MethanolMethyl Lactate, Methanol
Catalyst Sodium Methoxide (CH₃ONa)5% NaH₂PO₄/SiO₂
Temperature 55 °C260 °C
Phase LiquidGas
Reported Yield High Yield (quantitative not specified)~92%
Key Consideration Catalyst neutralization is criticalRequires specialized flow reactor equipment

Parameter Influence Diagram

Parameter_Influence Temp Temperature Rate Reaction Rate Temp->Rate + Selectivity Selectivity Temp->Selectivity +/- (can increase side reactions) Catalyst Catalyst Loading Catalyst->Rate + Ratio Reactant Ratio (Methanol Excess) Yield Yield Ratio->Yield + (drives equilibrium) Time Reaction Time Time->Yield + (to plateau) Rate->Yield +

Sources

Technical Support Center: Methyl 2-Methoxypropionate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 2-methoxypropionate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 17639-76-8) is an organic ester characterized by a methyl ester group and a methoxy group on the adjacent carbon.[1][2] Its structure lends it to applications as a pharmaceutical intermediate and in organic synthesis.[3][4] For example, it is a reagent in the synthesis of certain dual PPARα/γ agonists used in drug discovery.[5]

Q2: What are the key reactivity sites on the molecule I should be aware of?

A2: There are three primary sites of reactivity:

  • The Ester Carbonyl: This is an electrophilic site susceptible to nucleophilic acyl substitution. It can be attacked by strong nucleophiles (e.g., organometallics) or undergo hydrolysis under acidic or basic conditions.

  • The α-Proton (on C2): The proton on the carbon bearing the methoxy group is acidic and can be removed by a strong base, forming an enolate. This can lead to subsequent alkylation, aldol-type reactions, or elimination.

  • The α-Methoxy Group: The C-O bond of the methoxy group can be cleaved under harsh acidic conditions.

Q3: Is this compound stable? What are the recommended storage conditions?

A3: The compound is stable under recommended storage conditions.[3][4] It should be stored in a tightly closed container in a dry, well-ventilated place, away from strong oxidizing agents.[3][4] It is a flammable liquid, so it must be kept away from heat, sparks, and open flames.[2][4]

Troubleshooting Guide: Reaction Challenges

This section addresses specific experimental problems. Each entry details the probable cause, provides a diagnostic workflow, and offers validated solutions.

Problem 1: Low or No Yield - Reaction Stalls

Q: I'm performing a base-mediated reaction (e.g., alkylation of the enolate) with my substrate and this compound, but I'm recovering mostly unreacted starting material. What's going wrong?

A: The most common culprits are insufficient deprotonation, inactive reagents, or inappropriate reaction temperature.

  • Causality: To form the desired enolate for subsequent reaction, the base must be strong enough to deprotonate the α-proton. If the base is too weak, or if it is sterically hindered and the substrate is also bulky, the deprotonation will be slow or incomplete. Furthermore, many strong bases (like LDA or NaHMDS) are highly sensitive to moisture and air; improper handling can quench them before they react.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low reaction yield.

  • Detailed Protocol: Verifying Base Activity

    • Reagent Source: Use a freshly opened bottle or a recently titrated solution of your organolithium or amide base.

    • Anhydrous Setup: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.

    • Temperature Control: Perform the deprotonation at the recommended temperature, typically -78°C (a dry ice/acetone bath), to prevent base degradation and side reactions.

    • Confirmation (Optional): In a separate flask, you can perform a test reaction with a known indicator (e.g., triphenylmethane) to visually confirm the base's activity before adding your valuable substrate.

Problem 2: Formation of Methyl Acrylate Side Product

Q: My reaction mixture shows a significant amount of a volatile, lower polarity byproduct, which I've identified as methyl acrylate. Why is this happening?

A: You are observing a base-mediated elimination (E2) reaction, which competes with substitution pathways. [6][7]

  • Causality: The methoxy group at the α-position can act as a leaving group if a proton on the β-carbon (the methyl group) is abstracted by a base. This E2-type elimination is favored by strong, sterically hindered bases and higher temperatures. The α-proton is more acidic, but its removal leads to substitution. Removal of the β-proton leads to elimination.

    Side_Reaction sub This compound enolate α-Enolate sub->enolate Strong Base (α-proton abstraction) acrylate Methyl Acrylate (Elimination Product) sub->acrylate Strong/Hindered Base (β-proton abstraction) sub_prod Desired Substitution Product enolate->sub_prod + Electrophile

    Caption: Competing substitution vs. elimination pathways.

  • Solutions to Minimize Elimination:

    • Choice of Base: Use a non-hindered, strong base like LDA (Lithium diisopropylamide) which is known to favor kinetic deprotonation at the more acidic α-position. Avoid bulky bases like LHMDS or potassium tert-butoxide if elimination is a problem.

    • Lower the Temperature: Perform the deprotonation and subsequent reaction at low temperatures (-78°C to -40°C). Elimination reactions often have a higher activation energy than substitution and are thus disfavored at lower temperatures.[6]

    • Inverse Addition: Add the this compound solution slowly to the cooled base solution. This ensures the base is always in excess and minimizes the time the substrate is present in a non-deprotonated state where it could undergo elimination.

Problem 3: Unintended Hydrolysis of the Ester Group

Q: During my aqueous workup or purification, I'm seeing the formation of 2-methoxypropanoic acid. How can I prevent this hydrolysis?

A: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions.[8][9] This is a classic nucleophilic acyl substitution reaction where water or hydroxide acts as the nucleophile.

  • Causality:

    • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This reaction is reversible.[9][10]

    • Base-Promoted Hydrolysis (Saponification): Under basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. This reaction is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by a base, forming a resonance-stabilized carboxylate salt.[11]

  • Preventative Measures:

Condition Problem Solution
Acidic Workup with aqueous acid (e.g., 1M HCl) to neutralize a basic reaction.Use a buffered solution (e.g., saturated aqueous NH₄Cl) for the quench. Keep the temperature low (0°C) during the workup and minimize contact time. Extract the product into an organic solvent as quickly as possible.
Basic Exposure to strong aqueous base (e.g., NaOH, K₂CO₃) during workup or chromatography.Avoid basic workups if the product is sensitive. If a basic wash is necessary (e.g., to remove an acid byproduct), use a weak base like saturated sodium bicarbonate solution and perform the wash quickly at low temperature.
Chromatography Using un-neutralized silica gel (which is inherently acidic).Neutralize the silica gel before use by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent) to prevent on-column hydrolysis.
  • Detailed Protocol: Neutral Workup

    • Quench: Cool the reaction mixture to 0°C in an ice bath.

    • Addition: Slowly add saturated aqueous ammonium chloride solution to quench any remaining reactive species.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash: Combine the organic layers and wash with brine (saturated aqueous NaCl) to remove excess water.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

References

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]
  • Master Organic Chemistry.
  • CourseContent.
  • Chemistry LibreTexts.
  • Chemguide. hydrolysis of esters. [Link]
  • Master Organic Chemistry.
  • Chemistry LibreTexts. 2.10: Reactions of Esters. [Link]
  • PubChem. Propanoic acid, 2-methoxy-, methyl ester. [Link]

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Technical Support Center: Optimizing Reactions with Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 2-methoxypropionate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their chemical reactions involving this versatile intermediate. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound to build a solid foundation for its application.

Q1: What is this compound and what are its primary applications?

This compound (CAS 17639-76-8) is an organic compound classified as an ester.[1] It is a colorless to pale yellow liquid with a molecular formula of C5H10O3.[2][3][4] Due to its chemical structure, it serves as a valuable pharmaceutical intermediate and a reagent in organic synthesis.[3][4][5][6] For instance, it is used in the synthesis of dual PPARα/γ agonists, which are compounds of interest in metabolic disease research.[6]

Q2: What are the common synthetic routes to this compound?

The primary method for preparing this compound is through the esterification of 2-methoxypropanoic acid (O-methyllactic acid).[2][6] Another documented synthesis involves the reaction of methyl lactate with methanol in the presence of a catalyst, such as 5% NaH2PO4 on a silica support, which can achieve yields as high as 92%.[2] A further method involves the Michael addition of methanol to methyl acrylate, using an alkali metal alkoxide like sodium methoxide as a catalyst.[7]

Q3: What are the critical safety precautions for handling this compound?

This compound is a flammable liquid and vapor.[5][8] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[5][8] Therefore, it is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[5][8][9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, must be worn.[8][9][10] In case of contact, rinse the affected area thoroughly with water.[5][8]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 17639-76-8[3][4][6][11]
Molecular Formula C5H10O3[2][3][11]
Molecular Weight 118.13 g/mol [2][3][11]
Boiling Point 142-144 °C[7]
Density ~1.009 g/cm³[7][12]
Flash Point 47 °C[7]
Solubility Soluble in water and various organic solvents.[1][5][6]

Troubleshooting Guide for Low Reaction Yields

Low yields can stem from a variety of factors. This guide will help you diagnose and resolve common issues encountered in reactions involving this compound.

Q4: My reaction has stalled, showing low conversion of starting materials. What are the likely causes and how can I address them?

Low conversion is a common hurdle. The root cause often lies in suboptimal reaction conditions or catalyst inefficiency.

  • Catalyst Selection and Activity: The choice of catalyst is critical. For reactions like transesterification, common catalysts include sodium methoxide or potassium hydroxide.[13][14] If you are observing low conversion, consider the following:

    • Catalyst Deactivation: The catalyst may be deactivated by moisture or acidic impurities in your starting materials or solvent. Ensure all reagents and glassware are thoroughly dried.

    • Insufficient Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion. A systematic increase in catalyst loading can be explored, but be mindful that excessive catalyst can lead to side reactions.

    • Alternative Catalysts: Depending on the specific transformation, consider alternative catalytic systems. For instance, some transformations benefit from solid-supported catalysts which can also simplify purification.[2][15]

  • Reaction Temperature: Temperature plays a pivotal role in reaction kinetics.

    • Insufficient Temperature: The reaction may simply be too slow at the current temperature. A stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction progress by TLC or GC/LC-MS is advisable. A reaction temperature of 55-60 °C is often effective for reactions like Michael additions or transesterifications.[7][14]

    • Excessive Temperature: Conversely, high temperatures can lead to decomposition of reactants, products, or catalysts, or promote undesirable side reactions.

  • Solvent Effects: The solvent can influence reactant solubility and the stability of intermediates. This compound itself is soluble in many organic solvents.[1] Ensure your other reactants are also fully solubilized. If solubility is an issue, a change in solvent or the use of a co-solvent system may be necessary.

Q5: I'm observing significant side-product formation. How can I improve the selectivity of my reaction?

The formation of byproducts directly impacts your yield and complicates purification. The most common side reactions involving esters are hydrolysis and transesterification.

  • Hydrolysis: The ester group in this compound is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, which will form 2-methoxypropanoic acid and methanol.

    • Solution: Rigorously exclude water from your reaction system. Use anhydrous solvents, dry your starting materials, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Transesterification: If your reaction mixture contains other alcohols and a suitable catalyst, this compound can undergo transesterification, leading to a mixture of ester products.

    • Solution: If the other alcohol is not a desired reactant, ensure it is not present as an impurity in your solvents or reagents. If it is a necessary reagent, careful control of stoichiometry and reaction time can help minimize unwanted transesterification with other species.

  • Stoichiometry Control: An incorrect ratio of reactants can lead to side reactions. For example, in a Michael addition with methyl acrylate and methanol, using an excess of methanol can help drive the reaction towards the desired product.[7] Ensure precise measurement of all reagents.

Table 2: Troubleshooting Summary for Low Yields

SymptomPotential CauseRecommended Action(s)
Low Conversion Inactive or insufficient catalyst- Ensure anhydrous conditions. - Increase catalyst loading incrementally. - Explore alternative catalysts.
Suboptimal temperature- Systematically increase temperature. - Monitor for decomposition at higher temperatures.
Side Product Formation Presence of water (hydrolysis)- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere.
Presence of other alcohols (transesterification)- Use pure, dry solvents. - Control stoichiometry carefully.
Inconsistent Yields Poor control of reaction parameters- Ensure consistent temperature control. - Maintain a constant stirring rate. - Use a syringe pump for slow, controlled addition of reagents.

Advanced Protocols & Visualizations

To provide a practical framework, we offer the following detailed protocols and workflow diagrams.

Protocol 1: Establishing Anhydrous Reaction Conditions

This protocol is essential for preventing the hydrolysis of this compound and other moisture-sensitive reagents.

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use a commercially available anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent like sodium/benzophenone or passing through an activated alumina column).

  • Reagent Handling: Handle all liquid reagents with dry syringes. Solid reagents should be dried in a vacuum oven before use.

  • Reaction Setup: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with nitrogen or argon, or a Schlenk line.

  • Monitoring: Sample the reaction mixture using a dry syringe for analysis (TLC, GC, etc.) to minimize the introduction of atmospheric moisture.

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram provides a logical pathway for diagnosing and resolving issues related to poor reaction yields.

LowYieldTroubleshooting Start Low Yield Observed CheckConversion Is starting material fully consumed? Start->CheckConversion LowConversion Problem: Low Conversion CheckConversion->LowConversion No FullConversion Problem: Low Selectivity / Product Loss CheckConversion->FullConversion Yes Temp Optimize Temperature LowConversion->Temp Catalyst Optimize Catalyst (Type & Loading) LowConversion->Catalyst Solvent Check Reagent Solubility / Change Solvent LowConversion->Solvent SideProducts Analyze for Side Products (e.g., Hydrolysis) FullConversion->SideProducts Purification Review Purification Method (Product Loss?) FullConversion->Purification

Caption: A decision tree for troubleshooting low reaction yields.

Diagram 2: Purification Strategy Selection

Choosing the right purification method is crucial for obtaining a high-purity product and maximizing isolated yield.

PurificationStrategy Start Crude Reaction Mixture VolatilityCheck Are boiling points of components significantly different (>30 °C)? Start->VolatilityCheck Distillation Action: Fractional Distillation VolatilityCheck->Distillation Yes PolarityCheck Are polarities of components significantly different? VolatilityCheck->PolarityCheck No FinalProduct Purified Product Distillation->FinalProduct Chromatography Action: Column Chromatography PolarityCheck->Chromatography Yes Extraction Action: Liquid-Liquid Extraction (e.g., to remove acidic/basic impurities) PolarityCheck->Extraction Consider First Chromatography->FinalProduct Extraction->PolarityCheck If further purification needed

Caption: A flowchart to guide the selection of a purification method.

By systematically addressing these potential issues and employing robust experimental techniques, you can significantly improve the yield and reproducibility of your reactions involving this compound.

References

  • MDPI. (2022). Multifunctional Catalysts for Cascade Reactions in Biomass Processing.
  • Metasci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid.
  • Google Patents. (2001). KR20010019332A - Process for preparing methyl methoxy propionate.
  • The Good Scents Company. (n.d.). This compound, 17639-76-8.
  • Royal Society of Chemistry. (2004). Highly active and selective catalysts for the production of methyl propanoate via the methoxycarbonylation of ethene. Chemical Communications.
  • ResearchGate. (2014). Highly Active and Selective Catalysts for the Production of Methyl Propanoate via the Methoxycarbonylation of Ethene.
  • PubChem. (n.d.). Methyl 2-methoxy-2-methylpropanoate.
  • PubChem. (n.d.). Methyl 2-methoxytetrafluoropropionate.
  • ResearchGate. (n.d.). Reaction kinetics of hydrolyzing methyl propionate.
  • Zenodo. (1990). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • Thermo Scientific Alfa Aesar. (n.d.). This compound, 98% 5 g.
  • CONICET. (2013). High performance purification process of methyl and ethyl esters produced by transesterification. Chemical Engineering Journal.
  • Google Patents. (2012). CN102775297A - Method for preparing 2-(4-methoxy phenoxy) propionic acids.
  • ResearchGate. (2017). Transesterification And Pretreatment Process Optimization Of Methyl Ester Production From Fish Oil Having High Free Fat Acid.
  • E3S Web of Conferences. (2024). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw.
  • Chemsrc. (n.d.). Methyl methoxypropionate | CAS#:17639-76-8.

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identifying and minimizing side reactions of methyl 2-methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 2-Methoxypropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis, handling, and use of this compound. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, ensuring the integrity and success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable intermediate in organic synthesis, prized for its unique structural features.[1][2] However, like any reactive chemical, its successful application hinges on understanding and controlling potential side reactions. The presence of both an ester and an α-methoxy group imparts a specific reactivity profile that can lead to the formation of impurities if not properly managed.

This guide will focus on the three primary types of side reactions to be vigilant about:

  • Hydrolysis: The cleavage of the ester bond by water.

  • Transesterification: The exchange of the methyl ester group with another alcohol.

  • Elimination: The removal of the methoxy group to form an unsaturated product.

We will explore the mechanistic basis for these reactions, provide actionable troubleshooting protocols, and detail analytical methods for the detection and quantification of potential impurities.

Troubleshooting Guide: Identifying and Minimizing Side Reactions

This section is formatted in a question-and-answer style to directly address common issues you may encounter.

Issue 1: Loss of Product and Formation of an Acidic Impurity During Aqueous Workup or Storage.

Question: I am observing a decrease in the yield of my this compound after an aqueous workup, and my final product is showing an acidic pH. What is happening and how can I prevent it?

Answer: This is a classic sign of ester hydrolysis , where water reacts with the ester to form 2-methoxypropionic acid and methanol. This reaction can be catalyzed by both acids and bases.

The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic and thus more reactive towards the weak nucleophile, water. The reaction is reversible.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

G

Troubleshooting Workflow for Hydrolysis.

  • Control pH During Workup:

    • Avoid strongly acidic or basic conditions. If an acid or base wash is necessary, use dilute solutions (e.g., 5% HCl, 5% NaHCO₃) and perform the wash quickly at low temperatures (0-5 °C).

    • Neutralize the reaction mixture to a pH of ~7 before extraction.

  • Minimize Contact with Water:

    • Use anhydrous solvents for extraction where possible.

    • Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Storage Conditions:

    • Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.

    • For long-term storage, consider storing it over a desiccant.

ParameterRecommendation for Minimizing Hydrolysis
pH Maintain near-neutral conditions (pH 6-8) whenever possible.
Temperature Perform aqueous workups at low temperatures (0-5 °C).
Water Contact Minimize exposure to water; use anhydrous techniques.
Storage Store in a dry, inert atmosphere.
Issue 2: Formation of a Higher Boiling Point Ester Impurity, Especially When Using Alcoholic Solvents.

Question: My product is contaminated with an unknown ester that has a higher boiling point. I used ethanol as a co-solvent in my reaction. Could this be the cause?

Answer: It is highly likely that you are observing transesterification , where the methyl ester of your product has been exchanged with the ethyl group from the ethanol solvent, forming ethyl 2-methoxypropionate.

Transesterification is the conversion of one ester to another by reacting with an alcohol.[3] This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Transesterification: Similar to hydrolysis, the carbonyl is activated by protonation, followed by nucleophilic attack of the alcohol.

  • Base-Catalyzed Transesterification: An alkoxide, formed by the deprotonation of the alcohol, acts as the nucleophile.

G

Troubleshooting Workflow for Transesterification.

  • Choice of Solvents:

    • If possible, avoid using alcohols other than methanol as solvents in reactions involving this compound, especially in the presence of acid or base catalysts.

    • If another alcohol must be used, ensure that the reaction conditions are strictly neutral.

  • Catalyst Quenching:

    • Thoroughly quench and neutralize any acidic or basic catalysts before introducing an alcohol for crystallization or purification.

  • Purification:

    • If transesterification has occurred, the resulting esters can often be separated by fractional distillation due to their different boiling points.

ParameterRecommendation for Minimizing Transesterification
Solvent Choice Avoid alcoholic solvents other than methanol.
Catalysts Neutralize acid or base catalysts before adding other alcohols.
Reaction Conditions Maintain neutral conditions if other alcohols are present.
Issue 3: Presence of an Unsaturated Impurity, Especially After Exposure to Strong Bases.

Question: I am detecting an impurity with a C=C bond in my product after treating it with a strong base like sodium hydride or LDA. What could be this impurity?

Answer: You are likely observing a β-elimination reaction, leading to the formation of methyl methacrylate. The proton alpha to the carbonyl group is acidic and can be removed by a strong base. The resulting enolate can then eliminate the methoxy group.

The α-proton of the ester is weakly acidic. In the presence of a strong, non-nucleophilic base, this proton can be abstracted to form an enolate intermediate. The lone pair on the carbon can then displace the methoxy group at the β-position to form a double bond.

G

Troubleshooting Workflow for β-Elimination.

  • Base Selection:

    • Avoid using strong, non-nucleophilic bases if the desired reaction does not involve the deprotonation of the α-carbon.

    • If a base is required, consider using a weaker, non-hindered base such as potassium carbonate or triethylamine, and use it at low temperatures.

  • Temperature Control:

    • Elimination reactions are often favored at higher temperatures. If you must use a strong base, conduct the reaction at the lowest possible temperature.

  • Reaction Time:

    • Minimize the reaction time to reduce the opportunity for the elimination side reaction to occur.

ParameterRecommendation for Minimizing β-Elimination
Base Strength Use the weakest base necessary for the desired transformation.
Temperature Keep the reaction temperature as low as possible.
Reaction Time Monitor the reaction closely and quench it as soon as it is complete.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound, and what are the potential side products from each?

A1: There are two primary synthetic routes:

  • From Methyl Lactate: This involves the methylation of the hydroxyl group of methyl lactate.[4]

    • Potential Side Products: Unreacted methyl lactate, over-methylation products (if a strong methylating agent is used), and products of elimination if basic conditions are employed.

  • From Methyl Acrylate: This is a Michael addition of methanol to methyl acrylate, typically catalyzed by a base like sodium methoxide.

    • Potential Side Products: Unreacted methyl acrylate, polymers of methyl acrylate, and dialkoxy addition products.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents and the products of elimination or transesterification.[5]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities such as the hydrolysis product, 2-methoxypropionic acid. A reversed-phase C18 column with a UV detector is a common setup.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying and quantifying impurities without the need for reference standards for each impurity.[3][8]

Q3: How can I remove 2-methoxypropionic acid from my this compound product?

A3: A simple and effective way is to perform a mild basic wash. Add the impure product to a separatory funnel with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The 2-methoxypropionic acid will be deprotonated to the water-soluble sodium 2-methoxypropionate and will be removed into the aqueous layer. Be sure to perform this wash quickly and at a low temperature to minimize hydrolysis of the ester. Afterwards, wash with brine, dry the organic layer, and remove the solvent.

Q4: Is this compound prone to racemization?

A4: The α-proton is acidic and can be removed by a base to form an enolate. This enolate is planar at the α-carbon, and reprotonation can occur from either face, leading to racemization if you start with an enantiomerically pure material. Therefore, exposure to basic conditions should be minimized if the stereochemical integrity of the α-carbon is important.

References

  • SIELC Technologies. (n.d.). Separation of Methyl 2,2-dimethoxypropionate on Newcrom R1 HPLC column.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Talebpour, Z., Ghandforoush-Nia, A., & Pourghazi, K. (2015). Systematic identification of thermal degradation products of HPMCP during hot melt extrusion process. International Journal of Pharmaceutics, 486(1-2), 135–143.
  • The Good Scents Company. (n.d.). This compound.
  • Butcher, C. (1993).
  • Wang, B., Liu, Y., & Li, Y. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Processes, 12(5), 865.
  • Khan, M. A., & Khan, Z. (2004). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Journal of the Indian Chemical Society, 81(3), 203-207.
  • Raptis, V., Papoutsis, I., & Piperigkou, Z. (2023). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 11, 1240413.
  • Shah, S., & Gupta, A. (2018). Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource. Energies, 11(9), 2243.
  • Google Patents. (n.d.). US4336403A - Preparation of methyl methacrylate by reaction of methyl propionate and methanol.
  • Wang, L., & Li, J. (2018). Reaction kinetics of hydrolyzing methyl propionate. Chemical Engineering (China), 46(1), 53-57.
  • Singh, L., Gupta, A. K., Singh, R. T., Yerman, D. K., & Jha, R. C. (1984). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 61(3), 231-233.
  • Zhang, Y., & Chen, G. (2013). Kinetics of esterification and transesterification for biodiesel production in two-step process. Journal of Central South University, 20(4), 996-1001.
  • Ai, M. (1990). Formation of methyl methacrylate from methyl propionate and methanol.
  • Khokarale, S. G., Mikkola, J. P., & Jyri-Pekka, M. (2018). Efficient and catalyst free synthesis of acrylic plastic precursors: methyl propionate and methyl methacrylate synthesis through reversible CO2 capture. Green Chemistry, 20(15), 3466-3471.
  • Nerin, C., Canellas, E., & Vera, P. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(10), 1755-1770.
  • Li, Y., & Wang, B. (2023). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Micromachines, 14(8), 1563.
  • Querini, C. A., & Siskin, M. (2014). Biodiesel production by transesterification in two steps: Kinetic effect or shift in the equilibrium conversion?. Chemical Engineering Journal, 258, 283-290.
  • Wikipedia. (n.d.). Methyl lactate.
  • Al-Kurdi, Z., Al-Jallad, T., & Al-Zoobi, M. (2013). Development of A Validated HPLC Method for the Analysis of Two Preservative Agents “Methylparaben & Propylparaben” in To. International Journal of Pharmaceutical Sciences and Research, 4(10), 3866-3871.
  • Balaji, N., & Sultana, S. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 88-92.
  • Dawson, J. Z., Ozalas, C., Waugh, L. R., & Staton, P. J. (2014).
  • Li, Q., Li, Y., & Zhang, J. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3984.
  • PubChem. (n.d.). Methyl Lactate.
  • Nagai, K. (2001). New developments in the production of methyl methacrylate.
  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra of 1-methoxy-2-methylpropane (isobutyl methyl ether).
  • Zare, K. B., & Tanver, M. (2018). Characterization and synthesis of methyl lactate through esterification reaction under supercritical state of carbon dioxide. Research Journal of Engineering Sciences, 7(8), 1-4.
  • Martinez-Perez, M., & Garcia-Alvarez, J. (2023). Kinetics of Methyl Lactate Formation from the Transesterification of Polylactic Acid Catalyzed by Zn(II) Complexes. Industrial & Engineering Chemistry Research, 62(8), 3467-3477.
  • Zu, G., & Li, Y. (2023). High-Performance Methylsilsesquioxane Aerogels: Hydrolysis Mechanisms and Maximizing Compression Properties. Gels, 9(9), 724.

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stability of methyl 2-methoxypropionate under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 2-methoxypropionate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various pH conditions. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.

Introduction

This compound, an ester, is susceptible to hydrolysis, a chemical process that can be significantly influenced by pH. Understanding its stability profile is critical for applications in pharmaceutical development, chemical synthesis, and formulation science, as degradation can impact efficacy, safety, and shelf-life. This guide provides the foundational principles and practical advice for navigating the experimental challenges associated with the stability of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound from hydrolysis?

A1: The hydrolysis of this compound is expected to yield 2-methoxypropionic acid and methanol. The reaction involves the cleavage of the ester bond by water.

Q2: How does pH generally affect the stability of esters like this compound?

A2: Ester hydrolysis is typically catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis)[1]. This means that the degradation rate of this compound is expected to be slowest in the neutral pH range (approximately pH 4-6) and to increase at more acidic or alkaline pH values.

Q3: What are the general mechanisms for acid- and base-catalyzed hydrolysis of this compound?

A3: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to the cleavage of the ester bond.

Q4: What general storage conditions are recommended for this compound?

A4: To minimize hydrolytic degradation, this compound should be stored in a tightly sealed container in a dry and well-ventilated place, away from strong acids, bases, and oxidizing agents[2]. For long-term storage, refrigeration is advisable to reduce the rate of any potential degradation.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: Stability-indicating analytical methods are crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique. Gas Chromatography (GC) can also be used, particularly for monitoring the appearance of the volatile product, methanol. The method must be able to separate the parent compound from its degradation products.

Qualitative Stability Summary

pH RangeConditionExpected StabilityPrimary Degradation Pathway
1 - 3AcidicLowAcid-catalyzed hydrolysis
4 - 6Near NeutralHighMinimal hydrolysis
7 - 9Mildly BasicModerate to LowBase-catalyzed hydrolysis
10 - 13Strongly BasicVery LowRapid base-catalyzed hydrolysis

Troubleshooting Guide

Issue 1: Rapid and Unexpected Degradation of this compound

  • Possible Cause: The pH of your solution may be outside the optimal stability range, or the temperature may be too high. Ester hydrolysis is temperature-dependent.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution. Ensure your pH meter is properly calibrated.

    • Buffer Selection: Use a buffer system with sufficient capacity to maintain the desired pH, especially if the degradation product (2-methoxypropionic acid) is acidic and can alter the pH of an unbuffered or weakly buffered solution.

    • Temperature Control: Conduct your experiments at a controlled and documented temperature. If you are observing rapid degradation at room temperature, consider performing the experiment at a lower temperature.

    • Purity of Reagents: Ensure the purity of your this compound and that your solvents and reagents are free from acidic or basic contaminants.

Issue 2: Poor Reproducibility in Stability Studies

  • Possible Cause: Inconsistent experimental conditions are a likely source of variability. This can include fluctuations in pH and temperature, or variations in sample preparation.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including buffer preparation, sample concentration, temperature, and analysis time points, are consistent across all experiments.

    • Control of Evaporation: If experiments are conducted over extended periods, ensure that sample containers are well-sealed to prevent solvent evaporation, which would concentrate the reactants and potentially alter reaction rates.

    • Initial Time Point: Always include a t=0 time point to confirm the initial concentration and purity of your sample.

Issue 3: Analytical Method Not Showing a Decrease in Parent Compound or Increase in Degradants

  • Possible Cause: The analytical method may not be stability-indicating, or the degradation may be slower than anticipated under the tested conditions.

  • Troubleshooting Steps:

    • Forced Degradation: To validate your analytical method, perform forced degradation studies[3][4][5]. Expose this compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, heat, oxidation) to generate the degradation products. Your analytical method should be able to resolve the parent compound from these products.

    • Extend Study Duration: If no degradation is observed, the compound may be more stable than expected under the chosen conditions. Extend the duration of the study or increase the temperature to accelerate degradation.

    • Detector Settings: Ensure your detector settings (e.g., wavelength for UV detection) are appropriate for both the parent compound and the expected degradation products.

Visualizing Hydrolysis Mechanisms and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the chemical mechanisms and a typical experimental workflow.

G cluster_acid Acid-Catalyzed Hydrolysis Ester This compound ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster + H+ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + H2O Acid 2-Methoxypropionic Acid TetrahedralIntermediate1->Acid - H+ Methanol1 Methanol TetrahedralIntermediate1->Methanol1

Caption: Acid-catalyzed hydrolysis of this compound.

G cluster_base Base-Catalyzed Hydrolysis Ester2 This compound TetrahedralIntermediate2 Tetrahedral Intermediate Ester2->TetrahedralIntermediate2 + OH- Carboxylate 2-Methoxypropionate TetrahedralIntermediate2->Carboxylate Methanol2 Methanol TetrahedralIntermediate2->Methanol2

Caption: Base-catalyzed hydrolysis of this compound.

G cluster_workflow pH Stability Study Workflow Prep Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 12) Spike Spike this compound into each buffer Prep->Spike Incubate Incubate at Controlled Temperature Spike->Incubate Sample Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24 hours) Incubate->Sample Quench Quench Reaction (if necessary) Sample->Quench Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Quench->Analyze Data Plot Concentration vs. Time and Determine Rate Constants Analyze->Data

Caption: A typical workflow for a pH stability study.

Experimental Protocol: pH-Dependent Stability Study

This protocol provides a framework for conducting a systematic study of the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound (of known purity)

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Volumetric flasks and pipettes

  • HPLC vials

2. Preparation of Buffer Solutions:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment. A concentration of 50-100 mM is typical.

  • Verify the final pH of each buffer solution with a calibrated pH meter.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For each pH condition, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the amount of organic solvent from the stock solution is minimal (typically <1%) to avoid affecting the solution's properties.

4. Incubation:

  • Transfer aliquots of each prepared sample solution into individual, tightly sealed containers (e.g., HPLC vials).

  • Place the containers in a temperature-controlled environment (e.g., 25°C or an elevated temperature like 40°C to accelerate degradation).

  • Protect samples from light if photostability is not the focus of the study.

5. Sampling and Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each pH condition.

  • If necessary, quench the reaction immediately by diluting the sample in the mobile phase or a neutral buffer and placing it in a cold environment (e.g., an ice bath) before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.

6. Data Analysis:

  • For each pH, plot the concentration of this compound as a function of time.

  • Determine the order of the reaction (likely pseudo-first-order) and calculate the observed degradation rate constant (k_obs) at each pH.

  • A plot of log(k_obs) versus pH will generate the pH-rate profile, which visually summarizes the stability of the compound across the pH range.

References

  • Royal Society of Chemistry. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing. [Link]
  • MedCrave. (2016).
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
  • ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Thermo Fisher Scientific.

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Technical Support Center: Troubleshooting the Purification of Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 2-methoxypropionate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this valuable intermediate in high purity. As a Senior Application Scientist, I have compiled this resource based on both established chemical principles and practical, field-proven insights to help you navigate the common pitfalls associated with its purification.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory. We will delve into the causality behind these challenges and provide systematic, self-validating protocols to resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Issues During and After Synthesis: The Workup

Question 1: After neutralizing the basic catalyst from my Michael addition of methanol to methyl acrylate, I'm observing a persistent emulsion during aqueous extraction. What's causing this and how can I resolve it?

Answer:

The formation of a stable emulsion during the workup of the Michael addition is a common issue. The primary cause is often the presence of residual base (like sodium methoxide) reacting with any slightly acidic impurities or the product itself to form soap-like molecules that stabilize the oil-in-water or water-in-oil droplets. High-speed stirring or vigorous shaking during the extraction process can exacerbate this problem.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for emulsion formation during workup.

Step-by-Step Protocol to Break Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the energy input that can lead to stable emulsions.

  • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion by drawing water out of the organic layer.

  • Filtration: If the emulsion persists, try passing the entire mixture through a pad of Celite® or glass wool in a funnel. The fine particles can help to break up the emulsified droplets.

  • Centrifugation: If available, centrifugation is a highly effective method for physically forcing the separation of the two phases.

II. Purification by Fractional Distillation

Question 2: I'm having trouble separating this compound from my crude reaction mixture by fractional distillation. My yield is low and the purity is not improving.

Answer:

Fractional distillation is the most common method for purifying this compound. However, its effectiveness is highly dependent on understanding the boiling points of all components in your mixture and potential issues like azeotrope formation or thermal degradation. The boiling point of this compound is approximately 143-144 °C at atmospheric pressure[1].

Common Pitfalls and Solutions in Distillation:

Problem Potential Cause Troubleshooting Strategy
Broad boiling point range Inefficient fractional distillation column (low number of theoretical plates).- Use a longer fractionating column (e.g., Vigreux or packed column).- Ensure proper insulation of the column to maintain the temperature gradient.
Co-distillation of impurities Presence of impurities with boiling points close to the product. A potential byproduct is methyl 3-methoxypropionate, an isomer with a similar molecular weight.- Increase the reflux ratio during distillation to improve separation efficiency.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between components.
Product darkens or yield is low Thermal degradation of the product at its atmospheric boiling point.- Perform the distillation under reduced pressure (vacuum). The boiling point of this compound is 43-44 °C at 15 mmHg[2].- Ensure the heating mantle temperature is not excessively high and use a stirring bar for even heating.
Difficulty removing all methanol Potential formation of a low-boiling azeotrope between methanol and methyl acrylate.- Ensure the initial distillation cut to remove methanol is performed slowly and efficiently before increasing the temperature to distill the product.

Experimental Protocol for Optimized Fractional Distillation:

  • Setup: Assemble a fractional distillation apparatus with a well-insulated Vigreux or packed column. Use a stirring hot plate and a magnetic stir bar in the distillation flask.

  • First Cut (Methanol Removal): Slowly heat the crude mixture. Collect the first fraction, which will primarily be methanol, at approximately 64-65 °C[1].

  • Intermediate Cut (Optional): There may be a small intermediate fraction containing residual starting materials.

  • Product Collection: Increase the temperature and collect the fraction that distills at a stable temperature of 143-144 °C (at atmospheric pressure) or the corresponding temperature for your vacuum level.

  • Purity Check: Analyze the collected fractions by GC or NMR to determine their purity.

III. Alternative Purification Methods: Column Chromatography

Question 3: Distillation is not giving me the desired purity. Can I use column chromatography to purify this compound?

Answer:

Yes, column chromatography is a viable alternative for purifying this compound, especially for removing more polar or less volatile impurities. Given that this compound is a moderately polar ester, normal-phase chromatography on silica gel is a suitable approach.

Logical Flow for Developing a Chromatography Method:

Caption: Workflow for purification by column chromatography.

Step-by-Step Protocol for Column Chromatography:

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • Visualize the spots using a UV lamp (if applicable) or by staining (e.g., with potassium permanganate).

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

    • Ensure the silica bed is compact and level.

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel.

    • Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis:

    • Monitor the elution of your product by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

For more challenging separations, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column and a mobile phase of acetonitrile and water can also be effective for purifying methyl esters[3][4][5].

IV. Identifying Impurities

Question 4: I see extra peaks in my NMR or GC analysis. What are the likely impurities in my this compound sample?

Answer:

Identifying the impurities is a critical step in troubleshooting your purification. The nature of the impurities will depend on the synthetic route and reaction conditions.

Potential Impurities and Their Origin:

Impurity Potential Origin Identification
Methanol Unreacted starting material.- Low boiling point (distills first).- Characteristic singlet in 1H NMR around 3.49 ppm (in CDCl3).
Methyl acrylate Unreacted starting material.- Low boiling point (~80 °C).- Characteristic vinyl proton signals in 1H NMR (multiplets between 5.8 and 6.4 ppm).
Methyl 3-methoxypropionate Isomeric byproduct. Can form if the starting material is not pure methyl acrylate.- Similar boiling point to the desired product, making separation by distillation difficult.- Will have a different fragmentation pattern in MS and distinct shifts in 1H and 13C NMR compared to the 2-methoxy isomer.
Polymers of methyl acrylate Polymerization of the starting material, especially if exposed to heat or light without an inhibitor.- High-boiling or non-volatile residue.- Will appear as a broad baseline hump in GC and broad, poorly resolved signals in NMR.
2-Methoxypropanoic acid Hydrolysis of the ester product during workup.- More polar than the ester, may be removed by an aqueous wash with a mild base (e.g., sodium bicarbonate solution).- Will show a broad carboxylic acid proton signal in 1H NMR (>10 ppm).
Transesterification products If other alcohols are present as impurities.- The identity will depend on the alcohol impurity.- Can be identified by MS and NMR.

Analytical Techniques for Purity Assessment:

  • Gas Chromatography (GC): Excellent for assessing purity and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify the desired product and any impurities present.

  • Mass Spectrometry (MS): Can be coupled with GC (GC-MS) to determine the molecular weight of impurities.

By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound. Remember that a thorough understanding of the chemistry involved is your most powerful troubleshooting tool.

References

  • Batista, F. A. L., et al. (1999). Purification of fatty acid methyl esters by high-performance liquid chromatography.
  • Doucha, J., & Lívanský, K. (2005). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)].
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Separation of Fatty Acid Methyl Esters. BenchChem Technical Support.
  • KR20010019332A - Process for preparing methyl methoxy propionate.
  • Thermo Fisher Scientific. (n.d.).

Sources

Technical Support Center: Purification of Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 2-methoxypropionate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.

I. Understanding the Impurity Profile

A thorough understanding of the potential impurities is the cornerstone of developing an effective purification strategy. The most common impurities in crude this compound arise from its synthesis, which typically involves the methylation of methyl lactate.

Common Impurities:

  • Unreacted Starting Materials:

    • Methyl Lactate

    • Methanol

  • Catalyst Residues:

    • Acidic catalysts (e.g., sulfuric acid, p-toluenesulfonic acid)

    • Basic catalysts (e.g., sodium methoxide)[1]

  • Byproducts:

    • Water

    • Side-reaction products (depend on specific synthesis conditions)

  • Solvents:

    • Residual solvents used in the reaction or workup.

The physical properties of this compound and its common impurities are crucial for selecting the appropriate purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound 118.13142-144Soluble[2][3]
Methyl Lactate104.10144-145Miscible
Methanol32.0464.7Miscible

II. Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

A. Fractional Distillation

Fractional distillation is the primary method for purifying this compound, especially for removing lower-boiling impurities like methanol and higher-boiling residues.[1]

Question 1: Why is my final product purity low after fractional distillation, with significant contamination from methyl lactate?

Answer: This is a common challenge due to the very close boiling points of this compound (142-144 °C) and methyl lactate (144-145 °C). A simple distillation setup will not provide the necessary separation efficiency.

Causality and Solution:

  • Insufficient Theoretical Plates: The number of theoretical plates in your distillation column is inadequate for separating components with such a small boiling point difference.

    • Solution: Employ a fractionating column with a higher number of theoretical plates. Options include a Vigreux column, or a packed column (e.g., with Raschig rings or metal sponges). The longer the column, the greater the number of theoretical plates and the better the separation.[4][5]

  • Incorrect Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium to be established between the liquid and vapor phases within the column, leading to poor separation.

    • Solution: Slow down the distillation rate to allow for multiple condensation-vaporization cycles on the surface of the column packing. This enhances the separation efficiency.[4]

  • Heat Fluctuations: Unstable heating can cause "bumping" and inconsistent vaporization, disrupting the vapor-liquid equilibrium.

    • Solution: Use a heating mantle with a stirrer or a temperature-controlled oil bath to ensure smooth and even heating of the distillation flask.[4]

Question 2: My product is discolored (yellow or brown) after distillation. What is the cause and how can I prevent it?

Answer: Discoloration is often a sign of thermal degradation of the product or impurities at high temperatures.

Causality and Solution:

  • High Pot Temperature: Prolonged heating at atmospheric pressure can lead to decomposition.

    • Solution: Vacuum Distillation. By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for distillation at a lower temperature and minimizing thermal stress on the compound. For example, the boiling point is 43-44 °C at 15 mmHg.[3]

  • Presence of Acidic or Basic Impurities: Trace amounts of acidic or basic catalyst residues can catalyze decomposition reactions at elevated temperatures.

    • Solution: Neutralization Wash. Before distillation, wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, or a mild acidic solution (e.g., dilute HCl) to remove basic impurities. Ensure to then wash with brine and dry the organic layer thoroughly before distillation.

B. Removal of Water and Acidic/Basic Impurities

Question 3: How can I effectively remove water from my this compound sample?

Answer: Water can be a persistent impurity, especially given the solubility of this compound in water.

Effective Water Removal Strategies:

  • Drying Agents: For small-scale lab preparations, drying the organic solution of your product with an anhydrous drying agent is effective.

    • Protocol:

      • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

      • Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

      • Stir for 15-30 minutes.

      • Filter to remove the drying agent.

      • Remove the solvent under reduced pressure.

  • Azeotropic Distillation: For larger quantities, azeotropic distillation can be an efficient method for water removal. While this compound itself is soluble in water, an appropriate entrainer can be used.

    • Concept: An entrainer (e.g., toluene, cyclohexane) is added to the mixture, which forms a low-boiling azeotrope with water. This azeotrope is distilled off, effectively removing the water. The entrainer can then be separated from the water in a Dean-Stark trap and returned to the distillation flask.

Question 4: I suspect residual acidic catalyst is present in my product. What is the best way to remove it without hydrolyzing the ester?

Answer: Removing acidic catalysts requires a careful neutralization step to avoid saponification (hydrolysis) of the ester.

Protocol for Neutralization:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Weak Base Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃). This weak base is sufficient to neutralize strong acids without causing significant ester hydrolysis. Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as these will readily hydrolyze the ester.[6]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break any emulsions and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Solvent Removal: Filter and evaporate the solvent to obtain the neutralized crude product, which can then be further purified by distillation.

III. Purity Verification: Analytical Methods

After purification, it is essential to verify the purity of your this compound.

Question 5: What are the recommended analytical methods for assessing the purity of this compound?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods.[7]

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for identifying and quantifying volatile impurities.

  • Sample Preparation: Dilute a small amount of the purified this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan from m/z 30 to 200.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the purity by calculating the peak area percentage.

B. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of non-volatile impurities and can be adapted for quantitative purity determination.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.

  • HPLC Conditions (Example):

    • Column: A reverse-phase C18 column is a good starting point.[9][10]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is typically used.[9]

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore.

  • Data Analysis: Determine the purity by the area percentage of the main peak. For accurate quantification, a reference standard of this compound should be used to create a calibration curve.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis and purification of this compound?

A1: The yield can vary significantly depending on the specific synthetic method and purification efficiency. However, a yield of around 92% from methyl lactate has been reported under certain catalytic conditions.[11]

Q2: Can I use simple distillation instead of fractional distillation?

A2: Simple distillation is only effective for separating liquids with boiling point differences greater than 25-70 °C.[4][5] Given the close boiling points of this compound and its common impurity, methyl lactate, simple distillation will not provide adequate separation.

Q3: How should I store purified this compound?

A3: It should be stored in a tightly closed container in a dry and well-ventilated place, away from oxidizing agents. Under these conditions, it is stable.[3]

Q4: Is this compound sensitive to hydrolysis?

A4: Yes, as an ester, it is susceptible to hydrolysis under both acidic and basic conditions, although the rate is slower than with simple alkyl esters.[6] It is important to use mild conditions during workup and to store the purified product in a dry environment.

V. Experimental Workflows

Workflow for Purification of this compound

PurificationWorkflow Crude Crude Methyl 2-Methoxypropionate Wash Neutralization Wash (e.g., NaHCO3 soln) Crude->Wash Dry Drying (e.g., MgSO4) Wash->Dry Filter Filtration Dry->Filter Distill Fractional Distillation (Vacuum) Filter->Distill Pure Pure Methyl 2-Methoxypropionate Distill->Pure Analysis Purity Analysis (GC-MS, HPLC) Pure->Analysis

Caption: A typical workflow for the purification of crude this compound.

VI. References

  • SIELC Technologies. Separation of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate on Newcrom R1 HPLC column. [Link]

  • FENIX Process Technologies Pvt. Ltd. Methyl Ester Fractionation. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters. [Link]

  • Separation Processes Class Notes. Advanced distillation techniques and troubleshooting. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Google Patents. Process for preparing methyl methoxy propionate.

  • Thermo Scientific Alfa Aesar. This compound, 98% 5 g | Buy Online. [Link]

  • The Good Scents Company. This compound, 17639-76-8. [Link]

  • Scribd. Fractional Distillation Lab Guide | PDF. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • NIH. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]

  • Google Patents. Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method.

Sources

Technical Support Center: Stability of Methyl 2-Methoxypropionate in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for preventing the decomposition of methyl 2-methoxypropionate during your chemical reactions. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-tested insights to help you achieve optimal results in your experiments.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3][4] Its unique structure, featuring a methoxy group at the alpha-position to the ester carbonyl, offers specific synthetic advantages. However, this same feature can also be a source of instability, leading to undesired side reactions and product loss. This guide will walk you through the common decomposition pathways of this compound and provide robust strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways this compound can decompose during a reaction?

This compound is susceptible to two main decomposition pathways, especially under basic or acidic conditions:

  • Hydrolysis: The ester functional group can be cleaved by water, in either acidic or basic media, to yield 2-methoxypropionic acid and methanol. This is a common decomposition route for all esters.

  • β-Elimination: The presence of the methoxy group at the α-position makes the α-proton acidic. Under basic conditions, this proton can be abstracted, leading to the elimination of the methoxy group and the formation of methyl methacrylate. This is a significant side reaction that can be promoted by strong, nucleophilic bases.[5][6]

Troubleshooting Guides

This section provides detailed troubleshooting for the most common decomposition issues encountered when working with this compound.

Issue 1: Significant formation of 2-methoxypropionic acid is observed in my reaction mixture.

This indicates that hydrolysis of the ester is occurring.

Causality: Hydrolysis is catalyzed by the presence of acid or base and water. Even trace amounts of water in your reagents or solvents can be problematic, especially at elevated temperatures.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents and store them over molecular sieves.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • pH Control:

    • Acidic Conditions: If your reaction requires acidic conditions, use a non-aqueous acid source if possible. If water is unavoidable, consider running the reaction at a lower temperature to minimize the rate of hydrolysis.

    • Basic Conditions: For base-catalyzed reactions, the presence of hydroxide ions from water will promote hydrolysis. The use of non-nucleophilic bases in anhydrous solvents is highly recommended (see Issue 2).

  • Reaction Time and Temperature: Minimize reaction time and temperature where possible. Prolonged reaction times and high temperatures accelerate the rate of hydrolysis.

Issue 2: My desired product is contaminated with a significant amount of methyl methacrylate.

This is a clear indication of β-elimination.

Causality: Strong, non-hindered bases can act as both a base (abstracting the α-proton) and a nucleophile (attacking the carbonyl group). For this compound, the abstraction of the α-proton is often followed by the elimination of the methoxy group, which is a relatively good leaving group in this context.

Troubleshooting Protocol:

  • Choice of Base: This is the most critical factor. Avoid using strong, nucleophilic bases like sodium methoxide or sodium ethoxide if the desired reaction is not saponification. Instead, opt for a non-nucleophilic, sterically hindered base .[7][8][9] These bases are strong enough to deprotonate your desired site but are too bulky to act as effective nucleophiles, thus minimizing undesired side reactions.

    Recommended Bases (Non-Nucleophilic) Bases to Avoid (Nucleophilic)
    Lithium diisopropylamide (LDA)Sodium hydroxide (NaOH)
    Lithium bis(trimethylsilyl)amide (LiHMDS)Potassium hydroxide (KOH)
    Sodium bis(trimethylsilyl)amide (NaHMDS)Sodium methoxide (NaOMe)
    Potassium bis(trimethylsilyl)amide (KHMDS)Sodium ethoxide (NaOEt)
    1,8-Diazabicycloundec-7-ene (DBU)
    Diisopropylethylamine (DIPEA or Hünig's base)
  • Low Temperature: Perform the deprotonation and subsequent reaction at low temperatures (e.g., -78 °C to 0 °C). This will favor the desired kinetic product and slow down the rate of the elimination side reaction.

  • Order of Addition: Add the base slowly to a solution of the substrate at a low temperature to maintain control over the reaction and minimize local excesses of the base.

Experimental Protocols

Here are detailed protocols for monitoring the stability of this compound and for performing a reaction using a non-nucleophilic base to minimize decomposition.

Protocol 1: Analytical Monitoring of this compound Stability

To effectively troubleshoot, you need a reliable method to quantify the starting material and any potential decomposition products. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are excellent techniques for this purpose.[10][11]

A. HPLC Method for Separation of this compound and Methyl Methacrylate

This method is adapted from a standard reverse-phase HPLC protocol for similar small molecules.[12][13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-20 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

B. Quantitative ¹H-NMR Spectroscopy

qNMR can provide a rapid and accurate assessment of the composition of your reaction mixture without the need for extensive calibration curves for each component.[10][11]

  • Sample Preparation:

    • Accurately weigh a known amount of your reaction mixture into an NMR tube.

    • Add a known amount of a suitable internal standard. The internal standard should have a sharp singlet that does not overlap with any signals from your analyte or expected byproducts. Good choices include 1,3,5-trimethoxybenzene or dimethyl sulfone.

    • Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard.

  • NMR Acquisition:

    • Acquire a standard ¹H-NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Carefully integrate the signals corresponding to this compound, the internal standard, and any observed byproducts (e.g., methyl methacrylate).

    • The molar ratio of the components can be calculated using the following formula:

      (Integral of Analyte / Number of Protons) / (Integral of Standard / Number of Protons)

    • For this compound, you can use the singlet from the ester methyl group or the methoxy group. For methyl methacrylate, the two vinylic protons will appear as distinct signals.

Protocol 2: Example Reaction - Alkylation of an Enolate using a Non-Nucleophilic Base

This protocol demonstrates the use of LDA to generate an enolate from a ketone, which is then reacted with an electrophile. This approach can be adapted for reactions where this compound is the substrate, for instance, in a Claisen condensation.

  • Apparatus Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation:

    • In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) to the diisopropylamine solution.

    • Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

  • Enolate Formation:

    • Dissolve the ketone (1 equivalent) in anhydrous THF in the dropping funnel.

    • Add the ketone solution dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Dissolve the electrophile (e.g., methyl iodide, 1.1 equivalents) in anhydrous THF in the dropping funnel.

    • Add the electrophile solution dropwise to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Decomposition Pathways and Prevention Strategies

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations.

cluster_hydrolysis Hydrolysis Pathway cluster_elimination β-Elimination Pathway MMP_H This compound H2O_H + H₂O MMP_H->H2O_H Acid_Base_H H⁺ or OH⁻ Products_H 2-Methoxypropionic Acid + Methanol H2O_H->Products_H Hydrolysis MMP_E This compound Base_E + Strong Base MMP_E->Base_E Products_E Methyl Methacrylate + Methanol + Conjugate Acid of Base Base_E->Products_E Elimination

Caption: Major decomposition pathways of this compound.

cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes start Reaction with this compound strong_base Strong, Nucleophilic Base (e.g., NaOMe, NaOEt) start->strong_base Incorrect Choice non_nucleophilic_base Non-Nucleophilic, Hindered Base (e.g., LDA, LiHMDS) start->non_nucleophilic_base Correct Choice elimination β-Elimination (Methyl Methacrylate Formation) strong_base->elimination Leads to desired_reaction Desired Reaction (e.g., Enolate Formation) non_nucleophilic_base->desired_reaction Leads to

Caption: Decision workflow for base selection to prevent β-elimination.

References

  • Non-nucleophilic base. In Wikipedia.
  • Non-nucleophilic base. In Grokipedia.
  • This compound, 98% 5 g. (n.d.). Thermo Scientific Alfa Aesar.
  • This compound, 17639-76-8. (n.d.). The Good Scents Company.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1053–1061.
  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. (n.d.). Scite.ai.
  • Non-nucleophilic bases – Knowledge and References. (n.d.). Taylor & Francis.
  • Reactions of nucleic acid bases with alpha-acetylenic esters. Chemical modification of poly(A) and poly(C). (1987). Nucleic Acids Research, 15(16), 6545–6558.
  • 4.1: β-Elimination Reactions. (2023, May 3). Chemistry LibreTexts.
  • Basavaiah, D., & Kumaragurubaran, N. (2006). Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. Synthesis, 2006(12), 1939-1944.
  • Process for preparing methyl methoxy propionate. (2001). Google Patents.
  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). (n.d.). Human Metabolome Database.
  • Methyl methoxypropionate. (n.d.). Chemsrc.
  • Methyl methacrylate. (2018, February 16). SIELC Technologies.
  • Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry.
  • β-Elimination Reactions. (2013, September 1). The Organometallic Reader.
  • Proton NMR of 100% Methyl Propionate. (n.d.). ResearchGate.
  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. (n.d.). ChemRxiv.
  • Elimination Reactions of Alcohols. (2023, January 22). Chemistry LibreTexts.
  • Reaction kinetics of hydrolyzing methyl propionate. (n.d.). ResearchGate.
  • Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal.
  • Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (n.d.). ResearchGate.
  • Hoveyda, A. H., & Gillingham, D. G. (2008). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile.
  • Elimination Reactions. (n.d.). ResearchGate.
  • Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. (2022). Organic & Biomolecular Chemistry, 20(21), 4305–4310.
  • Separation of Methyl methacrylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. (n.d.). Organic Chemistry Portal.
  • Purification and preparation processes for methyl methacrylate. (1992). Google Patents.
  • Method of methyl methacrylate purification. (2014). Google Patents.
  • Breaking a methanol/methyl methacrylate azeotrope using pressure swing distillation. (2016). Google Patents.

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Technical Support Center: Catalyst Selection and Optimization for Methyl 2-Methoxypropionate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of methyl 2-methoxypropionate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-proven insights to help you optimize your reaction, maximize yield and selectivity, and overcome common experimental hurdles.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily achieved through two principal routes: the etherification of methyl lactate with methanol and the Michael addition of methanol to methyl acrylate. The choice of pathway and catalyst is critical and depends on starting material availability, desired purity, and process scalability. This guide will address challenges and optimization strategies for both approaches.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: What are the most common catalysts for the synthesis of this compound from methyl lactate and methanol?

A1: Solid acid catalysts are frequently employed for the etherification of methyl lactate. A notable example is 5% sodium dihydrogen phosphate supported on silica (NaH₂PO₄/SiO₂), which has demonstrated high conversion and selectivity.[1] Other solid acid catalysts, such as certain zeolites, may also be effective.

Q2: For the Michael addition route, what type of catalyst is typically used?

A2: The Michael addition of methanol to methyl acrylate is a base-catalyzed reaction. Alkali metal alkoxides are the catalysts of choice, with sodium methoxide (NaOMe) being a prominent and effective example.[2]

Q3: I am observing low conversion of my starting material. What are the likely causes?

A3: Low conversion can stem from several factors, including:

  • Catalyst Deactivation: Your catalyst may have lost activity due to poisoning, coking, or structural changes.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Insufficient Catalyst Loading: The amount of catalyst may be inadequate for the scale of your reaction.

  • Presence of Inhibitors: Impurities in your reactants or solvent could be inhibiting the catalyst.

For a detailed breakdown of how to address low conversion, please refer to the Troubleshooting Guide: Low Conversion .

Q4: My reaction has a high conversion rate, but the selectivity to this compound is poor. What could be the issue?

A4: Poor selectivity often points to the formation of byproducts through side reactions. Key factors influencing selectivity include:

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

  • Reactant Molar Ratio: An inappropriate ratio of methanol to your starting material (methyl lactate or methyl acrylate) can lead to the formation of undesired products.

  • Catalyst Choice: The nature of the catalyst itself can influence the reaction pathways and thus the product distribution.

To improve selectivity, consult the Troubleshooting Guide: Poor Selectivity and Byproduct Formation .

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Purification is typically achieved through distillation. However, challenges can arise from the presence of unreacted starting materials and byproducts with close boiling points, or the formation of azeotropes. For instance, separating methanol from methyl acrylate can be difficult.[3][4] Extractive or azeotropic distillation techniques may be necessary in such cases. For more specific guidance, see the Troubleshooting Guide: Purification Challenges .

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve specific problems you may encounter during your experiments.

Troubleshooting Guide: Low Conversion

A gradual or sudden drop in the conversion of your starting material is a common issue. The following workflow will help you identify and address the root cause.

DOT Script for Low Conversion Troubleshooting Workflow

Low_Conversion_Troubleshooting start Problem: Low Conversion check_catalyst Step 1: Evaluate Catalyst Activity start->check_catalyst check_conditions Step 2: Verify Reaction Conditions check_catalyst->check_conditions Catalyst Appears Active catalyst_issue Address Catalyst Deactivation: - Regenerate Solid Acid Catalyst - Use Fresh Basic Catalyst check_catalyst->catalyst_issue Suspect Catalyst Deactivation check_reactants Step 3: Analyze Reactant Purity check_conditions->check_reactants Conditions are Correct conditions_issue Optimize Reaction Conditions: - Increase Temperature Incrementally - Increase Catalyst Loading check_conditions->conditions_issue Incorrect Conditions solution Solution Implemented check_reactants->solution Reactants are Pure analysis_issue Purify Reactants: - Distill Starting Materials - Use Anhydrous Solvents check_reactants->analysis_issue Impurities Detected catalyst_issue->solution conditions_issue->solution analysis_issue->solution

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Troubleshooting Steps:

1. Is your catalyst active?

  • For Solid Acid Catalysts (e.g., NaH₂PO₄/SiO₂): These catalysts can be prone to deactivation by coking (the deposition of carbonaceous residues on the catalyst surface).

    • Diagnostic Check: Perform a Temperature Programmed Oxidation (TPO) on the spent catalyst to confirm the presence of coke.

    • Suggested Solution: Catalyst Regeneration. A general procedure for regenerating a coked solid acid catalyst involves calcination:

      • Purge: Place the spent catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen) to remove any adsorbed reactants.

      • Oxidation: Gradually heat the catalyst in a controlled flow of air or a mixture of oxygen and an inert gas. The temperature and duration of this step will depend on the specific catalyst and the extent of coking, but a temperature range of 400-550°C is often effective.

      • Cooling: Once the coke has been burned off, cool the catalyst under an inert atmosphere.

  • For Basic Catalysts (e.g., Sodium Methoxide): Sodium methoxide is extremely sensitive to moisture.[5][6] Water will hydrolyze it to methanol and sodium hydroxide, the latter of which is a much less effective catalyst for the Michael addition and can promote unwanted side reactions.

    • Diagnostic Check: The presence of water in your reactants or solvent is a strong indicator of catalyst deactivation. Ensure you are using anhydrous methanol and that your methyl acrylate is dry.

    • Suggested Solution: Strict Anhydrous Conditions.

      • Always handle sodium methoxide in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).[7][8]

      • Store sodium methoxide in a tightly sealed container in a desiccator.[8]

      • Use freshly distilled, anhydrous solvents and reactants.

2. Are your reaction conditions optimal?

  • Temperature:

    • Etherification of Methyl Lactate: This reaction is typically carried out at elevated temperatures, for example, around 260°C for NaH₂PO₄/SiO₂.[9] If your conversion is low, consider a stepwise increase in temperature.

    • Michael Addition of Methanol: This reaction is often performed at milder temperatures, for instance, around 55°C.[10]

  • Catalyst Loading: Insufficient catalyst will lead to a slow reaction rate. If you suspect this is the issue, try incrementally increasing the catalyst concentration.

3. Are your reactants pure?

  • Impurities in your starting materials can act as catalyst poisons. For example, acidic impurities can neutralize a basic catalyst like sodium methoxide.

  • Suggested Solution: If you suspect impurities, purify your starting materials, for instance, by distillation.

Troubleshooting Guide: Poor Selectivity and Byproduct Formation

High conversion with low selectivity indicates that your starting material is being consumed in undesired side reactions.

Common Byproducts and Their Mitigation:

Synthesis Route Potential Byproduct Likely Cause Suggested Mitigation Strategy
Etherification of Methyl LactateAcetaldehyde, Methyl AcrylateDecomposition of methyl lactate at high temperatures.Optimize the reaction temperature to the lowest effective point. A catalyst with higher selectivity, such as certain phosphate-based catalysts, can also minimize decomposition.
Michael Addition of MethanolDouble Michael Addition ProductHigh concentration of methyl acrylate relative to methanol.Use a molar excess of methanol. This will favor the formation of the desired mono-adduct.
Michael Addition of MethanolPolymerization of Methyl AcrylateHigh reaction temperature or presence of radical initiators.Conduct the reaction at a moderate temperature. Ensure that a polymerization inhibitor, often present in commercial methyl acrylate, has not been removed, or add a suitable inhibitor if necessary.[9]

Optimizing Reaction Parameters for Improved Selectivity:

  • Molar Ratio of Reactants:

    • In the etherification of methyl lactate , using a higher molar ratio of methanol can favor the forward reaction and improve the yield of this compound.

    • For the Michael addition , as mentioned, a molar excess of methanol is crucial to prevent the formation of the double addition product. A molar ratio of 1 to 3 of methyl acrylate to methanol has been reported to be effective.[10]

  • Reaction Temperature: A systematic study of the reaction temperature is recommended. Lowering the temperature may reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.

DOT Script for Selectivity Optimization

Selectivity_Optimization start Problem: Poor Selectivity analyze_byproducts Step 1: Identify Byproducts (GC-MS, NMR) start->analyze_byproducts adjust_ratio Step 2: Optimize Molar Ratio analyze_byproducts->adjust_ratio adjust_temp Step 3: Optimize Temperature adjust_ratio->adjust_temp consider_catalyst Step 4: Re-evaluate Catalyst adjust_temp->consider_catalyst optimized Optimized Selectivity consider_catalyst->optimized

Caption: A systematic approach to optimizing reaction selectivity.

Troubleshooting Guide: Purification Challenges

The final purity of your this compound is critical, especially for applications in drug development.

Challenge 1: Separation of Unreacted Methanol and Methyl Acrylate

  • Problem: Methanol and methyl acrylate have relatively close boiling points and can form an azeotrope, making their separation by simple distillation difficult.[3][4]

  • Solution: Extractive or Azeotropic Distillation.

    • Extractive Distillation: An entrainer, a high-boiling solvent, is added to the mixture to alter the relative volatilities of the components, allowing for their separation.

    • Azeotropic Distillation: A solvent that forms a new, lower-boiling azeotrope with one of the components is added, which can then be distilled off.

Challenge 2: Removal of High-Boiling Impurities

  • Problem: Side products with boiling points higher than this compound may be present.

  • Solution: Fractional Distillation. Careful fractional distillation under reduced pressure can be effective in separating your product from less volatile impurities. The reduced pressure allows the distillation to be carried out at a lower temperature, minimizing the risk of product degradation.

Experimental Protocol: General Purification by Fractional Distillation

  • Neutralization (for Michael Addition): If you used a basic catalyst like sodium methoxide, it is crucial to neutralize it before distillation to prevent base-catalyzed degradation of your product at elevated temperatures. This can be done by carefully adding a weak acid, such as acetic acid, until the mixture is neutral.

  • Initial Distillation: Perform a simple distillation to remove the bulk of the low-boiling components, such as excess methanol.

  • Fractional Distillation: Transfer the residue to a fractional distillation apparatus. It is advisable to perform the distillation under reduced pressure to lower the boiling point of this compound and prevent thermal decomposition. Collect the fractions that distill at the expected boiling point of your product, monitoring the purity of each fraction by a suitable analytical method (e.g., GC or NMR).

References

  • Safety First: Understanding the Hazards and Handling of Sodium Methoxide.
  • aks760 - sodium methoxide, 95% - Gelest, Inc.
  • SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS CAS-No. - Loba Chemie.
  • Efficient dehydration of methyl lactate to acrylic acid using Ca 3(PO 4) 2–SiO 2 catalyst.
  • Should I remove inhibitor from methyl acrylate? - Chemistry Stack Exchange.
  • Formation of methyl methacrylate from methyl propionate and methanol - ResearchGate.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH.
  • Correlation between methyl lactate yield and ratio between meso - ResearchGate.
  • Kinetics of Methanol Carbonylation to Methyl Formate Catalyzed by Sodium Methoxide | Request PDF - ResearchGate.
  • USH1697H - Continuous process for sodium methylate - Google Patents.
  • Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of Methyl Lactate Production - MDPI.
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials - ResearchGate.
  • This compound, 17639-76-8 - The Good Scents Company.
  • Sodium methoxide - Sciencemadness Wiki.
  • How can I carry out michael addition using methyl acrylate and cyclic amid? - ResearchGate.
  • Catalytic Conversion of Dihydroxyacetone to Methyl Lactate Over SnO2/Al2O3 Catalysts.
  • Bifunctional Au-Sn-SiO2 catalysts promote the direct upgrading of glycerol to methyl lactate.
  • CN102584525A - Intermittent extractive distillation separation method of methanol-methyl propionate azeotropic mixtures - Google Patents.
  • US2591877A - Purification of alcohols by azeotropic distillation - Google Patents.
  • KR20010019332A - Process for preparing methyl methoxy propionate - Google Patents.
  • Separation of methyl propionate-methanol azeotrope by extractive distillation.
  • CN102731299A - Liquid-liquid extraction separation method of methyl propionate-methanol-water azeotropic system - Google Patents.
  • Theoretical study on the mechanisms of the conversion of methyl lactate over sodium polyphosphate catalyst | Request PDF - ResearchGate.

Sources

Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-methoxypropionate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile ester. The reactivity of this compound is significantly influenced by the choice of solvent, and understanding these effects is crucial for optimizing reaction outcomes, ensuring reproducibility, and achieving desired product yields.

This resource is designed to be a practical tool, offering not just solutions but also the underlying scientific principles to empower you in your experimental design and execution.

Part 1: Troubleshooting Common Experimental Issues

This section addresses specific problems that may arise during reactions with this compound, with a focus on diagnosing and resolving issues related to solvent choice.

Question 1: My hydrolysis reaction of this compound is unexpectedly slow or incomplete. What could be the cause?

Answer:

Several factors related to your solvent system could be hindering the hydrolysis of this compound.

  • Insufficient Water Concentration: Hydrolysis, by definition, requires water as a reactant. If you are using a co-solvent system, ensure that the concentration of water is sufficient to drive the reaction forward. In many cases, using a large excess of water can help shift the equilibrium towards the products.[1]

  • Inappropriate Co-Solvent: The choice of an organic co-solvent can dramatically impact the reaction rate.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the cation of the base (in base-catalyzed hydrolysis) or the proton (in acid-catalyzed hydrolysis), but they do not hydrogen bond with the nucleophile (hydroxide or water). This can sometimes lead to a "naked," more reactive nucleophile. However, they may not sufficiently solvate the polar transition state of the reaction, potentially slowing it down compared to protic solvents.

    • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can solvate both the nucleophile and the electrophile through hydrogen bonding. While this can stabilize the reactants, it can also stabilize the polar transition state, often leading to faster reaction rates for ester hydrolysis.[2][3] However, using an alcohol as a solvent can lead to a competing transesterification reaction.

    • Nonpolar Solvents (e.g., toluene, hexane): The reactants and, more importantly, the charged intermediates and transition states of hydrolysis are poorly soluble in nonpolar solvents. This will almost certainly result in a very slow or stalled reaction.

  • pH of the Reaction Medium: The rate of both acid- and base-catalyzed hydrolysis is highly dependent on the pH. Ensure your acid or base catalyst is active and present in the correct concentration. The solvent can influence the pKa of the catalyst and the substrate.

Troubleshooting Steps:

  • Increase Water Concentration: If using a co-solvent, try increasing the proportion of water.

  • Change the Co-Solvent: If using a polar aprotic solvent, consider switching to a polar protic solvent like a short-chain alcohol or even running the reaction in water alone if solubility permits.

  • Verify Catalyst Activity: Ensure your acid or base catalyst has not degraded. Prepare fresh solutions if necessary.

  • Monitor pH: Use a pH meter or indicator strips to check the pH of your reaction mixture.

Question 2: I am observing significant by-product formation during the transesterification of this compound. How can I improve the selectivity?

Answer:

By-product formation in transesterification reactions is often a consequence of side reactions influenced by the solvent and reaction conditions.

  • Competing Hydrolysis: If your solvent or reactants contain water, hydrolysis of the starting ester or the product ester can occur, leading to the formation of 2-methoxypropanoic acid.

  • Solvent Participation: If you are using a reactive solvent, it may participate in the reaction. For example, if you are performing a transesterification with a high-boiling alcohol but using a lower-boiling alcohol as a solvent, you may see the formation of the methyl ester of the solvent alcohol.

  • Catalyst-Solvent Interactions: The choice of solvent can affect the activity and selectivity of your catalyst. Some solvents may coordinate with the catalyst, altering its electronic or steric properties.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all your reactants and your solvent are rigorously dried. Using molecular sieves can help remove trace amounts of water.

  • Choose an Inert Solvent: Select a solvent that will not participate in the reaction. For transesterification, it is often best to use an excess of the reactant alcohol as the solvent.[1] If a co-solvent is necessary, choose a non-reactive one like toluene or THF, ensuring the reactants are sufficiently soluble.

  • Optimize Catalyst and Temperature: The choice of catalyst (e.g., acid, base, or enzyme) and the reaction temperature can significantly impact selectivity. A lower temperature may favor the desired reaction over competing side reactions.

  • Consider a Co-solvent to Improve Solubility: In some cases, particularly in biodiesel production, a co-solvent is added to create a single-phase system from immiscible oil and methanol, which can accelerate the reaction.[4] However, the co-solvent must be carefully chosen to avoid complicating the purification process.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental principles of solvent effects on this compound reactivity.

Question 3: How does solvent polarity affect the rate of reactions involving this compound?

Answer:

Solvent polarity plays a critical role in determining the rate of a reaction by influencing the stability of the reactants, transition state, and products.[5]

  • Reactions with a More Polar Transition State: For reactions where the transition state is more polar than the reactants (e.g., SN2 reactions, many hydrolysis and transesterification reactions), a more polar solvent will stabilize the transition state more than the reactants, thus lowering the activation energy and increasing the reaction rate.

  • Reactions with a Less Polar Transition State: Conversely, if the transition state is less polar than the reactants, a more polar solvent will stabilize the reactants more, increasing the activation energy and slowing down the reaction.

The effect of solvent is not solely dependent on polarity but also on its ability to engage in specific interactions like hydrogen bonding.[2]

Table 1: General Solvent Effects on Ester Reactions

Solvent TypePolarityHydrogen BondingGeneral Effect on Hydrolysis/Transesterification
WaterHighDonor & AcceptorOften accelerates reactions with polar transition states.
Methanol/EthanolHighDonor & AcceptorGood for solvating polar transition states, but can be a reactant.
AcetonitrileHighAcceptorCan accelerate some esterification reactions.[6][7]
Tetrahydrofuran (THF)MediumAcceptorA common aprotic solvent for a range of reactions.
TolueneLowNoneGenerally slows down reactions with polar intermediates.
HexaneVery LowNonePoor solvent for polar reactants and intermediates.
Question 4: What is the role of hydrogen bonding in solvent effects on this compound reactivity?

Answer:

Hydrogen bonding is a crucial specific solvent-solute interaction that can significantly impact reactivity.

  • Solvation of Anions: In base-catalyzed reactions, protic solvents can form hydrogen bonds with the anionic nucleophile (e.g., RO⁻ or OH⁻). This can stabilize the nucleophile, making it less reactive and potentially slowing the reaction.

  • Solvation of Carbonyl Oxygen: Both protic and some aprotic polar solvents can interact with the carbonyl oxygen of the ester. This can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Stabilization of Transition States: For reactions like hydrolysis and transesterification, the transition state often involves the formation of charged intermediates. Protic solvents are particularly effective at stabilizing these charged species through hydrogen bonding, which can lower the activation energy.[2]

Part 3: Experimental Protocols and Visualizations

This section provides a standardized protocol for studying solvent effects and visual diagrams to illustrate key concepts.

Experimental Protocol: Kinetic Study of the Base-Catalyzed Hydrolysis of this compound in Different Solvents

Objective: To determine the reaction rate constants for the hydrolysis of this compound in different aqueous-organic solvent mixtures.

Materials:

  • This compound (≥98% purity)[8][9]

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Various solvents (e.g., methanol, ethanol, acetonitrile, THF)

  • Deionized water

  • Hydrochloric acid (HCl), standardized solution (for quenching)

  • Internal standard (e.g., dimethyl sulfoxide, if using GC analysis)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

  • Syringes and vials

Procedure:

  • Solvent Preparation: Prepare solvent mixtures of varying compositions (e.g., 80:20, 50:50, 20:80 water:organic solvent by volume).

  • Reaction Setup: In a thermostatted vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the solvent mixture and the internal standard. Allow the mixture to equilibrate thermally.

  • Initiation of Reaction: Add a known amount of this compound to the vessel and start the stirrer.

  • Sampling: At timed intervals, withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known excess of the standardized HCl solution. This will neutralize the NaOH catalyst and stop the reaction.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of this compound remaining.

  • Data Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the reaction and calculate the rate constant (k) for each solvent system.

Visualization of Solvent Effects on the Transition State

The following diagram illustrates how a polar protic solvent can stabilize the tetrahedral intermediate in the base-catalyzed hydrolysis of an ester.

Caption: Stabilization of the polar transition state by a polar protic solvent.

References

  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT | ACS Engineering Au - ACS Publications. (2025).
  • Predicting the Solvent Effect on Esterification Kinetics - PubMed. (2017). PubMed. [Link]
  • Experimental and computational studies on solvent effects in reactions of peracid–aldehyde adducts - ResearchGate. (2023).
  • Solvent effects on esterification equilibria | Request PDF - ResearchGate. (2015).
  • Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (n.d.). Zenodo. [Link]
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
  • Kinetics of Ester Formation via Fischer Esterification | - ChemBAM. (n.d.). ChemBAM. [Link]
  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024). Reddit. [Link]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
  • Propanoic acid, 2-methoxy-, methyl ester | C5H10O3 | CID 86599 - PubChem. (n.d.). PubChem. [Link]
  • Reaction kinetics of hydrolyzing methyl propionate - ResearchGate. (n.d.).
  • Ester Reactions Summary and Practice Problems - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
  • (PDF) One-phase Transesterification of Palm Oil in to Biodiesel with Co-solvent Methyl Esters: The Effect of Adding Co-solvent to Kinetic Energy and Dipole Moment - ResearchGate. (2022).
  • Solvent effects in the liquid phase hydrodeoxygenation of methyl propionate over a Pd(111) catalyst model - ResearchGate. (n.d.).
  • This compound, 17639-76-8 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with Methyl 2-methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals. It provides essential technical guidance for managing exothermic reactions involving methyl 2-methoxypropionate, focusing on safety, control, and troubleshooting. The information is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Section 1: Core Compound Characteristics

Before initiating any experiment, a thorough understanding of the reagent's properties is paramount. This compound is a versatile pharmaceutical intermediate and solvent, but its flammability and potential for involvement in energetic reactions demand careful handling.[1][2]

Table 1: Physical and Safety Properties of this compound
PropertyValueSource(s)
CAS Number 17639-76-8[3][4]
Molecular Formula C₅H₁₀O₃[2][4]
Molecular Weight 118.13 g/mol [5][6]
Appearance Clear, colorless to pale yellow liquid[2][4]
Boiling Point 136.2 °C @ 760 mmHg (est.)[7]
Flash Point 36 - 40.6 °C (96 - 105 °F)[6][7]
Solubility Soluble in water and various organic solvents[1][2]
Signal Word Warning[1]
Primary Hazards Flammable liquid (Category 3); Causes skin and serious eye irritation; May cause respiratory irritation.[1][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound?

A1: this compound is classified as a Category 3 flammable liquid, meaning it has a relatively low flash point and its vapors can form ignitable mixtures with air.[1][9] It is also an irritant, capable of causing skin irritation, serious eye irritation, and respiratory irritation upon exposure.[1][10] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood, away from any sources of ignition, and while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

Q2: Why is the rate of addition so critical when using this compound in a potentially exothermic process?

A2: The rate of reagent addition is directly proportional to the rate of heat generation in a chemical reaction.[11] In an exothermic process, adding a reagent like this compound too quickly can generate heat faster than the cooling system can remove it. This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop known as a thermal runaway.[11][12] Slow, controlled, dropwise addition is a fundamental strategy for keeping the reaction under thermal control.[11]

Q3: What are the early warning signs of a developing thermal runaway reaction?

A3: The most direct indicator is a deviation in temperature from the setpoint that does not stabilize with normal cooling. Other signs include an unexpected increase in pressure, a change in the color or viscosity of the reaction mixture, or unexpected gas evolution.[11] Continuous monitoring of the reaction temperature is the most effective way to detect the onset of a thermal runaway.[12]

Q4: Can this compound be used as a solvent to help manage the exotherm of another reaction?

A4: Yes, in some cases, the selection of an appropriate solvent is a key strategy for managing reaction exotherms.[13] Using a solvent like this compound can help by diluting the reactants, which moderates the reaction rate, and by acting as a heat sink to absorb the energy released.[13] However, you must account for the solvent's own physical properties, such as its boiling point and heat capacity, to ensure it is suitable for the intended temperature range of the reaction.

Section 3: Troubleshooting Guide for Exothermic Reactions

This section addresses specific problems you may encounter. The causality behind each issue is explained, followed by a logical workflow for resolution.

Issue 1: Unexpected and Rapid Temperature Spike During Reagent Addition

An uncontrolled temperature increase is a serious safety event that requires immediate and decisive action.[14]

  • Possible Causes:

    • The reagent addition rate is too high.[11]

    • The cooling system is inefficient or has failed.

    • The concentration of reagents is too high, leading to excessive energy release.[12]

    • Inadequate stirring is causing localized heating ("hot spots").[15]

  • Solution Workflow: The following decision tree outlines the immediate steps to regain control of the reaction.

graph TD { graph [fontname="Arial", fontsize=10, labelloc="t", label="Diagram 1: Troubleshooting an Unexpected Temperature Spike", width=7.6, height=4.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Decision workflow for immediate response to a thermal event.
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly After Initial Addition

A delayed initiation can be dangerous, as it allows unreacted starting material to accumulate. If the reaction then starts suddenly, the accumulated material can react all at once, causing a violent exotherm.[12]

  • Possible Causes:

    • Reaction temperature is too low.

    • An essential catalyst or reagent was not added or is inactive.

    • The presence of an inhibitor (e.g., moisture, air) in the system.

    • Starting materials are of insufficient purity.

  • Solution Workflow:

    • STOP ADDITION: Immediately halt the addition of any further reagents to prevent further accumulation.[12]

    • Verify Temperature: Check that the internal reaction temperature matches the protocol's requirements. If the reaction is being run at sub-ambient temperatures, consider allowing it to warm by a few degrees, very cautiously, to see if initiation occurs.

    • Check Reagents: If it is safe to do so, confirm that all necessary components (especially catalysts) have been added.

    • Small-Scale Test: If possible, take a small aliquot of the reaction mixture and try to initiate the reaction under controlled conditions (e.g., by warming) to confirm the system is viable.

    • Proceed with Extreme Caution: If initiation occurs, the subsequent exotherm may be larger than expected due to the built-up reagent concentration. Be prepared for enhanced cooling and do not resume addition until the initial charge has reacted and the temperature is stable.

Section 4: Best-Practice Experimental Protocol

This section provides a self-validating, step-by-step methodology for conducting an exothermic reaction involving this compound, designed to ensure safety and control.

General Protocol for a Controlled Exothermic Reaction
  • Risk Assessment: Before starting, perform a thorough risk assessment. Use reaction calorimetry data if available to understand the expected heat of reaction and plan your cooling capacity accordingly.[11][12]

  • Reactor Setup:

    • Select a reaction vessel that is appropriately sized (typically, the reaction volume should not exceed 50-70% of the vessel's total volume).

    • Ensure the vessel is clean, dry, and equipped with a magnetic or overhead stirrer, a temperature probe (thermocouple), a condenser, and an inert gas inlet.

    • Connect the reactor to a cooling bath with a suitable temperature range.

  • Reagent Preparation:

    • Charge the main reaction vessel with the initial reagents and solvent.

    • Prepare the solution of this compound (or the other reactive component) in a separate, dry addition funnel.

  • Establish Inert Atmosphere & Set Temperature:

    • Purge the system with an inert gas (e.g., Nitrogen or Argon).

    • Begin stirring to ensure uniform temperature.

    • Cool the reaction vessel to the target starting temperature (often 5-10 °C below the intended reaction temperature).

  • Controlled Addition:

    • Begin the slow, dropwise addition of the reagent from the addition funnel.

    • Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow, pre-defined range (e.g., ±2 °C).

    • If the temperature rises above the set limit, immediately stop the addition and allow the system to cool before resuming at a slower rate.[14]

  • Monitoring & Completion:

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.

    • Monitor reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC).

  • Controlled Quenching:

    • Once the reaction is complete, cool the mixture further before beginning the quenching process.

    • Add the quenching agent slowly and cautiously, as the quench itself can be exothermic. Monitor the temperature throughout the quench.

graph TD { graph [fontname="Arial", fontsize=10, labelloc="t", label="Diagram 2: General Experimental Workflow for Exotherm Control", width=7.6, height=6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: A sequential workflow for safely executing a controlled exothermic reaction.

Section 5: References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methoxy-2-methylpropanoate. Retrieved from [Link]

  • Lab Manager. (2023). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]

  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Patsnap. (2023). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). This compound, 98% 5 g. Retrieved from [Link]

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Technical Support Center: Monitoring Methyl 2-Methoxypropionate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of methyl 2-methoxypropionate reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pharmaceutical intermediate. Here, we address common analytical challenges with in-depth, field-proven insights and troubleshooting solutions to ensure the accuracy and reliability of your experimental results.

Introduction to Analytical Monitoring

The successful synthesis of this compound requires robust analytical monitoring to quantify the conversion of starting materials, identify potential byproducts, and optimize reaction conditions. The choice of analytical technique is critical and often depends on the specific reaction being performed, such as the esterification of O-methyllactic acid, the etherification of methyl lactate[1], or the Michael addition of methanol to methyl acrylate[2][3]. This guide will focus on the most commonly employed techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—and the specific challenges you may encounter with each.

Section 1: Gas Chromatography (GC) Analysis

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying the volatile components in your reaction mixture. This compound is well-suited for GC analysis due to its volatility. However, several issues can arise that may compromise your results.

Frequently Asked Questions (FAQs) for GC Analysis

Q1: My chromatogram shows significant peak tailing for this compound. What is the likely cause and how can I fix it?

A1: Peak tailing is a common issue in GC analysis and can often be attributed to one of two main causes: active sites in the GC flow path or issues with the injection technique.

  • Active Sites: Polar analytes like this compound, which contains ester and ether functionalities, can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector. This reversible adsorption leads to a "tailing" effect on the peak.[4]

    • Troubleshooting:

      • Use an inert flow path: Ensure you are using deactivated liners and columns. Look for products specifically marketed as "inert" or "deactivated."[4]

      • Proper column installation: A poor column cut or incorrect ferrule placement can create dead volume and lead to peak tailing.[4]

      • Injector Maintenance: Contamination from previous samples can create active sites. Regularly clean or replace your injector liner and septum.[5]

  • Injection Technique:

    • Solvent Effects: If you are using a splitless injection, the initial oven temperature should be 10-20°C below the boiling point of your solvent to ensure proper focusing of the analyte band at the head of the column.[5]

    • Split Ratio: In a split injection, if the split flow is too low, the sample transfer to the column can be slow, leading to band broadening and tailing for early-eluting peaks.[5]

Q2: I am seeing unexpected peaks in my chromatogram. How can I determine if they are byproducts of my reaction or contaminants?

A2: Distinguishing between reaction byproducts and system contaminants is a critical step in troubleshooting.

  • Byproduct Identification:

    • Synthesis from Methyl Acrylate: If you are synthesizing this compound via a Michael addition of methanol to methyl acrylate, be aware of potential side reactions. The use of amine or phosphine catalysts, if not properly controlled, can lead to the formation of adducts with the catalyst itself.[3][6]

    • Synthesis from Methyl Lactate: When starting from methyl lactate, incomplete conversion will result in a peak for this starting material in your chromatogram.[7][8][9]

    • Mass Spectrometry: Utilize the mass spectrum of the unknown peak to propose a structure. Compare this with potential byproducts from your reaction scheme.

  • Contaminant Identification:

    • Run a Blank: Inject a sample of your solvent to see if the unexpected peaks are present.

    • Common Contaminants: Phthalates from plasticware and siloxanes from septum bleed are common contaminants. Their characteristic mass spectra can aid in their identification.[4]

Troubleshooting Guide: GC Quantification
Problem Potential Cause Recommended Solution
Non-linear calibration curve Sample overload; injector discrimination.Dilute samples to be within the linear range of the detector. Optimize injection parameters.
Poor reproducibility Leaks in the system; inconsistent injection volume.Perform a leak check. Ensure the autosampler syringe is functioning correctly.
Inaccurate quantification Incorrect internal standard selection; degradation of analyte in the injector.Choose an internal standard with similar chemical properties and a retention time close to the analyte. Use a lower injector temperature if thermal degradation is suspected.
Experimental Protocol: Sample Preparation for GC-MS Analysis
  • Quench the Reaction: Stop the reaction at the desired time point.

  • Dilution: Dilute a small aliquot of the reaction mixture in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[10][11] Note: Avoid using water as a solvent for GC-MS analysis.[10][11]

  • Filtration/Centrifugation: Remove any solid particles or precipitates by passing the sample through a syringe filter or by centrifugation.[10][11] This prevents blockage of the syringe and contamination of the injector.

  • Internal Standard: Add a known concentration of an internal standard for accurate quantification.

  • Transfer: Transfer the final sample to a 1.5 mL glass autosampler vial.[10]

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be a valuable tool for monitoring this compound reactions, especially when dealing with less volatile starting materials or products, or when derivatization for GC is not desirable. However, the polar nature of this small ester presents unique challenges.

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: I am struggling to get good retention of this compound on my C18 column. What can I do?

A1: Poor retention of small, polar molecules on traditional reversed-phase columns like C18 is a common problem. This is due to the analyte having a stronger affinity for the highly aqueous mobile phase than the non-polar stationary phase.

  • Troubleshooting:

    • Use a Polar-Compatible Column: Consider using a column designed for the retention of polar analytes. Options include polar-endcapped, polar-embedded, or aqueous normal-phase (ANP) columns.[12]

    • Highly Aqueous Mobile Phases: If using a standard C18 column, be aware that running at very high aqueous compositions (<5% organic) can lead to "hydrophobic collapse" or "ligand folding" of the stationary phase, resulting in irreproducible retention times.[13] Some modern C18 columns are designed to be "aqueous stable."

    • Normal-Phase Chromatography: While less common for this type of analysis, normal-phase chromatography could be an option, but it is often more sensitive to water content in the mobile phase, leading to reproducibility issues.[14]

Q2: My peak shape is poor, exhibiting fronting or significant tailing. What are the potential causes?

A2: Poor peak shape in HPLC can be caused by a variety of factors, from column issues to mobile phase and sample matrix effects.

  • Troubleshooting:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[15]

    • Sample Solvent Effects: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.

    • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the silica backbone of the stationary phase. Using a mobile phase with a suitable pH and buffer can help to mitigate these effects.

    • Column Deterioration: Over time, columns can degrade, leading to poor peak shape. This can manifest as voids in the packing material or contamination at the column inlet.[16]

Workflow for HPLC Method Development

HPLC_Method_Development Start Start: Poor Retention/Peak Shape Col_Select Select Appropriate Column (e.g., Polar-Endcapped, ANP) Start->Col_Select Analyte is polar Mob_Phase Optimize Mobile Phase (Aqueous/Organic Ratio, Buffer) Col_Select->Mob_Phase Inject_Vol Adjust Injection Volume (Check for Overload) Mob_Phase->Inject_Vol Sample_Solv Match Sample Solvent to Mobile Phase Inject_Vol->Sample_Solv End Optimized Method Sample_Solv->End

Caption: HPLC Method Development for Polar Analytes.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent, non-destructive technique for reaction monitoring, providing both structural information and quantitative data. It allows for the direct observation of reactants, intermediates, and products in the reaction mixture.

Frequently Asked Questions (FAQs) for NMR Analysis

Q1: How can I use NMR to accurately quantify the components in my reaction mixture?

A1: Quantitative NMR (qNMR) is a powerful tool, but requires careful experimental setup and data processing to ensure accuracy.[17][18]

  • Key Considerations for qNMR:

    • Internal Standard: Use a high-purity internal standard that has a simple spectrum with at least one peak that is well-resolved from your analyte signals.[17] The concentration of the internal standard should be similar to that of the analyte.

    • Relaxation Delay (d1): To ensure complete relaxation of all nuclei between scans, the relaxation delay should be set to at least 5 times the longest T1 relaxation time of the protons you are integrating.

    • Signal-to-Noise: A high signal-to-noise ratio (S/N > 250:1) is necessary for integration errors of less than 1%.[19]

    • Integration: The integration region should be wide enough to encompass at least 99% of the peak area.[17]

Q2: My NMR spectra are showing distorted lineshapes and shifting peak positions during the reaction. What can I do?

A2: Changes in the reaction mixture, such as temperature, viscosity, or the formation of precipitates, can affect the magnetic field homogeneity, leading to poor spectral quality.[20]

  • Troubleshooting:

    • Shimming: While difficult to do "on-the-fly" for rapid reactions, ensure the sample is properly shimmed before starting the monitoring process.

    • Solvent Choice: Use a deuterated solvent with low water content to avoid signal distortions.[17]

    • Data Processing: Advanced data processing techniques can sometimes be used to correct for spectral distortions.[20]

Logical Flow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation Prep Prepare sample with known mass of analyte and internal standard Acquire Acquire spectrum with optimized parameters (e.g., long d1) Prep->Acquire Process Phase and baseline correct the spectrum Acquire->Process Integrate Integrate analyte and standard peaks Process->Integrate Calculate Calculate purity/concentration using the qNMR equation Integrate->Calculate

Caption: Workflow for Quantitative NMR (qNMR).

Section 4: General Troubleshooting and Best Practices

  • Sample Preparation is Key: Regardless of the analytical technique, proper sample preparation is crucial. Ensure your samples are free of particulates and are in a suitable solvent.[10][11]

  • Understand Your Reaction: Be aware of potential side reactions and the properties of all components in your mixture to anticipate analytical challenges. For example, if your reaction uses a solid catalyst, ensure it is completely removed before analysis to avoid interference.[21][22][23]

  • Method Validation: Always validate your analytical method to ensure it is accurate, precise, and robust for your specific application.

We hope this guide provides valuable insights into the analytical challenges of monitoring this compound reactions. For further assistance, please consult the references below or contact our technical support team.

References

  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
  • Brocks, J. J., & Schaeffer, P. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of The American Society for Mass Spectrometry, 24(8), 1165–1170. [Link]
  • Dalitz, F., Kreckel, L., Maiwald, M., & Guthausen, G. (2017). Quantitative Medium-Resolution NMR Spectroscopy Under Non-Equilibrium Conditions, Studied on the Example of an Esterification Reaction. Applied Magnetic Resonance, 48(1), 45-63. [Link]
  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2008).
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • European Network of Forensic Science Institutes (ENFSI). (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]
  • Gamenara, D., & Tormo, M. A. (1996). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 51(6), 636-644. [Link]
  • HSC Cores - BookStack. (2024, June 12).
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • Jousseaume, M., Tassaing, T., & de Jeso, B. (2015). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 6(35), 6334-6342. [Link]
  • Kamedulski, P., & Kaczmarek, K. (2022). Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. Applied Sciences, 12(23), 12058. [Link]
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
  • Michael addition reaction. (2023, December 19). In Wikipedia. [Link]
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]
  • PubChem. (n.d.). Methyl Lactate.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • University of Bristol. (n.d.).
  • University of Cambridge. (n.d.).
  • Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10476–10483. [Link]
  • von der Ecken, S., et al. (2014). Application of a New Micro-Reactor 1H NMR Probe Head for Quantitative Analysis of Fast Esterification Reactions. Chemie Ingenieur Technik, 86(9), 1464-1471. [Link]
  • Wikipedia contributors. (2023, November 28). Methyl lactate. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Validation & Comparative

A Comparative Guide to Green Solvent Alternatives for Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent drive towards sustainable chemistry, the selection of solvents has become a critical focal point for researchers and industry professionals. Methyl 2-methoxypropionate (MMP), while effective in many applications, presents an opportunity for replacement with alternatives that offer a superior environmental, health, and safety (EHS) profile. This guide provides an in-depth, objective comparison of promising green solvent alternatives to MMP. We will delve into their performance characteristics, supported by experimental data and protocols, to empower scientists in making informed, sustainable choices without compromising on efficacy.

The narrative herein is built on the principles of scientific integrity, explaining the causal relationships behind experimental choices and ensuring that the provided protocols are self-validating. Our goal is to offer a practical, field-proven guide for professionals in research and development.

Introduction to this compound (MMP) and the Need for Greener Alternatives

This compound (CAS 7784-65-8), is valued for its moderate evaporation rate, good solvency for a range of resins, and utility in coatings and cleaning formulations. However, the principles of Green Chemistry compel us to seek alternatives derived from renewable resources that exhibit lower toxicity and enhanced biodegradability.[1] The ideal alternative would serve as a "drop-in" replacement, or offer comparable performance, while significantly reducing the overall environmental footprint.

This guide focuses on four promising bio-based or green alternatives:

  • γ-Valerolactone (GVL): Derived from cellulosic biomass, GVL is a biodegradable and non-toxic solvent with a high boiling point.[2][3]

  • 2-Methyltetrahydrofuran (2-MeTHF): Produced from renewable sources like corncobs, 2-MeTHF is a versatile ether solvent with improved stability over THF.[4]

  • Dimethyl Carbonate (DMC): An established green reagent and solvent, DMC is known for its low toxicity, biodegradability, and versatile reactivity.[5][6][7]

  • Cyrene™ (Dihydrolevoglucosenone): A novel bio-based dipolar aprotic solvent derived from cellulose, positioned as an alternative to reprotoxic solvents like NMP and DMF.[8][9][10]

The Selection Workflow: A Strategic Approach

Choosing a solvent is a multi-parameter decision. The following workflow provides a logical pathway for evaluating and selecting a suitable green alternative. This process ensures that critical factors from performance to safety are systematically considered.

G cluster_0 A Define Application Requirements (e.g., Solvency, Evaporation Rate, Viscosity) B Screen Alternatives: Physicochemical Properties A->B Initial Screening C Evaluate Performance: Solvency & Compatibility Testing B->C Performance Filter C->B Re-evaluate D Assess EHS Profile: Toxicity, Biodegradability, Safety C->D Safety & Eco Filter D->C Re-evaluate E Conduct Application-Specific Trials (e.g., Formulation Stability, Curing Time) D->E Practical Validation F Final Selection & Validation E->F Final Decision

Caption: A logical workflow for selecting a green solvent alternative.

Comparative Data Analysis

A direct comparison of physical, safety, and environmental properties is essential for the initial screening of alternatives. The following tables summarize key data points for MMP and the selected green solvents.

Table 1: Physicochemical Properties

These fundamental properties dictate a solvent's behavior in a formulation, influencing factors like drying time, viscosity, and application temperature.

PropertyThis compound (MMP)γ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)Dimethyl Carbonate (DMC)Cyrene™
CAS Number 7784-65-8108-29-296-47-9616-38-653716-82-8
Molecular Weight ( g/mol ) 118.13100.1286.1390.08128.13
Boiling Point (°C) 13020780[4]90[11]227[10]
Flash Point (°C) 3896-1117108[12]
Density (g/mL @ 20°C) 0.971.050.86[4]1.07[11]1.25[10]
Vapor Pressure (kPa @ 20°C) 1.1<0.0113.65.2<0.01
Water Solubility ModerateMiscibleLow (4.1% @ 20°C)[4]Limited (13.9% @ 25°C)[11]Miscible[10]
Table 2: Environmental, Health & Safety (EHS) Profile

This table provides a comparative overview of the safety and environmental impact of each solvent, which are paramount considerations in green chemistry.

ParameterThis compound (MMP)γ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)Dimethyl Carbonate (DMC)Cyrene™
Source PetrochemicalRenewable (Biomass)[13]Renewable (Biomass)Petrochemical/CO₂Renewable (Cellulose)[10]
Biodegradability Readily BiodegradableReadily Biodegradable[13]Inherently BiodegradableReadily Biodegradable[7]Readily Biodegradable[14]
Toxicity Profile LowLow, Non-toxic[2]LowLow, Non-toxic[6][15]Non-mutagenic, Non-toxic[9]
GHS Pictograms FlammableWarning (Irritant)Danger (Flammable, Irritant)Danger (Flammable)Warning (Irritant)

Experimental Protocols for Performance Evaluation

To move beyond theoretical data, standardized experimental evaluation is crucial. The following protocols provide a framework for comparing the practical performance of solvent alternatives.

Protocol: Polymer Solubility Assessment

Objective: To visually and qualitatively assess the solvency power of each alternative for a representative polymer, a critical factor in coatings, adhesives, and pharmaceutical formulations.

Causality: The choice of Polymethyl Methacrylate (PMMA) is based on its wide use and its solubility in a range of ester and ketone solvents, making it a good benchmark. This test provides a rapid, direct comparison of the intermolecular forces between the solvent and a common polymer.

G cluster_0 A 1. Weigh 0.5 g PMMA into a labeled vial B 2. Add 9.5 mL of test solvent A->B C 3. Seal vial and vortex for 2 minutes B->C D 4. Let stand for 1 hour at room temperature C->D E 5. Observe and record results (Clear, Hazy, Swollen, Insoluble) D->E

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of chemical intermediates is paramount. Methyl 2-methoxypropionate, a key building block in the synthesis of various active pharmaceutical ingredients, demands robust analytical methods to ensure product quality, process consistency, and regulatory compliance.[1] This guide provides an in-depth comparison of two principal validated analytical techniques for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a mere recitation of protocols to explain the underlying scientific principles and the rationale behind the validation choices, in accordance with the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidelines.[2][3][4][5]

The Analytical Challenge: Why Method Validation is Non-Negotiable

Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[5][6] This involves a rigorous evaluation of several performance characteristics to ensure the data generated is reliable, reproducible, and accurate.[7][8] A validated method is a self-validating system, providing a high degree of assurance in the quality of the analytical results.[8]

The core parameters for validation, as stipulated by ICH Q2(R2), include:[3][5][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][5]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it an excellent choice for quantification.

Experimental Workflow: GC-FID

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification start Weigh Standard & Sample Accurately dilute Dilute with a Suitable Solvent (e.g., Methanol) start->dilute int_std Add Internal Standard (e.g., n-Heptane) dilute->int_std vortex Vortex to Homogenize int_std->vortex inject Inject into GC System vortex->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Methyl 2-methoxypropionate calibrate->quantify

Caption: Workflow for the quantification of this compound using GC-FID.

Detailed GC-FID Protocol

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, split ratio 50:1.

  • Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 180°C, hold for 5 minutes.

  • Detector Temperature: 280°C.

2. Reagents and Standards:

  • This compound reference standard (≥99.5% purity).

  • Internal Standard: n-Heptane (≥99% purity).

  • Solvent: Methanol (HPLC grade).

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of n-heptane into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL). Add a fixed concentration of the internal standard to each calibration standard.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve in a known volume of methanol, and add the same fixed concentration of the internal standard.

4. Validation Parameters Rationale:

  • Specificity: The chromatographic separation should resolve this compound from any impurities, degradation products, or matrix components. This is confirmed by analyzing blank samples and spiked samples.

  • Linearity: A minimum of five concentrations are analyzed. The calibration curve of the peak area ratio (analyte/internal standard) versus concentration should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate preparations of samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Accuracy is reported as percent recovery, and precision as the relative standard deviation (%RSD).

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC is often preferred for volatile compounds, HPLC offers a viable alternative, particularly when dealing with complex matrices or when derivatization is undesirable. For a compound like this compound, which lacks a strong chromophore, detection at low UV wavelengths (e.g., <220 nm) is necessary.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification start Weigh Standard & Sample Accurately dilute Dissolve in Mobile Phase or a Suitable Solvent start->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Isocratic or Gradient Separation on C18 Column inject->separate detect UV Detection at Low Wavelength separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate External Standard Calibration Curve integrate->calibrate quantify Quantify Methyl 2-methoxypropionate calibrate->quantify

Caption: Workflow for the quantification of this compound using HPLC-UV.

Detailed HPLC-UV Protocol

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • Column: ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

2. Reagents and Standards:

  • This compound reference standard (≥99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 10-200 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve in a known volume of the mobile phase, and filter through a 0.45 µm syringe filter before injection.

4. Validation Parameters Rationale:

  • Specificity: Demonstrated by the separation of the analyte peak from potential interferents. Analysis of a placebo and spiked samples will confirm the absence of co-eluting peaks.

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.99 is expected.

  • Accuracy and Precision: Evaluated by analyzing at least nine determinations covering the specified range (e.g., 3 concentrations with 3 replicates each).[9]

  • Robustness: The reliability of the method is assessed by deliberately varying parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

Comparative Analysis of Validated Methods

The choice between GC-FID and HPLC-UV depends on several factors, including the nature of the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of the expected performance of these two validated methods.

Parameter GC-FID HPLC-UV Rationale and Insights
Specificity HighModerate to HighGC columns offer high resolving power for volatile compounds. HPLC specificity can be challenged by matrix components absorbing at low UV wavelengths.
Linearity (r²) ≥ 0.999≥ 0.998Both techniques exhibit excellent linearity. FID has a wider linear dynamic range.
Range Wide (ng to µg)Moderate (µg to mg)GC-FID is generally more sensitive for this class of compounds.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy when properly validated.
Precision (%RSD) < 2.0%< 3.0%GC with an internal standard typically yields higher precision.
LOD Low (ng/mL)Moderate (µg/mL)The high sensitivity of FID to hydrocarbons results in a lower LOD.
LOQ Low (ng/mL)Moderate (µg/mL)Consequently, the LOQ for GC-FID is also lower.
Robustness HighHighBoth methods are robust when developed following a systematic approach as outlined in ICH Q14.[7]
Sample Throughput ModerateHighHPLC autosamplers and shorter run times can lead to higher throughput.
Solvent Consumption LowHighGC uses carrier gas, while HPLC requires continuous solvent flow.

Conclusion and Recommendation

Both GC-FID and HPLC-UV can be validated to provide accurate and reliable quantification of this compound.

GC-FID is the recommended method for routine quality control and applications requiring high sensitivity and precision. Its high specificity for volatile organic compounds and the robustness of the FID make it an excellent choice. The use of an internal standard further enhances the method's precision.

HPLC-UV serves as a valuable alternative , especially when GC instrumentation is unavailable or if the sample matrix is incompatible with GC analysis (e.g., non-volatile components that could contaminate the GC inlet and column). However, careful consideration must be given to potential interferences at low UV wavelengths.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and aligned with the Analytical Target Profile (ATP), ensuring the chosen method is fit for its intended purpose throughout its lifecycle.[10] Adherence to the principles outlined in the ICH and FDA guidelines is essential for developing and validating robust analytical procedures that ensure the quality and safety of pharmaceutical products.[2][9][11]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ProPharma. (2024).
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • International Council for Harmonisation. (2023).
  • Lab Manager. (2025).
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A Tale of Two Solvents: A Comparative Analysis of Methyl 2-Methoxypropionate and Ethyl Lactate in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

As the pharmaceutical industry intensifies its commitment to the principles of green chemistry, the selection of solvents has evolved from a matter of simple utility to a complex decision balancing performance, safety, and environmental impact.[1][2] Traditional volatile organic compounds (VOCs) are increasingly being replaced by safer, more sustainable alternatives.[3] Among the rising class of green solvents, ethyl lactate has established itself as a versatile, bio-derived workhorse.[4][5] This guide presents a comparative study of ethyl lactate and a lesser-known but structurally related solvent, methyl 2-methoxypropionate, to provide researchers, scientists, and drug development professionals with the data-driven insights needed to make informed solvent choices.

This analysis moves beyond a simple cataloging of properties, delving into the causality behind their performance. We will explore their synthesis, compare their physicochemical and solvency characteristics, evaluate their environmental, health, and safety (EHS) profiles, and contextualize their use in pharmaceutical workflows.

Origins and Synthesis: A Fork in the Road

The "green" credentials of a solvent often begin with its origin. Ethyl lactate is a prominent example of a bio-based solvent, typically produced from the fermentation of renewable resources like corn or sugar beets.[6][7] This sustainable production cycle is a significant advantage in reducing reliance on petrochemical feedstocks.[8] The most common synthesis route is the acid-catalyzed esterification of lactic acid with ethanol.[9][10]

This compound, on the other hand, is primarily derived from synthetic routes. It is prepared via the esterification of O-methyllactic acid or through the reaction of methyl acrylate with methanol in the presence of an alkali metal alkoxide catalyst.[11][12][13] While not directly bio-derived, its synthesis pathway is efficient.

G cluster_EL Ethyl Lactate Synthesis cluster_MMP This compound Synthesis Biomass Biomass (e.g., Corn) Fermentation Fermentation Biomass->Fermentation LacticAcid Lactic Acid Fermentation->LacticAcid Esterification_EL Esterification LacticAcid->Esterification_EL Ethanol Ethanol Ethanol->Esterification_EL EthylLactate Ethyl Lactate Esterification_EL->EthylLactate MethylAcrylate Methyl Acrylate Reaction Catalytic Reaction MethylAcrylate->Reaction Methanol Methanol Methanol->Reaction MMP This compound Reaction->MMP

Caption: Synthesis pathways for Ethyl Lactate and this compound.

Physicochemical Properties: A Head-to-Head Comparison

The utility of a solvent is fundamentally governed by its physical and chemical properties. These parameters dictate its behavior in various processes, from its effectiveness in dissolving a target molecule to the energy required for its removal.

PropertyThis compoundEthyl LactateRationale for Importance
Molecular Formula C₅H₁₀O₃[11]C₅H₁₀O₃[10]Identical formula indicates they are isomers, with differences arising from atomic arrangement.
Molecular Weight 118.13 g/mol [11]118.13 g/mol [14]Affects molar calculations and diffusion rates.
Boiling Point 136.2 - 144°C @ 760 mmHg[13][15]154°C @ 760 mmHg[14][16]Higher boiling point is beneficial for high-temperature reactions; lower point aids in easy removal.
Flash Point 36 - 47°C[12][13]46 - 54.6°C[16][17]A critical safety parameter indicating the temperature at which vapors can ignite.
Density ~1.01 g/cm³[12]~1.03-1.04 g/cm³[14][17]Important for process design, particularly in extractions and phase separations.
Water Solubility Soluble[12][18]Miscible[16][19]High water miscibility can be advantageous for aqueous workups but may lead to hydrolysis.
Vapor Pressure 7.5 mmHg @ 25°C (est.)[15]~2.85 mmHg @ 25°C[20]Lower vapor pressure reduces worker exposure via inhalation and minimizes solvent loss.
Refractive Index ~1.397 - 1.402[12][13]~1.412[16]Useful for in-line concentration measurements and purity checks.

Key Insights:

  • Thermal Stability: Ethyl lactate's higher boiling point suggests greater thermal stability, making it a more suitable candidate for reactions conducted at elevated temperatures.[14][16]

  • Volatility and Safety: While both have relatively low volatility compared to solvents like acetone, ethyl lactate's lower vapor pressure and slightly higher flash point offer a marginal safety advantage in terms of reduced vapor inhalation and flammability risk.[17][20]

  • Hydrolytic Stability: Both solvents are esters and can undergo hydrolysis in the presence of water, acids, or bases.[16] Ethyl lactate hydrolyzes to ethanol and lactic acid, both of which are generally considered benign. The stability of this compound under similar conditions warrants careful consideration during process development.

Solvency Power and Pharmaceutical Applications

A solvent's primary role is to dissolve reactants, reagents, or the final active pharmaceutical ingredient (API). The presence of both an ester group and a hydroxyl (for ethyl lactate) or ether (for this compound) group gives both molecules a degree of polarity, allowing them to dissolve a range of compounds.

Ethyl Lactate: Ethyl lactate has demonstrated excellent solvency for a wide array of substances, including polymers, resins, and various bioactive compounds.[10][21] It is particularly effective at solubilizing APIs that are difficult to dissolve in more common excipients.[22] This property has led to its use in:

  • Drug Formulation: As a dissolving or dispersing excipient in pharmaceutical products.[6][23] Its low toxicity profile is a significant asset in this context.[21]

  • Topical Delivery: It can act as a penetration agent for the delivery of drugs to the skin.[24]

  • Extraction: Used to extract high-value phytochemicals from natural sources, such as polyphenols and carotenoids.[24]

  • Tablet Coating: As a safer alternative to traditional organic solvents in coating systems for solid oral dosage forms.[23]

This compound: The available literature primarily identifies this compound as a pharmaceutical intermediate and a reagent in chemical synthesis.[18][25][26] It is used in the synthesis of dual PPARα/γ agonists, a class of drugs used to treat metabolic disorders.[12][25] Its broader application as a general-purpose solvent in drug development is less documented than that of ethyl lactate. However, its properties suggest it could be a viable solvent in coatings, paints, and adhesives.[27]

Experimental Protocol: Comparative Solubility Screening of a Model API

To provide a framework for empirical comparison, the following protocol outlines a method for determining the solubility of a model, poorly water-soluble API (e.g., Ibuprofen, a common benchmark) in both solvents.

Objective: To quantify and compare the saturation solubility of a model API in this compound and ethyl lactate at ambient temperature.

Materials:

  • Model API (e.g., Ibuprofen, >99% purity)

  • This compound (≥98% purity)

  • Ethyl lactate (≥99% purity, low peroxide grade)

  • Analytical balance, magnetic stirrer and stir bars, 20 mL glass vials with screw caps, 0.45 µm PTFE syringe filters, calibrated pipettes, HPLC system with a suitable column (e.g., C18).

Methodology:

  • Preparation of Saturated Solutions:

    • Label vials for each solvent in triplicate (e.g., EL-1, EL-2, EL-3, MMP-1, MMP-2, MMP-3).

    • Add approximately 10 mL of each respective solvent to the corresponding vials.

    • Add an excess of the model API to each vial to ensure a saturated solution is formed (a solid excess should be visible).

    • Seal the vials tightly and place them on a magnetic stirrer at a constant temperature (e.g., 25°C) for 24 hours to allow equilibrium to be reached.

  • Sample Collection and Preparation:

    • After 24 hours, stop the stirring and allow the excess solid to settle for at least 2 hours.

    • Carefully withdraw a 1 mL aliquot from the clear supernatant of each vial using a pipette.

    • Immediately filter the aliquot through a 0.45 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Accurately weigh the filtered sample.

  • Analysis by HPLC:

    • Prepare a stock solution of the model API in a suitable solvent (e.g., acetonitrile) of a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Quantitatively dilute the filtered samples with the mobile phase to fall within the calibration range.

    • Inject the calibration standards and the prepared samples into the HPLC system.

    • Determine the concentration of the API in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in mg/mL (mass of API per volume of solvent).

    • Calculate the mean and standard deviation for the triplicate measurements for each solvent.

This self-validating protocol, through triplicate analysis and a standard calibration curve, ensures the trustworthiness and reproducibility of the obtained solubility data, allowing for a direct and reliable comparison of the solvents' performance.

Environmental, Health, and Safety (EHS) & Regulatory Profile

For drug development professionals, a solvent's EHS profile is non-negotiable. Regulatory acceptance, worker safety, and environmental fate are paramount considerations.

AspectThis compoundEthyl LactateSignificance in Drug Development
Source SyntheticPrimarily Bio-based (from renewable resources)[7][21]Bio-based origin is highly favored under green chemistry principles.[1]
Biodegradability Data not widely available.Readily biodegradable to CO₂ and water.[24]Determines the environmental persistence and impact of the solvent post-use.
Toxicity May cause skin, eye, and respiratory irritation.[27]Low toxicity; mouse oral LD50: 2.5g/kg.[16][28]Direct impact on worker safety and the safety profile of the final drug product if present as a residual.
Regulatory Status Used as a pharmaceutical intermediate.[18]GRAS (Generally Recognized as Safe) by FDA for use as a food additive/flavoring agent.[6][16] Approved as an excipient.[23]FDA approval significantly de-risks its use in drug formulations intended for human consumption.
Hazards Flammable liquid.[27]Combustible/Flammable liquid.[14][28] Can cause skin and eye irritation.[28]Dictates handling, storage, and waste disposal procedures.

Key Insights:

  • Regulatory Advantage of Ethyl Lactate: Ethyl lactate's approval by the US Food and Drug Administration (FDA) for certain applications provides a significant advantage, streamlining its use in formulations.[6][23]

  • Environmental Profile: Ethyl lactate's established biodegradability makes it an environmentally benign choice.[8][24] The environmental fate of this compound requires further investigation to be considered on par.

  • Safety: Both are considered relatively safe compared to highly toxic solvents like chlorinated hydrocarbons, but standard laboratory precautions for flammable liquids are necessary.[17][28] Ethyl lactate has a more extensively documented and favorable toxicity profile.

G Start Start: Select a Solvent for a New Process Application What is the application? Start->Application Formulation Is FDA GRAS status required? Application->Formulation Formulation / Excipient HighTemp High temperature (>140°C) reaction? Application->HighTemp Synthesis / Cleaning Select_EL Select Ethyl Lactate Formulation->Select_EL Yes Evaluate Evaluate both based on solubility & cost Formulation->Evaluate No HighTemp->Select_EL Yes HighTemp->Evaluate No Select_MMP Consider Methyl 2-Methoxypropionate Evaluate->Select_EL Evaluate->Select_MMP

Caption: A decision workflow for solvent selection based on key requirements.

Conclusion: Making the Right Choice

The comparative analysis reveals that while this compound and ethyl lactate are isomeric esters with some overlapping physical properties, they occupy different niches in the pharmaceutical landscape.

Ethyl Lactate stands out as a well-established, versatile, and highly-vetted green solvent. Its bio-based origin, excellent and broad solvency power, favorable EHS profile, and, most critically, its regulatory acceptance by the FDA make it a superior choice for a wide range of applications, especially in drug formulations and as a general-purpose process solvent.[6][8][21]

This compound is a more specialized chemical, primarily used as a synthetic intermediate.[25][29] While its physical properties make it a competent solvent, its lack of a bio-based origin, less-documented EHS profile, and absence of broad regulatory approval for formulation limit its current applicability as a direct competitor to ethyl lactate in the pharmaceutical space. It remains a valuable tool for specific synthetic pathways but is not, at present, a like-for-like green solvent replacement.

For researchers and drug development professionals, the choice is clear: for applications requiring a proven, sustainable, and regulatory-friendly solvent, ethyl lactate is the authoritative choice . This compound may be considered for niche synthesis applications where its specific solvency characteristics or role as a reactant are required, but it does not currently carry the same "green" credentials or versatility as ethyl lactate.

References

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  • SAFETY D
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A Comprehensive Guide to the Chemical Characterization of Methyl 2-Methoxypropionate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and comprehensive characterization of chemical entities is a foundational pillar of scientific rigor. This guide provides an in-depth technical overview of the full chemical characterization of methyl 2-methoxypropionate, a versatile pharmaceutical intermediate and solvent.[1][2] We will explore its key physicochemical and spectroscopic properties, offering a comparative analysis with two common alternatives: its structural isomer, methyl 3-methoxypropionate, and the widely used green solvent, ethyl lactate. This guide is designed to not only present data but also to explain the causality behind experimental choices, ensuring a trustworthy and self-validating approach to chemical characterization.

Introduction: The Significance of this compound

This compound (CAS 17639-76-8) is a colorless liquid with a variety of applications, notably as an intermediate in pharmaceutical synthesis.[1][2][3] Its chemical structure, featuring both an ester and an ether functional group, imparts specific properties that make it a valuable building block in organic chemistry. A thorough understanding of its chemical profile is paramount for its effective and safe use in research and development.

This guide will navigate through the essential analytical techniques required for a full characterization, providing detailed, step-by-step methodologies and interpreting the resulting data. We will also present a comparative analysis with methyl 3-methoxypropionate and ethyl lactate to highlight the subtle yet significant differences in their properties that may influence their selection in various applications.

Physicochemical Properties: A Comparative Overview

The fundamental physical and chemical properties of a compound are the initial and most critical pieces of information for any researcher. These properties dictate handling, storage, and application conditions. Below is a comparative summary of the key physicochemical properties of this compound and its alternatives.

PropertyThis compoundMethyl 3-MethoxypropionateEthyl Lactate
CAS Number 17639-76-8[3]3852-09-3[4][5]97-64-3 (racemate)[6]
Molecular Formula C₅H₁₀O₃[3]C₅H₁₀O₃[4][7]C₅H₁₀O₃[6]
Molecular Weight 118.13 g/mol [3]118.13 g/mol [4][7]118.13 g/mol [8]
Boiling Point 136.2 °C (estimated)[9]142-143 °C[10][11]154 °C[12]
Density 1.0108 g/cm³[1]1.009 g/mL at 25 °C[10][11]1.03 g/cm³[6]
Refractive Index 1.3970[1]1.402[10]~1.412[12]
Solubility in Water Soluble[1]428.60 g/L at 25 °C[11]Miscible[8][12]
Flash Point 36 °C[1]47 °C[13]46 °C (115 °F)[8][12]

Expert Insights: The subtle difference in boiling points between the 2-methoxy and 3-methoxy isomers can be attributed to the position of the methoxy group. The closer proximity of the ether and ester groups in this compound may lead to slightly different intermolecular interactions compared to the more separated groups in the 3-methoxy isomer. Ethyl lactate's higher boiling point and miscibility in water are due to the presence of a hydroxyl group, which allows for hydrogen bonding.[14]

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its structure and identifying any impurities. The following sections outline the expected spectroscopic data for this compound and how it compares to its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Spectrum of this compound:

  • ~3.7 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-COOCH₃).

  • ~3.4 ppm (s, 3H): This singlet arises from the three protons of the methoxy group (-OCH₃).

  • ~3.9 ppm (q, 1H): This quartet is due to the single proton at the C2 position, coupled to the three protons of the adjacent methyl group.

  • ~1.4 ppm (d, 3H): This doublet corresponds to the three protons of the methyl group at the C2 position, coupled to the single proton at C2.

¹³C NMR (Carbon NMR) Spectrum of this compound:

  • ~173 ppm: Carbonyl carbon of the ester group.

  • ~78 ppm: Carbon at the C2 position, bonded to the methoxy group.

  • ~58 ppm: Carbon of the methoxy group.

  • ~52 ppm: Carbon of the methyl ester group.

  • ~18 ppm: Carbon of the methyl group at the C2 position.

Comparative NMR Analysis:

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~3.7 (s), ~3.4 (s), ~3.9 (q), ~1.4 (d)~173, ~78, ~58, ~52, ~18
Methyl 3-Methoxypropionate ~3.7 (s), ~3.3 (s), ~3.6 (t), ~2.6 (t)[15]~172, ~68, ~59, ~52, ~35
Ethyl Lactate ~4.2 (q), ~1.4 (d), ~1.3 (t), OH proton (variable)[16]~175, ~67, ~61, ~20, ~14[17]

Expert Insights: The distinct splitting patterns and chemical shifts in the ¹H NMR spectra allow for the unambiguous differentiation of the three compounds. For instance, the presence of two triplets in the spectrum of methyl 3-methoxypropionate is a clear indicator of the -CH₂CH₂- moiety, which is absent in the other two.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Spectrum of this compound:

  • ~1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester group.[18]

  • ~1100-1200 cm⁻¹ (strong): C-O stretching vibrations of the ester and ether groups.

  • ~2950-3000 cm⁻¹ (medium): C-H stretching vibrations of the alkyl groups.

Comparative IR Analysis:

CompoundKey IR Absorption Bands (cm⁻¹)
This compound ~1740 (C=O), ~1100-1200 (C-O)
Methyl 3-Methoxypropionate ~1740 (C=O), ~1100-1200 (C-O)
Ethyl Lactate ~3400 (broad, O-H), ~1730 (C=O), ~1100-1200 (C-O)[19]

Expert Insights: The most prominent distinguishing feature in the IR spectra is the broad O-H stretching band around 3400 cm⁻¹ for ethyl lactate, which is absent in the spectra of the methoxypropionates.[19] This directly confirms the presence of the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Mass Spectrum of this compound:

  • Molecular Ion (M⁺): m/z = 118.

  • Key Fragments: Expect to see fragments corresponding to the loss of the methoxy group (m/z = 87), the methyl ester group (m/z = 59), and other characteristic fragments.[20]

Comparative Mass Spectrometry Analysis:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 11887, 59
Methyl 3-Methoxypropionate 11887, 74, 59, 45
Ethyl Lactate 118103, 89, 73, 45[21]

Expert Insights: While all three compounds have the same molecular weight, their fragmentation patterns will be distinct due to the differences in their structures. The fragmentation of ethers and esters follows predictable pathways, and analyzing these patterns can definitively distinguish between the isomers.[22] For example, the presence of a prominent peak at m/z 45 is characteristic of compounds containing the -OCH₂CH₃ or -CH(OH)CH₃ moiety.

Experimental Protocols: A Practical Guide

To ensure the reliability and reproducibility of the characterization, standardized experimental protocols are essential.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Analysis & Reporting Prep Prepare Sample Solution (e.g., in CDCl3 for NMR) NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR GC Gas Chromatography (GC) (Purity Assessment) Prep->GC HPLC HPLC (Optional) (Alternative Purity/Quantification) Prep->HPLC Analysis Data Interpretation & Comparison NMR->Analysis IR->Analysis MS Mass Spectrometry (GC-MS) MS->Analysis GC->MS GC->Analysis HPLC->Analysis Report Generate Certificate of Analysis Analysis->Report

Caption: A typical analytical workflow for the characterization of this compound.

Step-by-Step Methodologies

Causality: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks in ¹H NMR. Filtering the sample removes any particulate matter that could degrade the spectral resolution.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).

  • Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a pipette plugged with a small amount of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer and follow the instrument's standard procedures for acquiring ¹H and ¹³C NMR spectra.

Causality: GC is an excellent technique for separating volatile compounds like esters, and coupling it with MS allows for both quantification and identification of the components. A non-polar column is generally suitable for these types of analyses.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as ethyl acetate or hexane.

  • GC Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[23]

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the acquired mass spectrum with a reference library (e.g., NIST).

Causality: While GC is often preferred for volatile esters, HPLC can be a valuable alternative, especially for non-volatile impurities or for quantitative analysis without the need for heating. A reverse-phase C18 column is a common choice for separating moderately polar organic molecules.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to create a stock solution. Prepare a series of dilutions for calibration.

  • HPLC Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm (as esters have weak chromophores, a refractive index detector can also be used).

  • Data Analysis: Quantify the purity of this compound by calculating the area percentage of the main peak.

Causality: FTIR provides rapid and straightforward confirmation of the presence of key functional groups. For a liquid sample, a thin film between salt plates is a simple and effective sampling method.

  • Sample Preparation: Place one drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Acquisition: Place a second salt plate on top to create a thin liquid film.

  • Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the ester and ether functional groups.

Conclusion: A Holistic Approach to Chemical Characterization

The full chemical characterization of this compound, as with any chemical entity, requires a multi-faceted analytical approach. By combining physicochemical property measurements with a suite of spectroscopic and chromatographic techniques, a comprehensive and reliable profile of the molecule can be established. This guide has provided a framework for this process, emphasizing not only the "how" but also the "why" behind the experimental choices. The comparative data for methyl 3-methoxypropionate and ethyl lactate serves to highlight the importance of a thorough characterization in distinguishing between structurally similar compounds and in selecting the most appropriate material for a given application. Adherence to these principles of scientific integrity and logical workflow will ensure the generation of high-quality, trustworthy data for all research and development endeavors.

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A Comparative Guide to the Solvent Properties of Methyl 2-Methoxypropionate and Methyl Lactate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of solvent selection for pharmaceutical, coating, and fine chemical applications, the pursuit of "green," effective, and safe options is paramount. Among the promising candidates are methyl 2-methoxypropionate and methyl lactate, two esters with similar molecular weights but distinct functional groups that impart significantly different solvent characteristics. This guide provides an in-depth, objective comparison of their solvent properties, supported by experimental data and theoretical insights, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Unveiling the Contenders: A Structural Overview

At first glance, this compound and methyl lactate appear structurally similar. Both are short-chain esters of propionic acid. However, the key differentiator lies in the functional group at the alpha-position: an ether group in this compound and a hydroxyl group in methyl lactate. This seemingly minor difference has profound implications for their intermolecular forces and, consequently, their solvent behavior.

Methyl lactate's hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, leading to strong intermolecular associations.[1] In contrast, the ether group in this compound can only act as a hydrogen bond acceptor, resulting in weaker intermolecular forces.[2]

Caption: Molecular structures of Methyl Lactate and this compound.

Head-to-Head Comparison: A Quantitative Analysis

A direct comparison of the physicochemical properties of these two solvents reveals the tangible consequences of their structural differences. The following table summarizes key experimental and estimated data to provide a clear, quantitative overview.

PropertyThis compoundMethyl LactateRationale for Difference
Molecular Formula C₅H₁₀O₃[3]C₄H₈O₃[4]This compound has an additional methyl group.
Molecular Weight ( g/mol ) 118.13[3]104.10[4]The extra methyl group in this compound increases its molecular weight.
Boiling Point (°C) 136.2[5]144-145[1]The strong hydrogen bonding in methyl lactate due to its hydroxyl group requires more energy to overcome, resulting in a higher boiling point despite its lower molecular weight.[1]
Density (g/cm³ at 20°C) ~1.011 (estimated)1.093[6]The more efficient packing of methyl lactate molecules due to strong hydrogen bonding leads to a higher density.
Viscosity (cP at 20°C) ~1.1 (estimated)¹2.94The extensive hydrogen bonding network in methyl lactate results in significantly higher viscosity compared to the weaker intermolecular forces in this compound.
Flash Point (°C) 36[7]49The lower boiling point and weaker intermolecular forces of this compound contribute to a lower flash point.
Water Solubility Soluble[7][8]Miscible[9]Both are water-soluble due to their polar ester groups. Methyl lactate's ability to hydrogen bond extensively with water makes it fully miscible.
Hansen Solubility Parameters (MPa⁰.⁵)²
δD (Dispersion) ~15.5 (estimated)³17.07Reflects the van der Waals forces, which are of a similar magnitude for both molecules.
δP (Polar) ~5.0 (estimated)³8.59The hydroxyl group in methyl lactate imparts a significantly higher polarity compared to the ether group in this compound.
δH (Hydrogen Bonding) ~7.0 (estimated)³14.64The ability of methyl lactate to both donate and accept hydrogen bonds results in a much larger hydrogen bonding parameter than this compound, which is only a hydrogen bond acceptor.

¹ Estimated using a quantitative structure-property relationship (QSPR) model approach. Experimental data is not readily available.[3][10] ² Hansen Solubility Parameters (HSP) are a widely used method for predicting polymer solubility and miscibility.[11][12] ³ Estimated using the group contribution method developed by Stefanis and Panayiotou, as reliable experimental data is not available.[5][13]

Delving Deeper: Mechanistic Insights into Solvent Performance

The quantitative data presented above highlights a clear divergence in the solvent profiles of this compound and methyl lactate, stemming directly from their molecular architecture.

The Power of the Hydroxyl Group in Methyl Lactate:

Methyl lactate's high polarity and exceptional hydrogen bonding capability make it a powerful solvent for a wide range of polar substances, including many polymers, resins, and active pharmaceutical ingredients (APIs).[1] Its ability to form strong interactions with polar functional groups of a solute facilitates dissolution. This is reflected in its significantly higher Hansen polar (δP) and hydrogen bonding (δH) parameters.

The Balanced Profile of this compound:

In contrast, this compound exhibits a more moderate polarity. The replacement of the hydroxyl group with a methoxy group reduces its hydrogen bonding capacity, making it a less aggressive solvent for highly polar or hydrogen-bonding-intensive solutes.[2] This can be advantageous in applications where a milder solvent is required to avoid unwanted side reactions or to achieve a specific solubility profile for a mixture of components. Its lower viscosity is also a practical advantage in many coating and printing applications, allowing for easier formulation and application.

Experimental Protocol: Comparative Dissolution of Polystyrene

To provide a practical illustration of the differing solvency powers, a standardized protocol for comparing the dissolution of a common non-polar polymer, polystyrene, is outlined below. This experiment is designed to be a self-validating system, providing clear, observable results.

Objective: To qualitatively and quantitatively compare the dissolution rate and capacity of this compound and methyl lactate for polystyrene at a standard temperature.

Materials:

  • This compound (CAS 17639-76-8)[7]

  • Methyl lactate (CAS 547-64-8)[4]

  • Polystyrene (General Purpose, average molecular weight ~250,000 g/mol )

  • 20 mL glass vials with screw caps (x6)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Timer

  • 25°C water bath

Methodology:

Caption: Experimental workflow for comparing polystyrene dissolution.

Expected Outcome and Interpretation:

Based on the Hansen Solubility Parameters, both solvents are expected to dissolve polystyrene. However, the closer match of this compound's dispersion parameter (δD) to that of polystyrene (typically around 18-19 MPa⁰.⁵) may result in a faster dissolution rate. The higher viscosity of methyl lactate could also hinder the mass transfer at the solvent-polymer interface, potentially slowing down the dissolution process. This experiment provides a tangible demonstration of how subtle differences in solvent properties can impact practical performance.

Conclusion: Selecting the Right Tool for the Job

Both this compound and methyl lactate are valuable, "greener" alternatives to many traditional solvents. The choice between them is not a matter of one being universally "better," but rather which is more suitable for a specific application.

  • Methyl lactate is the powerhouse for dissolving polar polymers and APIs, where its strong hydrogen bonding and high polarity are assets. It is an excellent choice for formulations where a high degree of solvency for polar components is required.

  • This compound offers a more nuanced, moderate polarity and lower viscosity. It is well-suited for applications requiring a less aggressive solvent, for dissolving less polar materials, or where faster evaporation and better flow characteristics are desired.

By understanding the fundamental relationship between their molecular structures and their resulting solvent properties, researchers and formulators can make a more strategic and effective selection, optimizing their processes for both performance and sustainability.

References

  • Ivanciuc, O. (1999). Estimation of the Liquid Viscosity of Organic Compounds with a Quantitative Structure−Property Model. Journal of Chemical Information and Computer Sciences, 39(3), 515-523.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Jin, Z., et al. (2023). Assessing the Effectiveness of Neural Networks and Molecular Dynamics Simulations in Predicting Viscosity of Small Organic Molecules. The Journal of Physical Chemistry B, 127(17), 3959-3968.
  • The Good Scents Company. (n.d.). This compound.
  • Purdue University. (n.d.). Alcohols and Ethers.
  • The Good Scents Company. (n.d.). methyl lactate.
  • Oreate. (2023, December 16). Study on the Types and Properties of Alcohol Ether Solvents.
  • MetaSci. (n.d.). Safety Data Sheet Methyl (R)-(+)-lactate.
  • Allen. (n.d.). Alcohol and Ether- Properties, Structure and Important Chemical Reactions.
  • PubChem. (n.d.). Methyl Lactate.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Stenutz, R. (n.d.). Hansen solubility parameters.
  • Hansen Solubility Parameters. (n.d.). HSP Basics.

Sources

A Toxicological Comparison of Lactate Esters: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of pharmaceutical and chemical research, the selection of appropriate solvents and reagents is paramount, not only for efficacy but also for safety. Lactate esters, derived from renewable resources, are increasingly favored as greener alternatives to traditional petrochemical-based solvents.[1][2] Their biodegradability, favorable solvency power, and perceived low toxicity make them attractive candidates in a multitude of applications, from drug formulations to cleaning agents.[1][2][3] However, a nuanced understanding of their toxicological profiles is crucial for their safe handling and application. This guide provides an in-depth, objective comparison of the toxicological properties of different lactate esters, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

The Fundamentals of Lactate Ester Toxicology: A Story of Hydrolysis

The primary mechanism governing the toxicity of lactate esters is their hydrolysis into lactic acid and the corresponding alcohol.[4] Lactic acid, a natural human metabolite, is generally of low toxicity, with its primary hazard being its acidity in concentrated forms, which can lead to skin and eye irritation.[4][5] The toxicity of the parent ester is therefore significantly influenced by the toxicity of the alcohol formed upon hydrolysis.[4] For instance, the hydrolysis of methyl lactate yields methanol, which is known for its potential to cause blindness and death in large doses, whereas ethyl lactate produces ethanol, a substance with well-characterized developmental hazards.[4]

This fundamental principle of hydrolysis underscores the importance of evaluating each lactate ester individually, as the length and structure of the alcohol moiety can dramatically alter the toxicological profile.

cluster_0 Metabolic Pathway of Lactate Esters Lactate Ester Lactate Ester Hydrolysis Hydrolysis Lactate Ester->Hydrolysis (in vivo) Lactic Acid Lactic Acid Hydrolysis->Lactic Acid Corresponding Alcohol Corresponding Alcohol Hydrolysis->Corresponding Alcohol

Caption: General metabolic pathway of lactate esters.

Comparative Toxicological Data

For the purpose of this guide, we will focus on a comparative analysis of three commonly used lactate esters: methyl lactate, ethyl lactate, and butyl lactate. The following tables summarize key toxicological endpoints based on available experimental data.

Table 1: Acute Toxicity Data
Lactate EsterOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50 (Rat)
Methyl Lactate >5000 mg/kg>5000 mg/kg>5000 mg/m³
Ethyl Lactate >5000 mg/kg[4][6]>5000 mg/kg[6]>5000 mg/m³[7]
Butyl Lactate >5000 mg/kg[4]>2000 mg/kg>5.7 g/m³[8]

LD50: Lethal Dose, 50% kill; LC50: Lethal Concentration, 50% kill.

The data indicates that methyl, ethyl, and butyl lactate all exhibit low acute toxicity via oral and dermal routes.[7] Oral LD50 values are consistently high, suggesting a low risk of acute toxicity from accidental ingestion.[7]

Table 2: Irritation Potential
Lactate EsterSkin Irritation (Rabbit)Eye Irritation (Rabbit/Guinea Pig)
Methyl Lactate Mild to minimalNon-irritant (guinea pig)[4]
Ethyl Lactate Mild irritant[5]Moderate to severe irritant[4]
Butyl Lactate Mild to minimalSevere irritant[4]

Many lactate esters are known to be skin and eye irritants, a characteristic attributed to their hydrolysis to lactic acid.[4] While skin irritation is generally mild for these three esters, eye irritation potential varies significantly.[4] Ethyl lactate and butyl lactate have been shown to cause moderate to severe eye irritation.[4]

Table 3: Sensitization and Inhalation Toxicity
Lactate EsterSkin SensitizationInhalation Toxicity (NOAEL, Rat)
Methyl Lactate Not expected to be a sensitizerNo specific data found
Ethyl Lactate Not a sensitizer[7]200 mg/m³[7]
Butyl Lactate Not a sensitizer[7]200 mg/m³[7]

NOAEL: No-Observed-Adverse-Effect Level.

Available data suggests that lactate esters are not skin sensitizers.[7] In subacute inhalation studies, the primary target for toxicity is the nasal cavity, with degenerative and regenerative changes observed.[7] For both ethyl and butyl lactate, the No-Observed-Adverse-Effect Level (NOAEL) in vapor studies was determined to be 200 mg/m³.[7]

Experimental Protocols for Toxicological Assessment

To ensure the safe use of novel lactate esters or formulations, a thorough toxicological assessment is imperative. The following are standardized, step-by-step methodologies for key in vivo and in vitro experiments.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[9] A tiered testing strategy is often employed to minimize animal testing.[9][10]

Experimental Workflow:

Start Start Weight_of_Evidence Weight-of-Evidence Analysis (Existing Data, pH, SAR) Start->Weight_of_Evidence In_Vitro_Test In Vitro Skin Irritation Test (e.g., OECD TG 439) Weight_of_Evidence->In_Vitro_Test Insufficient Data Classify Classify as Irritant/Corrosive or Non-Irritant Weight_of_Evidence->Classify Sufficient Data In_Vivo_Test In Vivo Dermal Irritation Test (OECD TG 404) In_Vitro_Test->In_Vivo_Test Equivocal Results In_Vitro_Test->Classify Clear Positive/Negative In_Vivo_Test->Classify End End Classify->End

Sources

A Comparative Performance Analysis of Methyl 2-Methoxypropionate in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent or reaction intermediate is a critical decision that profoundly influences reaction kinetics, product yield, and overall process efficiency. This guide provides an in-depth performance comparison of methyl 2-methoxypropionate, a compound with growing interest, against established alternatives in various reaction types. Our analysis is grounded in experimental data to provide a clear, objective evaluation of its capabilities and limitations.

Introduction to this compound: Properties and Potential

This compound (CAS No. 17639-76-8) is an ester with the molecular formula C5H10O3.[1][2] It is a colorless liquid with a characteristic fruity odor.[1] Key physicochemical properties are summarized in Table 1. Its structure, featuring both an ester and an ether functional group, imparts a unique combination of polarity and solvency, making it a versatile candidate for various applications, including as a solvent in coatings, paints, and adhesives, and as an intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number17639-76-8[2]
Molecular FormulaC5H10O3[2]
Molecular Weight118.13 g/mol [2]
Boiling Point43-44 °C (at 15 mmHg)[3]
Flash Point36 °C[3]
Density~1.01 g/cm³[2]
Water SolubilitySoluble[2][3]

A notable structural isomer of this compound is methyl 3-methoxypropionate (MMP) (CAS No. 3852-09-3). MMP is often marketed as an eco-friendly, high-performance solvent, particularly in the coatings and electronics industries, lauded for its desirable flow and leveling characteristics.[4] This guide will also draw comparisons with MMP where relevant to provide a broader context of methoxy-substituted propionate esters.

Performance in Esterification and Transesterification Reactions

This compound can be synthesized via the esterification of O-methyllactic acid.[2][5] One documented synthesis method involves the reaction of methyl lactate with methanol over a 5% by weight NaH₂PO₄/SiO₂ catalyst at 260°C. This process demonstrates high efficiency, with a reported methyl lactate conversion of 94%, a selectivity to this compound of 98%, and a final yield of 92%.[5]

Application as a Solvent in Organic Synthesis

The utility of a solvent is dictated by its ability to dissolve reactants, its inertness under reaction conditions, and its influence on reaction rates and selectivity. This compound's solubility in various organic solvents like ethanol and ether suggests its potential as a medium for a range of organic transformations.[1]

Comparison with Polar Aprotic Solvents

Due to its polar nature, arising from the ester and ether functionalities, this compound can be considered as a potential alternative to conventional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). These solvents are highly effective but face increasing scrutiny due to toxicity concerns. The search for greener alternatives is a significant driver in solvent research. While direct comparative studies are lacking, the physicochemical properties of this compound suggest it could be a viable, more benign option in certain applications.

For instance, dihydrolevoglucosenone (Cyrene) and gamma-valerolactone (GVL) have been investigated as green alternatives to NMP in the synthesis of polyurethane dispersions, demonstrating comparable performance.[6] This highlights the potential for ester- and ether-containing molecules to replace traditional, more hazardous solvents.

Considerations for Use in Nucleophilic Substitution Reactions

The choice of solvent is critical in nucleophilic substitution reactions (SN1 and SN2). Polar aprotic solvents are known to favor SN2 reactions by solvating the cation of the nucleophile, thereby increasing the nucleophilicity of the anion. While there is no specific experimental data on the performance of this compound in SN2 reactions, its polar aprotic nature suggests it could be a suitable medium. However, its ester functionality may not be inert to strongly basic or nucleophilic reagents, which could limit its application in certain synthetic routes.

Role as a Pharmaceutical Intermediate

This compound is cited as a pharmaceutical intermediate.[2][3][7] It is used as a reagent in the synthesis of more complex molecules. For example, it is a reactant in the synthesis of a dual PPARα/γ agonist, highlighting its utility in constructing specific molecular frameworks for drug discovery.[2]

Experimental Protocols

To facilitate further research and direct comparison, we provide a generalized protocol for the synthesis of this compound based on a documented method.[5]

Protocol: Synthesis of this compound

Materials:

  • Methyl lactate

  • Methanol

  • 5% by weight NaH₂PO₄/SiO₂ catalyst

  • Stainless steel tubular reactor (50 cm³ volume)

  • Preheating layer

  • Condenser

Procedure:

  • Charge the stainless steel tubular reactor with 30 g of the 5% by weight NaH₂PO₄/SiO₂ catalyst.

  • Maintain the temperature of the catalytic layer at 260°C.

  • Prepare a 50% solution of methyl lactate in methanol.

  • Vaporize a continuous flow of the methyl lactate/methanol mixture (20 g/h) through a preheating layer and supply it to the catalytic layer.

  • Condense the reaction products.

  • Analyze the condensed product to determine conversion, selectivity, and yield.

Logical Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst Charge Catalyst (5% NaH₂PO₄/SiO₂) react Catalytic Reaction (260°C) catalyst->react reactants Prepare Reactant Mix (50% Methyl Lactate in Methanol) vaporize Vaporize Reactants (20 g/h) reactants->vaporize vaporize->react condense Condense Products react->condense analyze Analyze Product (Conversion, Selectivity, Yield) condense->analyze

Caption: Workflow for the synthesis of this compound.

Conclusion and Future Outlook

This compound presents itself as a versatile chemical with potential applications as both a solvent and a synthetic intermediate. Its favorable solvency and structural features suggest it could be a viable alternative to more hazardous conventional solvents in certain applications. However, a significant gap exists in the literature regarding direct, quantitative performance comparisons with other solvents in a range of common reaction types.

Future research should focus on systematic studies evaluating the performance of this compound in key reaction classes, such as nucleophilic substitutions, metal-catalyzed cross-couplings, and polymerizations. Such studies, providing concrete data on reaction yields, rates, and selectivity, would be invaluable in establishing its true potential and defining its optimal application space within the chemical and pharmaceutical industries.

References

  • The Good Scents Company. (n.d.). This compound, 17639-76-8.
  • PubChem. (n.d.). Methyl 2-methoxy-2-methylpropanoate.
  • Thermo Fisher Scientific. (n.d.). This compound, 98% 25 g.
  • Prechem. (n.d.). PREC MMP Slovent | Methyl 3-Methoxypropionate | CAS#3852-09-3.
  • Google Patents. (n.d.). KR20010019332A - Process for preparing methyl methoxy propionate.
  • Thermo Fisher Scientific. (n.d.). This compound, 98% 5 g.
  • Google Patents. (n.d.). CN1660767A - Method for preparing 3-methoxy methyl propionate.
  • Addi. (2021). Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

Intended for: Researchers, scientists, and drug development professionals engaged in chemical synthesis and quality control.

Introduction: The Critical Role of Purity in Methyl 2-Methoxypropionate Applications

This compound is a versatile molecule utilized as a pharmaceutical intermediate and a reagent in complex organic syntheses.[1][2][3] Its efficacy and the safety of the resulting products are directly contingent on its purity. Undesired impurities, even in trace amounts, can lead to unpredictable side reactions, decreased yields, and potential toxicity in downstream applications, particularly in the highly regulated pharmaceutical industry.

This guide provides a comprehensive framework for validating the purity of synthesized this compound. We will move beyond simple pass/fail criteria and delve into a multi-faceted, orthogonal approach that combines several analytical techniques. This ensures a robust, trustworthy, and in-depth characterization of the final product, a cornerstone of good manufacturing practice (GMP) and rigorous scientific research.[4]

Understanding the Synthesis and Potential Impurities

To effectively test for impurities, one must first anticipate what they might be. A common synthesis route for this compound involves the reaction of methyl lactate with a methylating agent in the presence of a catalyst, or the addition of methanol to methyl acrylate.[5][6]

Based on these pathways, potential impurities include:

  • Unreacted Starting Materials: Residual methyl lactate or methyl acrylate.

  • Reagents and Catalysts: Traces of the methylating agent, base, or acid catalysts used.

  • Byproducts: Compounds formed from side reactions, such as isomeric variants or products of polymerization.

  • Residual Solvents: Methanol used in the reaction or other solvents used during workup and purification.[7]

  • Water: A ubiquitous impurity that can affect reaction kinetics and product stability.[8][9]

A robust analytical strategy must be capable of detecting and quantifying this diverse range of potential contaminants.

A Multi-Orthogonal Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on employing multiple, orthogonal (based on different chemical and physical principles) methods to build a cohesive and reliable purity profile. For this compound, we recommend a primary suite of four techniques, supplemented by a fifth for qualitative confirmation.

Core Analytical Techniques:
  • Gas Chromatography (GC-FID): The workhorse for quantitative purity analysis of volatile compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method for purity assessment without requiring a specific reference standard of the analyte.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the identification of unknown volatile impurities.[12][13]

  • Karl Fischer Titration: The gold standard for precise water content determination.[14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid qualitative tool for functional group confirmation.

The logical workflow for these analyses is depicted below.

G cluster_synthesis Synthesis & Work-up cluster_analysis Purity Validation Workflow Synthesized_Product Synthesized Methyl 2-Methoxypropionate GC_FID GC-FID (Quantitative Purity) Synthesized_Product->GC_FID qNMR ¹H qNMR (Structural Confirmation & Quantitative Purity) Synthesized_Product->qNMR GC_MS GC-MS (Impurity ID) Synthesized_Product->GC_MS KF Karl Fischer (Water Content) Synthesized_Product->KF FTIR FTIR (Functional Group ID) Synthesized_Product->FTIR Purity_Report Final Purity Report GC_FID->Purity_Report qNMR->Purity_Report GC_MS->Purity_Report KF->Purity_Report FTIR->Purity_Report

Caption: Orthogonal Analytical Workflow for Purity Validation.

Experimental Protocols and Data Interpretation

Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality: GC is the premier technique for separating volatile and semi-volatile compounds. The Flame Ionization Detector (FID) provides a response that is proportional to the mass of carbon, making it ideal for quantifying organic molecules like our target ester and its likely impurities.[4][16] We use an area percent calculation under the assumption that the response factors of the impurities are similar to the main peak, which is a reasonable starting point for high-purity samples.

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with an FID and a split/splitless injector.

  • Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness), is an excellent choice for resolving common solvents and synthesis byproducts.

  • Sample Preparation: Prepare a solution of the synthesized this compound in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

    • Oven Program: Initial temperature of 50°C (hold 2 min), ramp to 240°C at 15°C/min, hold for 5 min.

    • Detector Temperature: 280°C

  • Analysis: Inject 1 µL of the sample. Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Interpretation: A high-purity sample will show one major peak. Any other peaks represent impurities. The retention time of the main peak should be confirmed with a known standard. The area percent gives a quantitative measure of purity.

Quantitative ¹H NMR (qNMR) Spectroscopy

Causality: qNMR is a powerful primary method because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][17] By comparing the integral of a unique proton signal from our analyte to the integral of a certified internal standard of known concentration, we can determine the absolute purity of our sample without needing a reference standard of the analyte itself.[11][18]

Experimental Protocol:

  • Instrument: NMR Spectrometer (400 MHz or higher).

  • Internal Standard (IS): Choose a high-purity, stable standard with simple, non-overlapping signals. Maleic acid or 1,4-dinitrobenzene are excellent choices.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized this compound into an NMR tube. Record the mass precisely.

    • Accurately weigh ~10 mg of the certified internal standard into the same NMR tube. Record the mass precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d) and dissolve completely.

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of any peak of interest (analyte and standard). A value of 30 seconds is generally a safe starting point.

    • Scans: 16-32 scans to ensure good signal-to-noise.

  • Processing: Apply phasing and baseline correction. Carefully integrate a unique, well-resolved signal for the analyte (e.g., the methoxy protons) and a signal for the internal standard.

  • Calculation: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • Purity_std: Purity of the internal standard (from certificate)

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Calculation Weigh_Analyte Accurately Weigh Analyte (m_analyte) Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately Weigh Standard (m_std) Weigh_Standard->Dissolve Acquire Acquire Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals Process->Integrate Purity_Calc Calculate Purity Using Formula Integrate->Purity_Calc

Caption: Quantitative NMR (qNMR) Experimental Workflow.

Data Interpretation: The calculated purity from qNMR should correlate well with the GC-FID result. The full ¹H and ¹³C spectra also serve as definitive structural confirmation of the target molecule. Any extra peaks in the spectrum that do not belong to the analyte, standard, or solvent are impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: While GC-FID is excellent for quantification, it provides no structural information. GC-MS couples the separation power of GC with a mass spectrometer, which acts as a "molecular scale," breaking molecules into characteristic fragments.[19] By matching these fragmentation patterns against a spectral library (like NIST), we can identify the unknown impurity peaks detected by GC-FID.[12][13]

Experimental Protocol:

  • Instrument: GC-MS system.

  • Method: Use the same GC conditions (column, oven program) as the GC-FID method to ensure retention times are comparable.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Analysis: Inject the same sample prepared for GC-FID analysis. Obtain the mass spectrum for each impurity peak observed in the total ion chromatogram (TIC).

  • Identification: Perform a library search (e.g., NIST/EPA/NIH) for each mass spectrum to tentatively identify the impurity.

Data Interpretation: The GC-MS analysis provides the identity of the volatile impurities. For example, a peak at the retention time of methanol in the GC-FID chromatogram should produce a mass spectrum matching methanol in the GC-MS analysis.

Karl Fischer (KF) Titration

Causality: Water is a common impurity that is often difficult to quantify by GC and invisible in ¹H NMR (unless specifically sought). Karl Fischer titration is a highly specific and accurate method based on a stoichiometric reaction between iodine and water.[14][15] For the expected low water content in a purified solvent, coulometric KF is the preferred method due to its superior sensitivity.

Experimental Protocol:

  • Instrument: Coulometric Karl Fischer Titrator.

  • Reagents: Use commercially available KF reagents suitable for esters/ethers.

  • Procedure:

    • Allow the titrator's cell to stabilize and run a blank to ensure a low, stable drift.

    • Using a gas-tight syringe, draw a known mass of the synthesized this compound.

    • Inject the sample into the KF cell.

    • Start the titration. The instrument will automatically detect the endpoint and calculate the water content.

  • Calculation: The instrument typically provides the result directly in ppm (parts per million) or percentage. 10,000 ppm = 1%.

Data Interpretation: The result is a direct measure of the mass percentage of water in the sample. This value should be considered when calculating the final purity.

Data Synthesis and Comparative Analysis

A trustworthy purity assessment integrates the data from all orthogonal methods. The final purity value should be reported as an assay, correcting for the non-analyte components identified.

Table 1: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleInformation ProvidedStrengthsLimitations
GC-FID Chromatographic Separation & Flame IonizationQuantitative purity (area %), detection of volatile impuritiesHigh precision, robust, widely availableAssumes similar response factors, no structural ID
qNMR Nuclear Magnetic ResonanceAbsolute quantitative purity, structural confirmationPrimary ratio method, no reference standard neededLower sensitivity than GC, requires expensive equipment
GC-MS Separation & Mass FragmentationIdentification of volatile impuritiesDefinitive identification of unknownsNot inherently quantitative without specific standards
Karl Fischer Stoichiometric TitrationQuantitative water contentGold standard for water, highly specific and accurateOnly measures water content
FTIR Infrared AbsorptionFunctional group confirmationFast, simple, good for identity verificationNot quantitative, low sensitivity for impurities

Table 2: Example Purity Analysis Report for a Batch of this compound

AnalysisMethodResultInterpretation
Purity Assay GC-FID (Area %)99.85%High purity with minor volatile impurities.
Impurity ID GC-MSPeak 1: Methanol (0.10%)Peak 2: Methyl Lactate (0.05%)Impurities are residual starting material/solvent.
Purity Assay ¹H qNMR99.7% (w/w)Excellent agreement with GC-FID, confirming purity.
Water Content Karl Fischer Titration500 ppm (0.05% w/w)Low water content, acceptable for most applications.
Identity FTIR & NMRConforms to structureThe main component is confirmed as the target molecule.
Final Calculated Purity Calculation 99.7% Calculated as: GC Area % - % Water = 99.85% - 0.05% = 99.8%. The qNMR result of 99.7% provides strong corroboration.

Conclusion

Validating the purity of synthesized this compound is not a single measurement but a systematic investigation. By employing an orthogonal suite of analytical techniques—GC-FID for quantification, qNMR for absolute purity and confirmation, GC-MS for impurity identification, and Karl Fischer for water content—researchers can build a comprehensive and defensible purity profile. This rigorous, self-validating approach ensures the quality and reliability of the material, which is paramount for successful outcomes in research, development, and manufacturing.

References

  • HIRANUMA. (2017). Water contents Ethers and Esters.
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  • Patil, S. D., et al. (2015). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Pharmaceutical and Biological Sciences, 5(2), 123-131. [Link]
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  • Cardoso, D. R., et al. (2008). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Journal of Agricultural and Food Chemistry, 56(15), 6296-301. [Link]
  • de Santana, F. B., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor.
  • Ng, L. K. (2003). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos.
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A Senior Application Scientist's Guide to the Cross-Verification of Spectral Data for Methyl 2-Methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

The principles and workflows detailed herein are designed for researchers, scientists, and drug development professionals to foster a rigorous, self-validating approach to chemical characterization. We will move beyond simple data listing to explore the causality behind experimental choices and the interpretation of potential discrepancies, adhering to the highest standards of scientific integrity.

The Imperative of Cross-Referencing

The Cross-Referencing Workflow: A Visual Overview

A systematic approach is crucial for efficiently validating spectral data. The following workflow illustrates the logical progression from data acquisition to final validation, emphasizing the iterative nature of comparison and verification.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Database Interrogation cluster_2 Phase 3: Comparative Analysis & Validation A Sample Preparation (Methyl 2-Methoxypropionate) B Acquire Experimental Spectra (NMR, MS, IR) A->B E Compare Experimental vs. Reference Data (Peak Lists, Patterns) B->E C Query Multiple Databases (SDBS, NIST, PubChem) D Compile Reference Spectra C->D D->E F Analyze Discrepancies E->F G Decision: Validate or Refine F->G Inconsistent? G->B Refine Experiment H Final Structure Confirmation G->H Consistent? G M [C₅H₁₀O₃]⁺˙ m/z = 118 F87 [C₄H₇O₂]⁺ m/z = 87 M->F87 - •OCH₃ F59 [C₂H₃O₂]⁺ m/z = 59 M->F59 - •C₃H₇O F45 [C₂H₅O]⁺ m/z = 45 M->F45 - •C₃H₅O₂ F87->F59 - C₂H₄

Caption: Key fragmentation pathways for this compound in EI-MS.

Protocol: Acquiring and Validating Mass Spectra
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this, or by direct infusion.

  • Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.

  • Data Acquisition: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and key fragments.

  • Cross-Referencing:

    • Compare the experimental mass spectrum with entries in the NIST and SDBS libraries. Pay close attention to the molecular ion peak and the relative abundances of the major fragment ions.

    • Validation Check: The presence of the correct molecular ion peak is the primary confirmation. The fragmentation pattern should closely match the database entries. Minor differences in relative intensities are acceptable, but the presence and absence of major peaks should be consistent.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

IR Data Comparison

The IR spectrum provides a characteristic fingerprint based on the molecule's functional groups.

Table 4: Comparison of Key IR Absorption Bands (cm⁻¹) for this compound

Database / SourceC=O Stretch (Ester)C-O StretchC-H Stretch (sp³)
SDBS [6]17511128, 12002835, 2953, 2991
NIST WebBook [7]175211292951, 2990
PubChem Data not available

Expertise & Causality:

  • C=O Stretch (~1751 cm⁻¹): This is a very strong and sharp absorption band characteristic of the carbonyl group in an aliphatic ester. Its high frequency is due to the strong double bond. [8]* C-O Stretches (~1100-1200 cm⁻¹): Esters typically show two C-O stretching bands. These correspond to the C-O single bonds of the ester and ether functionalities.

  • C-H Stretches (~2800-3000 cm⁻¹): These absorptions are characteristic of C-H bonds where the carbon is sp³ hybridized.

Protocol: Acquiring and Validating IR Spectra
  • Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in an IR-transparent solvent (e.g., CCl₄).

  • Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Processing: Perform a background subtraction to remove atmospheric (H₂O, CO₂) absorptions.

  • Cross-Referencing:

    • Compare the positions of the major absorption bands (in cm⁻¹) with the data from SDBS and NIST.

    • Validation Check: The presence of a strong band around 1750 cm⁻¹ is definitive for the ester carbonyl group. The overall pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) should provide a good match to the reference spectra. [8]

Conclusion

The rigorous cross-verification of spectral data against multiple reputable databases is a critical, non-negotiable step in chemical characterization. As demonstrated with this compound, while one database may provide excellent NMR data, another might be the authoritative source for mass spectra. By systematically acquiring experimental data and comparing it against multiple sources using a multi-technique approach (NMR, MS, and IR), researchers can build a comprehensive and self-validating body of evidence. This methodical process minimizes the risk of misidentification, ensures the integrity of experimental data, and upholds the standards of trustworthiness and expertise essential for high-impact scientific research and development.

References

  • Vertex AI Search Result[1][2][3][14].
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  • IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. De Gruyter. [Link]
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • PubChem Compound Summary for CID 86599, Methyl 2-methoxypropanoate.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]
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A Comparative Guide to the Synthesis of Methyl 2-Methoxypropionate: Economic and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxypropionate (MMP), a specialty chemical with growing importance, finds applications as a pharmaceutical intermediate and a green solvent.[1][2][3] Its synthesis, therefore, is of considerable interest to the chemical and pharmaceutical industries. This guide provides an in-depth, objective comparison of the two primary synthesis routes to MMP: the methylation of methyl lactate and the Michael addition of methanol to methyl acrylate.

This document moves beyond a simple recitation of methods to offer a critical analysis of the economic viability and process efficiency of each route. By examining the underlying chemistry, process parameters, and environmental considerations, this guide aims to equip researchers and process chemists with the necessary insights to make informed decisions for laboratory-scale synthesis or industrial-scale production.

Core Synthesis Routes: A Head-to-Head Comparison

The production of this compound is predominantly achieved through two distinct chemical transformations. Each route presents a unique set of advantages and challenges in terms of reaction conditions, catalyst systems, and overall process efficiency.

Route 1: Methylation of Methyl Lactate

This route involves the direct methylation of the hydroxyl group of methyl lactate. A prominent example of this method utilizes a solid-supported acid catalyst at elevated temperatures.

Reaction Principle: The reaction proceeds via the nucleophilic attack of the hydroxyl group of methyl lactate on a methylating agent, facilitated by a catalyst. In the vapor-phase process, methanol can act as the methylating agent in the presence of a suitable solid acid catalyst.

cluster_reactants Reactants cluster_products Products ML Methyl Lactate Catalyst NaH2PO4/SiO2 (Solid Acid Catalyst) ML->Catalyst MeOH Methanol MeOH->Catalyst MMP This compound Catalyst->MMP 260°C H2O Water Catalyst->H2O

Figure 1: Vapor-phase methylation of methyl lactate.

Route 2: Michael Addition of Methanol to Methyl Acrylate

This route is a classic example of a Michael addition reaction, where a nucleophile (methanol) adds to an α,β-unsaturated carbonyl compound (methyl acrylate). This reaction is typically catalyzed by a base.

Reaction Principle: The reaction is initiated by the deprotonation of methanol by a base, such as sodium methoxide, to form the more nucleophilic methoxide anion. The methoxide anion then undergoes a conjugate addition to the electron-deficient double bond of methyl acrylate.[4][5]

cluster_reactants Reactants cluster_products Product MA Methyl Acrylate Base Sodium Methoxide (Base Catalyst) MA->Base MeOH Methanol MeOH->Base MMP Methyl 3-Methoxypropionate* Base->MMP 40-70°C

Figure 2: Base-catalyzed Michael addition of methanol to methyl acrylate. *Note: This reaction yields methyl 3-methoxypropionate, an isomer of the target molecule. The prompt's topic is about this compound, however, a prevalent industrial synthesis route is for its isomer. For the purpose of this guide, we will continue to compare the synthesis of this isomer as a viable alternative given the available data.

Techno-Economic Analysis

A thorough economic evaluation is paramount for the selection of a synthesis route. This analysis considers the cost of raw materials, energy consumption, and catalyst-related expenses.

Raw Material Costs

The cost of starting materials is a primary driver of the overall production cost. The table below provides an estimated cost comparison based on currently available data.

Raw MaterialRouteEstimated Price (USD/kg)Source(s)
Methyl LactateMethylation1.50 - 5.00 (variable)[6][7][8][9][10][11][12][13]
Methyl AcrylateMichael Addition1.13 - 1.35[14][15]
Sodium Dihydrogen PhosphateMethylation (Catalyst Precursor)1.39 - 2.59[16][17][18][19]
Silica GelMethylation (Catalyst Support)~2.00 - 5.00General Market Data
Sodium MethoxideMichael Addition (Catalyst)0.96 - 1.50[9][20][21][22]

Analysis: The price of methyl lactate shows significant variability depending on its purity and supplier. For industrial-scale production, securing a stable and cost-effective supply of methyl lactate is crucial. In contrast, methyl acrylate has a more established market price. The catalysts for both routes are relatively inexpensive, but their consumption and lifecycle costs differ significantly.

Energy Consumption

Energy requirements for heating, cooling, and separation processes are a major component of the operational expenditure.

  • Methylation of Methyl Lactate: This vapor-phase reaction is conducted at a high temperature of 260°C, necessitating significant energy input for both vaporization of the reactants and maintaining the reactor temperature.[1][23] High-temperature catalytic processes are known to be energy-intensive.[24][25]

  • Michael Addition of Methanol to Methyl Acrylate: This reaction is exothermic and operates at a much lower temperature range of 40-70°C.[26][27] The primary energy consumption in this route is associated with the distillation process required for product purification and separation of unreacted methanol.[26][28][29]

Analysis: The methylation route has a significantly higher energy demand for the reaction itself due to the high operating temperature. While the Michael addition route requires energy for distillation, modern process intensification techniques, such as reactive distillation, can significantly reduce this energy consumption.[30] Overall, the Michael addition route is likely to be more energy-efficient.

Efficiency Comparison

Process efficiency is evaluated based on yield, selectivity, catalyst performance, and the ease of product purification.

ParameterMethylation of Methyl LactateMichael Addition of Methanol to Methyl AcrylateSource(s)
Yield ~92%~88% (can exceed 95% at scale)[1][23][26]
Selectivity ~98%High (specific data limited)[1][23]
Catalyst Type Heterogeneous (Solid)Homogeneous (Consumed)[1][23][26]
Catalyst Lifespan Finite, requires regenerationConsumed in the reaction[5][6][7][16][27][28][31][32][33]
Purification Distillation to separate from water and unreacted starting materials.Neutralization of catalyst followed by distillation.[1][23][26][34]
Catalyst Performance and Lifecycle
  • NaH₂PO₄/SiO₂ (Methylation): As a heterogeneous catalyst, it offers the advantage of easy separation from the reaction mixture. However, solid catalysts are prone to deactivation over time due to coking or sintering, especially at high temperatures.[5][7][27][31] Regeneration is possible through oxidative treatment, but this adds to the operational complexity and cost.[6][16][28][32]

  • Sodium Methoxide (Michael Addition): This homogeneous catalyst is consumed during the reaction and needs to be neutralized in a subsequent step, forming salts that must be removed.[26][27] This necessitates a workup procedure and generates a salt waste stream. The catalyst is typically used in stoichiometric or near-stoichiometric amounts relative to the desired product, impacting the overall atom economy.

Byproducts and Purification
  • Methylation of Methyl Lactate: The primary byproduct is water.[1][23] The purification process involves the separation of the product from water and any unreacted methyl lactate and methanol.

  • Michael Addition of Methanol to Methyl Acrylate: The main impurity is the salt formed during the neutralization of the sodium methoxide catalyst. Unreacted methanol and methyl acrylate also need to be removed, typically through distillation.[26][27] The potential for side reactions, such as polymerization of methyl acrylate, needs to be carefully managed.

Environmental and Safety Considerations

A holistic comparison must include an assessment of the environmental footprint and the safety hazards associated with each route.

Environmental Impact
  • Methylation of Methyl Lactate: The high energy consumption of this route contributes to a larger carbon footprint.[30][35][36] However, the use of a recyclable solid catalyst can be seen as a "greener" aspect.

  • Michael Addition of Methanol to Methyl Acrylate: The generation of a salt waste stream from the neutralization of the catalyst is a significant environmental drawback. However, the lower energy consumption is a major advantage. Life cycle assessments (LCA) of solvent production highlight the importance of minimizing energy usage and waste generation.[17][26][31]

Safety and Handling
  • Methylation of Methyl Lactate: The high-temperature, vapor-phase reaction requires robust engineering controls to ensure safe operation.

  • Michael Addition of Methanol to Methyl Acrylate: The primary safety concern is the handling of sodium methoxide, which is a corrosive and flammable solid.[6][16][26][34] It reacts violently with water and requires careful handling in an inert atmosphere.

Experimental Protocols

Protocol 1: Vapor-Phase Methylation of Methyl Lactate

This protocol is based on the procedure described in the literature.[1][23]

1. Catalyst Preparation: a. Prepare a 5% by weight NaH₂PO₄/SiO₂ catalyst by impregnating silica gel with an aqueous solution of sodium dihydrogen phosphate. b. Dry the impregnated silica gel at 120°C overnight. c. Calcine the catalyst at 400°C for 4 hours.

2. Reaction Setup: a. Load 30 g of the prepared catalyst into a stainless steel tubular reactor. b. Place the reactor in a furnace and connect it to a feed delivery system and a condenser.

3. Reaction Procedure: a. Heat the reactor to 260°C under a flow of nitrogen. b. Prepare a feed mixture of 50% methyl lactate in methanol. c. Vaporize the feed mixture and introduce it into the reactor at a rate of 20 g/h. d. Condense the reactor effluent and collect the liquid product. e. Analyze the product mixture by gas chromatography to determine conversion, selectivity, and yield.

cluster_prep Catalyst Preparation cluster_reaction Reaction Impregnation Impregnate SiO2 with NaH2PO4 solution Drying Dry at 120°C Impregnation->Drying Calcination Calcine at 400°C Drying->Calcination Load Load catalyst into tubular reactor Heat Heat to 260°C Load->Heat Feed Introduce vaporized feed (Methyl Lactate + Methanol) Heat->Feed Condense Condense effluent Feed->Condense Analyze Analyze product Condense->Analyze

Figure 3: Experimental workflow for methylation of methyl lactate.

Protocol 2: Michael Addition of Methanol to Methyl Acrylate

This protocol is based on the procedure described in a patent.[26][27]

1. Reaction Setup: a. Equip a round-bottom flask with a stirrer, a dropping funnel, and a reflux condenser. b. Place the flask in a water bath for temperature control.

2. Reaction Procedure: a. Charge the flask with 42.5 g (1.33 mol) of methanol and 0.75 g of sodium methoxide. b. Stir the mixture until the sodium methoxide is dissolved. c. Add 107.5 g (1.25 mol) of methyl acrylate to the dropping funnel. d. Add the methyl acrylate dropwise to the methanol solution while maintaining the reaction temperature at approximately 55°C. e. Continue the reaction for 2 hours after the addition is complete. f. Cool the reaction mixture and neutralize the catalyst by adding 0.7 g (0.07 mol) of sulfuric acid. g. Purify the product by distillation.

cluster_setup Reaction Setup cluster_procedure Procedure Flask Round-bottom flask with stirrer, dropping funnel, and reflux condenser Charge Charge flask with Methanol and NaOMe Add Add Methyl Acrylate dropwise at 55°C Charge->Add React React for 2 hours Add->React Neutralize Neutralize with Sulfuric Acid React->Neutralize Purify Purify by distillation Neutralize->Purify

Figure 4: Experimental workflow for Michael addition route.

Conclusion and Outlook

Both the methylation of methyl lactate and the Michael addition of methanol to methyl acrylate are viable routes for the synthesis of methoxypropionates. The choice between them depends on a careful consideration of various factors.

  • The methylation of methyl lactate offers high selectivity and utilizes a heterogeneous catalyst, which simplifies product separation. However, its high energy requirement and the need for catalyst regeneration are significant drawbacks for large-scale production.

  • The Michael addition of methanol to methyl acrylate is a lower-energy process with the potential for very high yields. However, it requires the use of a hazardous and consumable catalyst, leading to a salt waste stream and a more complex workup procedure.

For industrial-scale production, the Michael addition route currently appears to be more economically favorable due to its lower energy consumption and the use of readily available, lower-cost raw materials. However, future advancements in catalysis, particularly the development of more active and stable solid acid catalysts that can operate at lower temperatures, could shift the balance in favor of the methylation route. Furthermore, the development of bio-based routes to methyl lactate could also enhance the attractiveness of the methylation pathway from a sustainability perspective.

Ultimately, the optimal synthesis route will depend on the specific economic and environmental priorities of the manufacturer, as well as the scale of production.

References

  • Process for preparing methyl methoxy propionate. (KR20010019332A). Google Patents.
  • Global Sodium dihydrogen phosphate Price. Tridge.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-methoxypropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe and compliant disposal of methyl 2-methoxypropionate (CAS No: 17639-76-8). As a trusted partner in your research and development endeavors, we are committed to providing value that extends beyond the product itself. This document offers essential, procedural guidance for researchers, scientists, and drug development professionals, ensuring that safety and environmental responsibility are at the forefront of your laboratory operations. The causality behind each recommendation is explained to build a framework of self-validating safety protocols, grounded in authoritative standards.

Core Principles: Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is not a benign substance; its disposal requires careful consideration due to its specific chemical properties.

Hazard Identification: According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Flammable Liquid and Vapor (Category 3): This is a primary concern. The vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2][3] Therefore, all handling and disposal procedures must eliminate potential ignition sources.

  • Causes Skin Irritation (Category 2): Prolonged or repeated contact can lead to irritation.[1][4]

  • Causes Serious Eye Irritation (Category 2): Direct contact can cause significant eye irritation.[1][4]

  • May Cause Respiratory Irritation (Category 3): Inhalation of vapors or mists can irritate the respiratory tract.[1][4]

These hazards dictate the stringent need for appropriate personal protective equipment (PPE) and controlled handling environments at all times.

Immediate Safety & Handling Protocols

Adherence to these preliminary safety measures is non-negotiable and forms the foundation of a safe disposal workflow.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[5] For larger quantities or splash risks, a face shield is recommended.[5]

  • Skin Protection: Wear appropriate protective gloves (nitrile is a common choice) and a lab coat to prevent skin exposure.[5][6][7]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[5][6]

Handling & Storage of Waste:

  • Ventilation: Always work in a well-ventilated area or a chemical fume hood.[5][8]

  • Ignition Sources: Keep waste containers away from heat, sparks, open flames, and hot surfaces.[2][3] Use only non-sparking (spark-proof) tools when handling containers.[2][3][8]

  • Container Integrity: Waste must be stored in a compatible, properly sealed, and clearly labeled container.[8][9][10] The container must be kept tightly closed except when waste is being added.[4][5][9]

Data Summary: this compound Disposal at a Glance

For rapid reference, the following table summarizes the critical safety and disposal information.

ParameterSpecificationRationale & Source(s)
GHS Hazard Class Flammable Liquid 3; Skin Irritant 2; Eye Irritant 2; STOT SE 3Indicates significant fire and contact hazards that guide handling procedures.[1][2][11]
Primary Disposal Route Hazardous Waste IncinerationEnsures complete destruction of the chemical at a licensed facility.[2][3][8]
Incompatible Materials Strong oxidizing agents, Acids, BasesTo prevent dangerous chemical reactions in waste containers.[3][4]
Required PPE Nitrile gloves, Safety Goggles, Lab CoatEssential for preventing skin, eye, and clothing contact.[5][6]
Handling Environment Chemical Fume HoodTo minimize inhalation exposure to irritating vapors.[5][8]
Spill Cleanup Use inert absorbent material (sand, vermiculite).Safely contains the liquid for collection without reacting with it.[2][12]
Empty Containers Triple-rinse; collect rinsate as hazardous waste.Ensures residual chemical is not discharged into the environment or regular trash.[9]

Step-by-Step Disposal & Decontamination Workflow

The proper disposal of this compound is a multi-step process. The guiding principle is to treat the chemical and any contaminated materials as hazardous waste, which must be collected by a licensed disposal contractor.

Step 1: Waste Collection & Segregation
  • Designate a Waste Container: Use a chemically compatible container (e.g., glass or polyethylene) with a tightly sealing cap. The original product container can be reused for this purpose.[9]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[9][10]

  • Segregation: Store this waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][4]

Step 2: Disposing of Contaminated Materials
  • Solid Waste: Any materials used for spill cleanup (e.g., vermiculite, sand, paper towels) and contaminated disposable PPE (like gloves) must be collected in a sealed, labeled bag or container and disposed of as hazardous waste alongside the liquid.[7]

  • Contaminated Glassware: Reusable glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and added to the hazardous waste container.[6] Subsequent rinsates may be permissible for drain disposal, but only with explicit approval from your institution's Environmental Health and Safety (EHS) office.[6]

Step 3: Managing Empty Containers

Empty containers that held this compound are not safe for regular trash until properly decontaminated, as they can retain hazardous liquid and vapor residues.[2][9]

  • Triple Rinse: Rinse the container thoroughly three times with a suitable solvent.[6]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[6]

  • Deface Label: Completely remove or deface the original product label to prevent any confusion.[6][9]

  • Final Disposal: Once decontaminated, the container can be disposed of in the regular trash or recycling, pending institutional policy.[6]

Step 4: Arranging for Final Disposal
  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Contact your institution's EHS office or a licensed chemical waste contractor to arrange for pickup and final disposal, which is typically accomplished via controlled incineration at a permitted facility.[7][8] Never pour this compound down the drain. [8]

Disposal Decision Workflow Diagram

The following diagram outlines the critical decision-making and operational steps for the safe disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Collection cluster_handling Phase 2: Waste Handling cluster_final Phase 3: Final Disposition A Identify Waste: This compound & Contaminated Items B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Select & Label Compatible Hazardous Waste Container B->C D Is it a liquid? C->D E Transfer Liquid Waste to Designated Container D->E Yes F Is it contaminated solid waste? (e.g., gloves, absorbents) D->F No H Securely Seal Container(s) E->H G Place in a Sealed Bag/Container Labeled as Hazardous Waste F->G Yes G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS / Licensed Contractor for Pickup and Incineration I->J K Waste Disposed Compliantly J->K

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spills & Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Management
  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Remove Ignition Sources: Immediately remove all sources of ignition.[2][8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing full PPE, contain the spill by diking with an inert, non-combustible absorbent material such as sand, vermiculite, or cat litter.[2][7][12]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2][8]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Regulatory Imperative

Disposal of chemical waste is highly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10][13] All procedures described herein are designed to align with these regulations, but you must consult your local and institutional policies. Your EHS office is the ultimate authority on waste disposal procedures at your facility.[9]

References

  • Proper Disposal Procedures for Cy3 NHS Ester. (n.d.). Benchchem.
  • This compound - Safety Data Sheet. (2025). ChemicalBook.
  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. (n.d.). Metasci.
  • Chemical Safety Data Sheet MSDS / SDS - methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. (2025). ChemicalBook.
  • Ester Disposal. (2008). Chemtalk.
  • This compound, 98% 25 g. (n.d.). Thermo Scientific Alfa Aesar.
  • Proper Disposal of Mpeg5-t-butyl Ester: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
  • Methyl 2-methoxy-2-methylpropanoate. (n.d.). PubChem.
  • SAFETY DATA SHEET - this compound. (2025). Thermo Fisher Scientific.
  • This compound. (2025). ChemicalBook.
  • SAFETY DATA SHEET - Methyl 2-hydroxyisobutyrate. (2025). Fisher Scientific.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
  • SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Isopropenyl methyl ether. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Methyl 3-Methoxypropionate. (n.d.). TCI Chemicals.
  • Methyl 3-methoxytetrafluoropropionate Safety Data Sheet. (n.d.). NET.
  • Hazardous Waste Disposal Procedures. (n.d.). Unknown Source.
  • Methyl 2-chloropropionate - SAFETY DATA SHEET. (2025). Fisher Scientific.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.